Magnesium sulfate heptahydrate
Descripción
Propiedades
IUPAC Name |
magnesium;sulfate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGWIBCXHJTDG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14MgO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7487-88-9 (Parent) | |
| Record name | Magnesium sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040544 | |
| Record name | Magnesium sufate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10034-99-8, 14457-55-7 | |
| Record name | Magnesium sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsomite (Mg(SO4).7H20) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014457557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium sufate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM SULFATE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK47B8698T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Magnesium Sulfate Heptahydrate Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium sulfate heptahydrate (MgSO₄·7H₂O) nanoparticles. While research on the direct synthesis of MgSO₄·7H₂O nanoparticles is an emerging field, this document outlines potential synthesis methodologies adapted from established nanoparticle synthesis techniques. It also details the essential characterization protocols required to verify the physicochemical properties of these nanoparticles, drawing upon data from the analysis of bulk this compound and general nanoparticle characterization principles.
Introduction
This compound, commonly known as Epsom salt, is a magnesium salt with a wide range of applications in medicine and agriculture.[1][2] The development of this compound at the nanoscale offers novel opportunities, particularly in drug delivery, where nanoparticles can enhance bioavailability and targeted delivery. One study has explored the potential of magnesium sulfate nanoparticles to improve permeability across the blood-brain barrier.[3] This guide will explore potential synthesis routes and key characterization techniques for these promising nanoparticles.
Synthesis Methodologies
While this compound is frequently used as a precursor for the synthesis of magnesium oxide (MgO) nanoparticles, the direct synthesis of MgSO₄·7H₂O nanoparticles is less documented.[4][5][6] The following sections propose adaptations of common nanoparticle synthesis methods for the production of this compound nanoparticles.
Co-Precipitation Method
Co-precipitation is a widely used, simple, and cost-effective method for synthesizing nanoparticles.[7][8][9][10] This technique involves the simultaneous precipitation of a substance from a solution. For this compound nanoparticles, a potential approach would be to react a soluble magnesium salt with a sulfate source under controlled conditions.
Experimental Protocol:
-
Prepare a 0.1 M aqueous solution of a highly soluble magnesium salt, such as magnesium chloride (MgCl₂) or magnesium nitrate (Mg(NO₃)₂).
-
Prepare a 0.1 M aqueous solution of a sulfate source, such as sodium sulfate (Na₂SO₄) or ammonium sulfate ((NH₄)₂SO₄).
-
Add the magnesium salt solution dropwise to the sulfate solution under vigorous and constant stirring at room temperature.
-
Control the pH of the solution to remain neutral (pH ≈ 7) to favor the formation of magnesium sulfate.
-
Upon mixing, a white precipitate of magnesium sulfate should form.
-
Continue stirring for a period of 2-4 hours to ensure a complete reaction and to control particle growth.
-
Collect the precipitate by centrifugation at 4000 rpm for 20 minutes.
-
Wash the resulting nanoparticles multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles in a vacuum oven at a low temperature (around 40-50 °C) to preserve the heptahydrate form.
Workflow for Co-Precipitation Synthesis
Caption: Workflow of MgSO₄·7H₂O nanoparticle synthesis via co-precipitation.
Sol-Gel Method
The sol-gel method is another versatile technique for producing nanoparticles with controlled particle size and morphology.[11][12][13][14][15] It involves the transition of a solution (sol) into a gel-like network.
Experimental Protocol:
-
Dissolve a magnesium alkoxide, such as magnesium ethoxide (Mg(OC₂H₅)₂), in an alcoholic solvent (e.g., ethanol).
-
In a separate container, prepare a solution of sulfuric acid (H₂SO₄) in a mixture of water and ethanol.
-
Slowly add the sulfuric acid solution to the magnesium alkoxide solution under vigorous stirring. This will initiate the hydrolysis and condensation reactions.
-
Continue stirring the mixture at a controlled temperature (e.g., 60 °C) for several hours until a transparent gel is formed.
-
Age the gel for 24-48 hours at room temperature to allow for the completion of the polycondensation process and strengthening of the network.
-
Wash the gel with ethanol to remove any unreacted precursors.
-
Dry the gel at a low temperature (around 50 °C) under vacuum to obtain the this compound nanoparticles.
Workflow for Sol-Gel Synthesis
Caption: Workflow of MgSO₄·7H₂O nanoparticle synthesis via the sol-gel method.
Microemulsion Method
The microemulsion technique is known for producing highly monodisperse nanoparticles.[16][17][18][19] This method utilizes a water-in-oil or oil-in-water microemulsion as a nanoreactor.
Experimental Protocol:
-
Prepare two separate water-in-oil microemulsions.
-
Microemulsion A: Disperse an aqueous solution of 0.1 M magnesium chloride in an oil phase (e.g., cyclohexane) stabilized by a surfactant (e.g., CTAB) and a co-surfactant (e.g., 1-butanol).
-
Microemulsion B: Disperse an aqueous solution of 0.1 M sodium sulfate in a similar oil phase with the same surfactant and co-surfactant.
-
-
Mix Microemulsion A and Microemulsion B under constant stirring. The collision and coalescence of the aqueous nanodroplets will initiate the precipitation of magnesium sulfate.
-
Allow the reaction to proceed for several hours.
-
Destabilize the microemulsion by adding a polar solvent like acetone or ethanol.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with a mixture of ethanol and water.
-
Dry the final product under vacuum at a low temperature.
Workflow for Microemulsion Synthesis
Caption: Workflow of MgSO₄·7H₂O nanoparticle synthesis via the microemulsion method.
Characterization Techniques
Thorough characterization is crucial to confirm the synthesis of this compound nanoparticles and to determine their physical and chemical properties.
X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline structure and phase purity of the synthesized material. The XRD pattern of the synthesized nanoparticles should be compared with the standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound.[20][21]
Experimental Protocol:
-
Prepare a powder sample of the dried nanoparticles.
-
Mount the sample on the XRD sample holder.
-
Record the diffraction pattern typically over a 2θ range of 10° to 80°.
-
Compare the obtained peaks with the standard diffraction pattern for MgSO₄·7H₂O (JCPDS card no. 36-0419).[20][21]
Table 1: Expected XRD Peaks for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 20.9 | 4.25 | 100 |
| 21.6 | 4.11 | 80 |
| 29.3 | 3.05 | 60 |
| 34.5 | 2.60 | 50 |
| 43.8 | 2.06 | 40 |
| (Data is illustrative and should be compared with the actual JCPDS card) |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the sample, which helps in confirming the presence of sulfate ions and water of hydration.
Experimental Protocol:
-
Mix a small amount of the nanoparticle powder with potassium bromide (KBr).
-
Press the mixture into a thin pellet.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for MgSO₄·7H₂O
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching of water |
| ~1640 | H-O-H bending of water |
| ~1110 | S-O stretching of sulfate |
| ~615 | O-S-O bending of sulfate |
| (Data based on typical spectra for hydrated sulfates) |
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the surface morphology and size of the nanoparticles.[22][23][24]
Experimental Protocol:
-
Disperse the nanoparticle powder in a suitable solvent (e.g., ethanol) and sonicate for a few minutes.
-
Drop-cast the dispersion onto a clean silicon wafer or carbon tape and allow the solvent to evaporate.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
-
Image the sample using the SEM at various magnifications.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the nanoparticles, allowing for detailed analysis of their size, shape, and internal structure.
Experimental Protocol:
-
Prepare a dilute dispersion of the nanoparticles in a solvent.
-
Place a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
Image the grid under the TEM.
Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.[25][26][27][28][29]
Experimental Protocol:
-
Prepare a stable, dilute suspension of the nanoparticles in deionized water or another suitable solvent.
-
Filter the suspension to remove any large aggregates or dust particles.
-
Place the suspension in a cuvette and insert it into the DLS instrument.
-
Measure the fluctuations in scattered light intensity to determine the particle size distribution.
Characterization Workflow
Caption: Key techniques for the characterization of MgSO₄·7H₂O nanoparticles.
Applications in Drug Development
This compound nanoparticles have the potential for various applications in drug development. Their biocompatibility and the essential role of magnesium in numerous physiological processes make them an attractive candidate for therapeutic delivery systems.[3][30] Potential applications include:
-
Enhanced Drug Delivery: The small size of nanoparticles can improve the solubility and bioavailability of poorly water-soluble drugs.
-
Targeted Therapy: Surface functionalization of the nanoparticles could enable targeted delivery to specific cells or tissues, reducing off-target effects.
-
Carrier for Therapeutic Ions: These nanoparticles can serve as a carrier for delivering magnesium ions, which are crucial for various cellular functions. Deficiencies in magnesium have been linked to several neurological disorders.[3]
-
Gene Delivery: The positively charged magnesium ions could potentially interact with negatively charged nucleic acids, suggesting a role in gene delivery systems.
Signaling Pathway Implication (Hypothetical)
Caption: Hypothetical pathway of nanoparticle interaction and cellular response.
Conclusion
The synthesis of this compound nanoparticles represents a promising area of research with significant potential in the pharmaceutical and biomedical fields. While direct synthesis protocols are still under development, established methods such as co-precipitation, sol-gel, and microemulsion can be adapted for their production. Comprehensive characterization using techniques like XRD, FTIR, SEM, TEM, and DLS is essential to validate the synthesis and understand the properties of these nanoparticles. Further research is warranted to optimize synthesis protocols and explore the full range of their therapeutic applications.
References
- 1. Preparation and Application of Magnesium sulfate heptahydrate_Chemicalbook [m.chemicalbook.com]
- 2. This compound | H14MgO11S | CID 24843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formulation and evaluation of magnesium sulphate nanoparticles for improved CNS penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanoscalereports.com [nanoscalereports.com]
- 5. Biosynthesis of magnesium Oxide nanoparticles using the extracts of puniga granatum peels and brassica oleracea | Semantic Scholar [semanticscholar.org]
- 6. ijitee.org [ijitee.org]
- 7. youtube.com [youtube.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. ijirt.org [ijirt.org]
- 10. rroij.com [rroij.com]
- 11. Sol-gel synthesis of magnesium oxide nanoparticles and their evaluation as a therapeutic agent for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Surfactant Effects on Microemulsion-Based Nanoparticle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. sphinxsai.com [sphinxsai.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. delongamerica.com [delongamerica.com]
- 26. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nanoscience-analytical.com [nanoscience-analytical.com]
- 28. Measuring Particle Size Distribution by Asymmetric Flow Field Flow Fractionation: A Powerful Method for the Preclinical Characterization of Lipid-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
Technical Guide: Solubility of Magnesium Sulfate Heptahydrate in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, in various organic solvents. An understanding of its solubility characteristics is critical for applications ranging from chemical synthesis and purification to drug formulation and development, where it is often used as a drying agent or for introducing magnesium ions into a system. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.
Quantitative Solubility Data
Magnesium sulfate is an ionic compound, and its solubility is fundamentally governed by the principle of "like dissolves like." It is highly soluble in the polar solvent water but exhibits significantly lower solubility in most organic solvents.[1][2] The degree of solubility in organic solvents generally decreases with decreasing solvent polarity.
The following tables summarize the available quantitative solubility data for magnesium sulfate in common organic solvents. It is important to note that much of the published data pertains to the anhydrous form of magnesium sulfate (MgSO₄). However, this data provides a strong indication of the solubility behavior for the heptahydrate form, which will typically be even less soluble due to the energy required to dissociate the water of hydration.
Table 1: Solubility of Magnesium Sulfate in Alcohols
| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Methanol | 15 | 0.276[3] |
| 25 | 0.224[3] | |
| 35 | 0.18[3] | |
| 45 | 0.153[3] | |
| 55 | 0.123[3] | |
| Ethanol | 15 | 0.025[3] |
| 35 | 0.02[3] | |
| 55 | 0.016[3] | |
| Glycerol | 25 | 26.3[3] |
General references describe the solubility in ethanol and glycerol as "slight".[4][5][6][7]
Table 2: Solubility of Magnesium Sulfate in Other Organic Solvents
| Solvent | Temperature (°C) | Solubility | Notes |
| Acetone | - | Insoluble[3][7] | |
| Diethyl Ether | 18 | 1.16 g / 100 mL[3][4] | Data for anhydrous MgSO₄. |
| Isopropyl Alcohol | - | Not Soluble[8] | Anecdotal evidence suggests insolubility. |
| Acetic Acid | - | Practically Insoluble[3] | |
| Formic Acid (95%) | 19 | 0.34 g / 100 g of solvent[3] | |
| Ethyl Acetate | - | Insoluble[3] |
Experimental Protocols for Solubility Determination
The determination of salt solubility in organic solvents requires a precise and controlled methodology to ensure accurate and reproducible results. The equilibrium concentration method is a standard and reliable approach.[9][10]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (analytical grade)
-
Organic solvent (high purity)
-
Temperature-controlled shaker or water bath
-
Sealed glass vessels (e.g., flasks with stoppers)
-
Filtration apparatus (e.g., syringe filters, vacuum filtration) or centrifuge
-
Analytical balance
-
Volumetric glassware
-
Drying oven
General Procedure (Equilibrium Concentration Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed vessel.[9][10] Using an excess of the solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The vessel is sealed to prevent solvent evaporation and placed in a temperature-controlled environment (e.g., an isothermal shaker or water bath). The mixture is agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary from hours to days and should be determined empirically.
-
Phase Separation: Once equilibrium is achieved, the saturated solution (supernatant) must be carefully separated from the undissolved solid. This can be accomplished by:
-
Filtration: Using a filter medium (e.g., a PTFE syringe filter) that is pre-saturated with the solution to avoid loss of solute.
-
Centrifugation: Spinning the sample at high speed to pellet the excess solid, followed by careful decantation of the clear supernatant. All separation steps must be performed at the equilibration temperature to prevent changes in solubility.
-
-
Concentration Analysis: The concentration of magnesium sulfate in the clear, saturated solution is then determined using a suitable analytical technique.
-
Gravimetric Analysis: A precisely measured mass or volume of the saturated solution is taken. The solvent is carefully evaporated in a drying oven at a temperature that removes the solvent without decomposing the salt. The mass of the remaining dry magnesium sulfate is measured, and the solubility is calculated (e.g., in g/100 g of solvent).
-
Complexometric Titration: The magnesium ion concentration can be determined by titrating the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator like Eriochrome Black T.[11]
-
Densitometry: For some systems, a correlation between solution density and concentration can be established.[12] By accurately measuring the density of the saturated solution, the solubility can be determined from a pre-established calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: General experimental workflow for determining salt solubility.
References
- 1. Magnesium Sulphate Heptahydrate (CAS 10034-99-8) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]
- 2. chem.ws [chem.ws]
- 3. magnesium sulfate [chemister.ru]
- 4. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 5. This compound | 10034-99-8 [chemicalbook.com]
- 6. What is the solubility of this compound-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]
- 7. Magnesium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. Drying isopropyl alcohol with magnesium sulfate - Advanced/Enhanced chemistry - Welcome to the DMT-Nexus [dmt-nexus.me]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Raman Spectroscopy of Magnesium Sulfate Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Raman spectroscopy for the characterization of magnesium sulfate heptahydrate (MgSO₄·7H₂O) and its various hydrated forms. This document details experimental protocols, presents quantitative spectral data, and illustrates key concepts through logical diagrams to facilitate a deeper understanding and practical application of this powerful analytical technique.
Introduction to Raman Spectroscopy of Hydrates
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. When applied to hydrated salts such as this compound, it serves as a powerful tool for identifying the degree of hydration, characterizing crystalline structures, and monitoring dehydration and hydration processes. The technique is sensitive to changes in the molecular environment of both the sulfate anion (SO₄²⁻) and the water molecules of hydration, making it particularly well-suited for studying these compounds.
The Raman spectrum of this compound is characterized by distinct peaks corresponding to the vibrational modes of the sulfate ion and the water molecules. The four fundamental vibrational modes of the tetrahedral sulfate ion are: the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). In addition, the O-H stretching and bending modes of the water molecules give rise to characteristic bands in the high-frequency region of the spectrum. The positions of these peaks, particularly the ν₁ mode of the sulfate ion, are highly sensitive to the number of water molecules present in the crystal lattice.[1][2]
Quantitative Raman Spectral Data
The Raman spectral features of magnesium sulfate hydrates are distinct and allow for the unambiguous identification of different hydration states. A systematic shift in the position of the symmetric stretching (ν₁) mode of the sulfate tetrahedra to higher wavenumbers is observed as the degree of hydration decreases.[2][3] This phenomenon provides a reliable diagnostic tool for characterizing the specific hydrate phase.
Table 1: Raman Peak Positions for Vibrational Modes of Magnesium Sulfate Hydrates (cm⁻¹)
| Hydration State | ν₁ (SO₄²⁻) | ν₂ (SO₄²⁻) | ν₃ (SO₄²⁻) | ν₄ (SO₄²⁻) | O-H Stretching |
| MgSO₄·11H₂O | 981.5 | 448, 465 | 1088, 1140 | 618, 645 | 3405, 3450 |
| MgSO₄·7H₂O (Epsomite) | 982.1 | 448, 463 | 1088, 1140 | 617, 645 | 3100-3600 (broad) |
| MgSO₄·6H₂O (Hexahydrite) | 984 | 450, 468 | 1090, 1145 | 615, 640 | 3420, 3490 |
| MgSO₄·5H₂O (Pentahydrite) | 992 | 455, 475 | 1095, 1150 | 610, 635 | 3430, 3500 |
| MgSO₄·4H₂O (Starkeyite) | 1000.3 | 460, 480 | 1100, 1155 | 605, 630 | 3440, 3510 |
| MgSO₄·3H₂O | 1023.8 | 470, 490 | 1110, 1160 | 600, 625 | 3450, 3520 |
| MgSO₄·2H₂O (Sanderite) | 1033.8 | 475, 495 | 1115, 1165 | 595, 620 | 3460, 3530 |
| MgSO₄·H₂O (Kieserite) | 1050 | 480, 500 | 1120, 1170 | 590, 615 | 3470, 3540 |
| MgSO₄ (Anhydrous) | 1052.7 | 485, 505 | 1125, 1175 | 585, 610 | - |
Note: Peak positions can vary slightly depending on the experimental conditions and instrument calibration. Data compiled from multiple sources.[1][2][3]
Experimental Protocols
A generalized yet detailed methodology for conducting Raman spectroscopy on this compound is provided below. This protocol can be adapted based on the specific instrumentation and research objectives.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality Raman spectra.
-
Crystalline Samples:
-
For macroscopic crystals, select a well-formed crystal with a flat face.
-
Mount the crystal on a standard microscope slide or in a sample holder. No additional preparation is typically needed.
-
For powdered samples, press a small amount of the powder onto a glass slide or into a shallow well of a sample holder to create a flat, dense surface.
-
-
Aqueous Solutions:
-
Prepare solutions of known concentrations by dissolving this compound in deionized water.
-
Transfer the solution into a quartz cuvette or a capillary tube for analysis.
-
Instrumentation and Data Acquisition
-
Raman Spectrometer: A research-grade Raman microscope is typically used.
-
Laser Excitation: A common choice is a 532 nm or 785 nm laser. The laser power should be optimized to maximize the Raman signal while avoiding sample degradation (thermal decomposition or dehydration). A low laser power (e.g., 1-10 mW at the sample) is often sufficient.
-
Objective Lens: A long working distance objective (e.g., 20x or 50x) is used to focus the laser onto the sample and collect the scattered light.
-
Spectrometer Settings:
-
Spectral Range: Set the spectrometer to cover the region of interest, typically from 100 cm⁻¹ to 4000 cm⁻¹ to capture both the sulfate and water vibrational modes.
-
Integration Time and Accumulations: Adjust the integration time (e.g., 1-10 seconds) and the number of accumulations (e.g., 5-10) to achieve an adequate signal-to-noise ratio.
-
-
Calibration: Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer with a known Raman peak at 520.7 cm⁻¹) before sample analysis.
Visualizations
Experimental Workflow for Raman Analysis
The following diagram illustrates the typical workflow for the Raman spectroscopic analysis of this compound.
Dehydration Pathway of this compound
This diagram illustrates the dehydration process of this compound and the corresponding shift in the characteristic ν₁ sulfate Raman peak.
Conclusion
Raman spectroscopy is an invaluable technique for the solid-state characterization of this compound and its related hydrates. The sensitivity of the Raman spectrum to the degree of hydration allows for precise identification and differentiation of various hydrate forms. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and professionals in pharmaceutical development and materials science, enabling accurate and efficient analysis of these important compounds. The logical diagrams further clarify the experimental process and the relationship between hydration state and spectral features, facilitating a comprehensive understanding of the topic.
References
A Technical Guide to Magnesium Sulfate Heptahydrate as a Phase Change Material for Thermal Energy Storage
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, is a promising inorganic phase change material (PCM) for thermal energy storage (TES) applications, particularly in the low-temperature range suitable for solar energy utilization and waste heat recovery. Its appeal lies in a high latent heat of fusion, appropriate phase transition temperature, non-toxicity, and low cost.[1][2] However, its practical implementation is hindered by inherent challenges, namely supercooling and phase segregation. This technical guide provides a comprehensive overview of the thermophysical properties of MgSO₄·7H₂O, detailed experimental protocols for its characterization, and strategies to overcome its limitations, with a particular focus on parallels with crystallization control in the pharmaceutical industry.
Thermophysical Properties of this compound
The efficiency of a PCM is primarily determined by its thermophysical properties. The key parameters for MgSO₄·7H₂O are summarized in the tables below. It is important to note that these values can be influenced by the presence of additives and the experimental conditions under which they are measured.
| Property | Value | Unit | Reference(s) |
| Melting Point | 48 - 52 | °C | [3] |
| Latent Heat of Fusion | 180 - 220 | J/g | [1] |
| Density (Solid) | 1.68 | g/cm³ | [2] |
| Thermal Conductivity (Solid) | ~0.5 | W/(m·K) | [1] |
| Specific Heat Capacity (Solid) | 1.86 | J/(g·K) | |
| Specific Heat Capacity (Liquid) | 2.89 | J/(g·K) |
Table 1: Thermophysical Properties of Pure this compound.
The performance of MgSO₄·7H₂O can be significantly altered by the addition of nucleating and thickening agents to address supercooling and phase segregation. The following table presents data on some modified MgSO₄·7H₂O composites.
| Additive(s) | Concentration (wt%) | Melting Point (°C) | Latent Heat of Fusion (J/g) | Effect | Reference(s) |
| Poly(sodium acrylate) | - | - | 1100 (kJ/kg) | Improved heat storage energy density | [4] |
| 13X-zeolite | - | - | 1411 (kJ/kg) | Highest heat storage density | [4] |
| nano-Al₂O₃ | - | - | 1305 (kJ/kg) | Improved heat storage energy density | [4] |
Table 2: Thermophysical Properties of Modified this compound Composites.
Core Challenges: Supercooling and Phase Segregation
The reliable and efficient use of MgSO₄·7H₂O as a PCM is primarily impeded by two phenomena rooted in its crystallization behavior: supercooling and phase segregation.
Supercooling is the process where the material cools below its melting point without solidifying. This is a significant issue as it delays the release of stored latent heat, making the thermal energy storage system unreliable. Salt hydrates like MgSO₄·7H₂O often exhibit a high degree of supercooling due to the difficulty in forming stable crystal nuclei.
Phase Segregation occurs during the melting process of incongruently melting salt hydrates. MgSO₄·7H₂O can melt to form a saturated aqueous solution and a lower hydrate (MgSO₄·6H₂O).[3] Due to density differences, the anhydrous or lower hydrate salt can settle at the bottom of the container.[1] This separation is often irreversible and leads to a progressive loss of latent heat storage capacity with each thermal cycle.[5][6]
Mitigation Strategies: A Bridge to Pharmaceutical Sciences
The strategies to overcome the limitations of MgSO₄·7H₂O bear a striking resemblance to the challenges faced in pharmaceutical drug development, particularly in controlling the crystallization of active pharmaceutical ingredients (APIs).[7][8] Both fields are deeply concerned with nucleation, crystal growth, polymorphism, and the influence of additives.
Addressing Supercooling with Nucleating Agents
To combat supercooling, nucleating agents are introduced to provide sites for heterogeneous nucleation, thereby reducing the energy barrier for crystal formation.[9] This is analogous to the use of seed crystals in pharmaceutical crystallization to control particle size and polymorphic form.[10] The selection of an effective nucleating agent is critical and often relies on similarities in crystal structure with the PCM.
Commonly Investigated Nucleating Agents:
-
Isostructural Compounds: Salts with a similar crystal lattice structure to MgSO₄·7H₂O can act as effective templates for nucleation.
-
Insoluble Particles: Materials like borax, alumina, and carbon nanotubes can provide surfaces that promote nucleation.[9]
Preventing Phase Segregation with Thickening Agents
To prevent the settling of anhydrous or lower hydrate salts, thickening or gelling agents are added to the molten PCM. These agents increase the viscosity of the liquid phase, creating a network that suspends the solid particles and maintains a homogenous mixture.[11] This approach is similar to the use of excipients in pharmaceutical formulations to ensure the stability and uniform distribution of the API in a suspension or gel.
Commonly Used Thickening Agents:
-
Polymers: Carboxymethyl cellulose (CMC), sodium polyacrylate (PAAS), and polyacrylamide (PAM) have been shown to be effective.[11]
-
Inorganic Thickeners: Fumed silica and clays can also create a gelling network.
The interplay between nucleating and thickening agents is crucial. An ideal additive system will not only prevent supercooling and phase segregation but also have minimal impact on the latent heat of fusion and thermal conductivity of the PCM.[12]
Experimental Protocols for Characterization
A thorough characterization of MgSO₄·7H₂O and its modified composites is essential to evaluate their performance as PCMs. The following are detailed protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting and freezing temperatures, latent heat of fusion, and specific heat capacity of the PCM.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 80°C).[3] This determines the melting temperature and enthalpy of fusion.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same constant rate back to the initial temperature. This measures the freezing temperature and can reveal the extent of supercooling.
-
-
Data Analysis: Determine the onset and peak temperatures of melting and freezing from the DSC curve. The latent heat of fusion is calculated by integrating the area of the melting or freezing peak.
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability of the hydrated salt and to determine the water content.[13][14]
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (10-20 mg) into a TGA pan.
-
Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[13]
-
Thermal Program:
-
Heat the sample from ambient temperature to a temperature high enough to ensure complete dehydration (e.g., 300°C) at a controlled heating rate (e.g., 10 °C/min).[3]
-
-
Data Analysis: The TGA curve will show mass loss steps corresponding to the dehydration of the salt. The temperature at which these steps occur indicates the thermal stability, and the percentage of mass loss corresponds to the amount of water of hydration.
Relevance to Drug Development Professionals
The challenges and solutions in the development of MgSO₄·7H₂O as a PCM offer valuable insights for drug development professionals. The control of crystallization is a cornerstone of pharmaceutical manufacturing, where the solid-state properties of an API, such as polymorphism, crystal habit, and particle size distribution, can significantly impact its bioavailability, stability, and manufacturability.[15][16]
-
Polymorphism: Just as MgSO₄ can exist in different hydrated forms, APIs can exhibit polymorphism, where the same chemical entity exists in different crystal structures.[7] The techniques used to control the hydration state of MgSO₄·7H₂O are conceptually similar to those used to produce a desired API polymorph.
-
Influence of Additives: The use of nucleating and thickening agents in PCMs mirrors the use of excipients in pharmaceutical formulations to control crystallization and ensure product stability. Understanding the molecular interactions between the PCM and additives can inform the selection of excipients to control API crystallization.[11]
-
Characterization Techniques: The analytical methods used to characterize PCMs, such as DSC and TGA, are also standard techniques in the pharmaceutical industry for the solid-state characterization of APIs and formulated products.
Conclusion
This compound holds significant promise as a low-cost, effective phase change material for thermal energy storage. While challenges of supercooling and phase segregation have historically limited its application, ongoing research into the use of nucleating and thickening agents is paving the way for its practical implementation. The parallels between the crystallization control of MgSO₄·7H₂O and active pharmaceutical ingredients highlight the cross-disciplinary nature of materials science. A deeper understanding of the fundamental principles of nucleation and crystal growth, shared between these fields, will be instrumental in advancing both thermal energy storage technologies and pharmaceutical drug development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Hygroscopic additive-modified magnesium sulfate thermochemical material construction and heat transfer numerical simulation for low temperature energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 6. phasechange.com [phasechange.com]
- 7. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 9. Experimental investigation on nucleating agent for low temperature binary eutectic salt hydrate phase change material | E3S Web of Conferences [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Additives on the Main Properties of Phase Change Materials [mdpi.com]
- 13. skb.skku.edu [skb.skku.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
Characterization of Magnesium Sulfate Hydrates by X-ray Diffraction and Thermogravimetric Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of magnesium sulfate (MgSO₄) hydrates using two primary analytical techniques: X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA). Understanding the hydration state of magnesium sulfate is critical in various fields, including pharmaceuticals, geology, and materials science, as the degree of hydration significantly influences its physical and chemical properties. This document outlines the principles of each technique, presents detailed experimental protocols, and provides quantitative data to aid in the identification and characterization of different hydrate forms.
Introduction to Magnesium Sulfate Hydrates
Magnesium sulfate can exist in various hydrated forms, where a specific number of water molecules are incorporated into its crystal structure. The most common hydrates include heptahydrate (MgSO₄·7H₂O, epsomite), hexahydrate (MgSO₄·6H₂O), and monohydrate (MgSO₄·H₂O, kieserite), although other forms such as tetrahydrate (starkeyite) and dihydrate (sanderite) are also known.[1][2] The transition between these hydrate states is influenced by temperature, humidity, and pressure, making accurate characterization essential for quality control and research purposes.
X-ray Diffraction (XRD) for Phase Identification
X-ray Diffraction is a powerful non-destructive technique used to determine the crystalline structure of materials. Each crystalline hydrate of magnesium sulfate possesses a unique crystal lattice, resulting in a characteristic diffraction pattern. By comparing the obtained XRD pattern with standard reference patterns, the specific hydrate phase can be identified.
Quantitative XRD Data
The following table summarizes the characteristic XRD peaks for the most common magnesium sulfate hydrates, with 2θ values corresponding to Cu Kα radiation (λ = 1.5406 Å). These values are based on data from the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF).[3][4][5]
| Hydrate Form | Mineral Name | ICDD PDF # | Major Characteristic Peaks (2θ) |
| Heptahydrate (MgSO₄·7H₂O) | Epsomite | 36-0419 | 16.8°, 20.9°, 21.3°, 23.9°, 29.3°[6] |
| Hexahydrate (MgSO₄·6H₂O) | Hexahydrite | 24-0719 | 19.9°, 20.3°, 25.8°, 28.2°, 33.4°[6] |
| Monohydrate (MgSO₄·H₂O) | Kieserite | 33-0882 | 25.4°, 28.5°, 29.8°, 36.1°, 42.8°[6] |
During dehydration, the crystalline structure of higher hydrates can collapse, leading to the formation of an amorphous phase before recrystallizing into a lower hydrate or the anhydrous form.[1][7] This is observed in XRD as a disappearance of sharp diffraction peaks and the appearance of a broad, featureless hump.[7]
Thermogravimetric Analysis (TGA) for Dehydration Profiling
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrated salts, TGA is used to determine the water content and to study the thermal stability and dehydration process. The dehydration of magnesium sulfate hydrates typically occurs in multiple, often overlapping, steps.
Quantitative TGA Data
The dehydration of magnesium sulfate heptahydrate (epsomite) is a well-studied example, proceeding through a series of lower hydrates. The following table outlines the typical dehydration steps observed in a TGA experiment under a nitrogen atmosphere.
| Starting Hydrate | Temperature Range (°C) | Water Molecules Lost (n) | Resulting Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| MgSO₄·7H₂O | Ambient - ~55°C | 1 | MgSO₄·6H₂O | 7.3 | ~6.9-7.3[7] |
| MgSO₄·6H₂O | ~60°C - ~265°C | ~5.9 | Amorphous MgSO₄·0.1H₂O | 43.0 | ~42.2-43.0[7] |
| Amorphous MgSO₄·0.1H₂O | ~275°C - ~325°C | ~0.1 | Anhydrous MgSO₄ | 0.7 | ~0.5-0.7[2][7] |
| MgSO₄·H₂O | ~300°C - ~325°C | 1 | Anhydrous MgSO₄ | 13.0 | ~13.0[2] |
Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and sample preparation.
The more hydrated phases generally release water at lower temperatures, while the monohydrate holds its water molecule more tightly, requiring higher temperatures for dehydration.[2] The final dehydration step of the higher hydrates is often accompanied by an exothermic recrystallization of the amorphous phase to anhydrous MgSO₄.[7]
Experimental Protocols
X-ray Diffraction (XRD)
Objective: To identify the crystalline phase(s) of a magnesium sulfate hydrate sample.
Instrumentation:
-
X-ray Diffractometer: A powder diffractometer with a Cu Kα radiation source is standard.
-
Sample Holder: A flat, zero-background sample holder is recommended to minimize background noise.
Sample Preparation:
-
Grinding: Gently grind the sample to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle. This ensures random orientation of the crystallites and improves data quality.
-
Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the holder's surface. Avoid excessive pressure, which can induce preferred orientation.
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 70°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: 1-2°/minute or 1-2 seconds/step
Data Analysis:
-
Identify the 2θ positions of the diffraction peaks.
-
Compare the experimental peak positions and relative intensities with standard patterns from the ICDD Powder Diffraction File database for known magnesium sulfate hydrates.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and characterize the thermal dehydration profile of a magnesium sulfate hydrate.
Instrumentation:
-
Thermogravimetric Analyzer: An instrument capable of precise mass measurement as a function of temperature.
-
Sample Pans: Open pans made of alumina or platinum are typically used.
Sample Preparation:
-
Weigh a small amount of the sample (typically 5-15 mg) directly into the TGA pan.[2]
-
Ensure an even distribution of the sample at the bottom of the pan.
Instrument Parameters (Typical):
-
Temperature Program: Heat the sample from ambient temperature to approximately 400°C.
-
Heating Rate: A linear heating rate of 10°C/minute is common.[2] Slower heating rates can improve the resolution of overlapping dehydration steps.
-
Purge Gas: An inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/minute is used to remove the evolved water vapor.[2]
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Determine the onset and end temperatures for each mass loss step.
-
Calculate the percentage mass loss for each step.
-
Correlate the mass loss with the number of water molecules lost based on the stoichiometry of the initial hydrate.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships in the characterization of magnesium sulfate hydrates.
Caption: Workflow for the characterization of magnesium sulfate hydrates using XRD.
Caption: Workflow for the characterization of magnesium sulfate hydrates using TGA.
Caption: Simplified dehydration pathway of magnesium sulfate hydrates upon heating.
References
An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Magnesium Sulfate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous magnesium sulfate (MgSO₄) is an inorganic salt widely recognized for its potent hygroscopic properties, defined as the ability to attract and absorb water molecules from the surrounding environment.[1][2] This characteristic makes it an indispensable reagent in numerous scientific and industrial applications, particularly as a desiccant for drying organic solvents, stabilizing moisture-sensitive compounds, and controlling humidity in various processes.[3][4][5] In pharmaceutical development, where control of water content is critical to the stability, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and formulations, a thorough understanding of the hygroscopic behavior of excipients and drying agents like anhydrous MgSO₄ is paramount.[6]
This technical guide provides a comprehensive examination of the core principles governing the hygroscopic nature of anhydrous magnesium sulfate. It details the mechanism of hydration, presents quantitative data on its water absorption capacity, outlines detailed experimental protocols for characterization, and offers a comparative analysis against other common drying agents.
Physicochemical Properties
Anhydrous magnesium sulfate is a white, odorless crystalline solid.[4] Its strong affinity for water is rooted in its ionic structure and the coordination chemistry of the magnesium cation (Mg²⁺).[7] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | MgSO₄ | [4] |
| Molar Mass | 120.37 g/mol | [3][4] |
| Appearance | White crystalline powder or granules | [4] |
| Density | ~2.66 g/cm³ | [4][5] |
| Melting Point | Decomposes at 1124 °C | [4][5] |
| Solubility in Water | 25.5 g/100 mL (at 20 °C) | [4] |
| Solubility in Organic Solvents | Insoluble in ethanol and ether | [4] |
| Hygroscopicity | Strongly hygroscopic | [4][8] |
Mechanism of Hygroscopic Action: Hydrate Formation
The primary mechanism by which anhydrous MgSO₄ acts as a desiccant is through the absorption of water molecules into its crystal lattice to form a series of stable hydrates.[1][9] This process is not merely a surface phenomenon (adsorption) but a bulk absorption that results in the formation of new chemical structures with discrete stoichiometry.[1] As it absorbs water, the anhydrous powder will initially clump together, a visual indicator that moisture is present and the drying process is underway.[3][9] When the powder remains free-flowing and suspended, often described as a "snowstorm" effect when swirled, it indicates the solution is dry.[10]
The hydration process proceeds through several stages, forming different hydrates depending on the temperature and ambient relative humidity (RH).[11] The magnesium sulfate-water system is complex, involving numerous stable and metastable hydrate forms.[11][12] The most common and stable of these is the heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt.[5][13]
The pathway of hydration involves the sequential addition of water molecules to the MgSO₄ crystal structure. This transition is a fundamental aspect of its function as a drying agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Why is anhydrous magnesium sulfate commonly used as a desiccant-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]
- 3. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. synthetikaeu.com [synthetikaeu.com]
- 5. Magnesium_sulfate [chemeurope.com]
- 6. baiyexincn.com [baiyexincn.com]
- 7. baiyexincn.com [baiyexincn.com]
- 8. Magnesium sulfate | 7487-88-9 [chemicalbook.com]
- 9. brainly.com [brainly.com]
- 10. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. lpi.usra.edu [lpi.usra.edu]
- 13. Magnesium sulfate - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to ACS Grade Magnesium Sulfate Heptahydrate for Researchers and Drug Development Professionals
Introduction: Magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, is a hydrated inorganic salt with wide-ranging applications in research, pharmaceuticals, and biotechnology. For scientists and professionals in drug development, the purity and consistency of this reagent are paramount. The American Chemical Society (ACS) grade designation ensures that the chemical meets stringent specifications for purity and is suitable for analytical procedures and demanding research applications where predictable and reproducible results are essential. This technical guide provides an in-depth overview of the physical and chemical properties of ACS grade this compound, detailed experimental protocols for its quality assessment, and its relevance in scientific applications.
Core Physical and Chemical Properties
ACS grade this compound is a white, crystalline solid that is highly soluble in water. Its chemical and physical characteristics are well-defined and are critical to its function in various experimental settings.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | MgSO₄·7H₂O |
| Molecular Weight | 246.47 g/mol [1][2] |
| Appearance | Colorless or white, needle-like or inclined columnar crystals[3] |
| Odor | Odorless[1] |
| Taste | Cooling, saline, and bitter[3] |
| Density | 1.68 g/cm³[4] |
| Solubility in Water | 33.7 g/100g water at 20°C[5] |
| pH of a 5% Solution | 5.0 – 8.2 at 25°C[1][6] |
| Decomposition Temperature | Loses all crystalline water at 200°C to become anhydrous[3] |
ACS Grade Specifications and Impurity Limits
The ACS sets rigorous standards for the purity of reagent chemicals. For this compound, these specifications dictate the maximum allowable levels of various impurities. Adherence to these limits is crucial for applications where trace contaminants could interfere with experimental outcomes.
Table 2: ACS Grade Specifications for this compound
| Parameter | Specification Limit |
| Assay (as MgSO₄·7H₂O) | 98.0 - 102.0% |
| Insoluble Matter | ≤ 0.005% |
| Chloride (Cl) | ≤ 5 ppm |
| Nitrate (NO₃) | ≤ 0.002% |
| Ammonium (NH₄) | ≤ 0.002% |
| Calcium (Ca) | ≤ 0.02% |
| Manganese (Mn) | ≤ 5 ppm |
| Potassium (K) | ≤ 0.005% |
| Sodium (Na) | ≤ 0.005% |
| Strontium (Sr) | ≤ 0.005% |
| Heavy Metals (as Pb) | ≤ 5 ppm |
| Iron (Fe) | ≤ 5 ppm |
Data compiled from multiple sources.[1][6][7]
Experimental Protocols for Quality Verification
The following are detailed methodologies for key experiments cited in the ACS monograph for verifying the quality of this compound.
Assay (by Complexometric Titration of Mg)
This method determines the purity of this compound by titrating the magnesium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
-
Procedure:
-
Accurately weigh approximately 1 g of the sample.
-
Transfer the sample to a 250 mL beaker and dissolve it in 50 mL of deionized water.
-
Add 5 mL of a pH 10 ammoniacal buffer solution.
-
Add approximately 50 mg of Eriochrome Black T indicator mixture.
-
Titrate the solution with a standardized 0.1 M EDTA volumetric solution.
-
The endpoint is reached when the solution color changes to a clear blue, with the disappearance of the last trace of red.[1]
-
-
Calculation: One milliliter of 0.1 M EDTA is equivalent to 0.02465 g of MgSO₄·7H₂O.[1]
Determination of Insoluble Matter
This gravimetric method quantifies any substances that do not dissolve in water.
-
Procedure:
-
Dissolve 20 g of the sample in 200 mL of deionized water.
-
Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour.
-
Filter the solution through a tared filtering crucible.
-
Wash the residue thoroughly with hot deionized water.
-
Dry the crucible at 105°C to a constant weight.
-
Chloride Determination
This turbidimetric method is used to determine the concentration of chloride ions.
-
Procedure:
-
Dissolve 2.0 g of the sample in 20 mL of deionized water.
-
Add 1 mL of nitric acid and 1 mL of silver nitrate reagent solution.
-
Any turbidity produced should not exceed that of a standard containing 0.01 mg of Cl⁻ ion.
-
Heavy Metals Determination (as Pb)
This method is based on the precipitation of metal sulfides.
-
Procedure:
-
Dissolve 4.0 g of the sample in 25 mL of water.
-
Add 2 mL of 1 N acetic acid and 10 mL of hydrogen sulfide water.
-
Any color produced should not exceed that of a control containing 0.02 mg of Pb²⁺ ion.
-
Quality Control Workflow for ACS Grade this compound
The following diagram illustrates a typical workflow for the quality control testing of incoming batches of ACS grade this compound in a research or pharmaceutical setting.
Caption: Quality Control Workflow for ACS Grade this compound.
Applications in Research and Drug Development
The high purity of ACS grade this compound makes it indispensable in a variety of scientific applications:
-
Molecular Biology: It serves as a source of magnesium ions, which are essential cofactors for numerous enzymes, including DNA and RNA polymerases, and restriction endonucleases.
-
Cell Culture: Magnesium sulfate is a component of many cell culture media, where it plays a role in maintaining cell membrane integrity and function.
-
Protein Crystallography: It is used as a precipitant in the crystallization of proteins for structural studies.
-
Pharmaceutical Formulations: In drug development, it can be used as a component in formulations, although for injectable products, further purification to meet pharmacopeial standards (e.g., USP) is required.
-
Analytical Chemistry: Its high purity makes it suitable for use as a standard in analytical methods and for the preparation of high-purity solutions.
References
An In-depth Technical Guide to the Molecular Structure of Magnesium Sulfate Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of magnesium sulfate heptahydrate (MgSO₄·7H₂O), a compound of significant interest in various scientific and pharmaceutical applications. The document details its crystallographic structure, bonding characteristics, and the experimental protocols used for its structural elucidation.
Crystal Structure and Polymorphism
This compound, commonly known as Epsom salt, crystallizes in the orthorhombic crystal system.[1][2][3][4] The crystal structure has been extensively studied, with neutron diffraction studies providing precise locations of the hydrogen atoms.[5][6] The space group is P2₁2₁2₁, which is a non-centrosymmetric space group.[2][7] The crystal structure is characterized by a complex network of ionic and hydrogen bonds.
Several hydrated forms of magnesium sulfate exist, with the heptahydrate being the most common at ambient conditions.[8] Other known hydrates include the monohydrate (kieserite), hexahydrate, and undecahydrate.[1][8] The thermal decomposition of the heptahydrate proceeds through a series of lower hydrates before forming the anhydrous salt.[9][10][11]
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][3] |
| Space Group | P 2₁ 2₁ 2₁ | [2][7] |
| a | 11.868 Å | [7] |
| b | 11.996 Å | [7] |
| c | 6.857 Å | [7] |
| α | 90° | [7] |
| β | 90° | [7] |
| γ | 90° | [7] |
| Z | 4 | [7] |
Molecular Geometry and Bonding
The molecular structure of this compound is defined by the coordination of the magnesium and sulfate ions with water molecules. Each magnesium ion is octahedrally coordinated to six water molecules, forming the complex cation [Mg(H₂O)₆]²⁺. The seventh water molecule is not directly coordinated to the magnesium ion but is held within the crystal lattice by hydrogen bonds.[5]
The sulfate ion (SO₄²⁻) exists as a regular tetrahedron. The oxygen atoms of the sulfate ion act as hydrogen bond acceptors, interacting with the hydrogen atoms of the coordinated and uncoordinated water molecules. This extensive network of hydrogen bonds is crucial for the stability of the crystal structure.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| Mg-O (water) | ~2.06 - 2.10 Å |
| S-O | ~1.48 - 1.49 Å |
| O-H (water) | ~0.96 Å |
| O-S-O | ~109.5° |
Note: The bond lengths and angles are averaged values from quantum chemical analyses and may vary slightly within the crystal structure.[12]
Experimental Protocols for Structural Determination
The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction or neutron diffraction.
Synthesis of Single Crystals
High-quality single crystals suitable for diffraction studies can be grown from an aqueous solution of magnesium sulfate by slow evaporation.
Protocol:
-
Prepare a saturated aqueous solution of magnesium sulfate at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.
-
Filter the solution to remove any impurities.
-
Transfer the solution to a clean crystallizing dish and cover it with a perforated film to allow for slow evaporation.
-
Allow the solution to stand undisturbed at a constant temperature.
-
Single crystals will form over a period of several days to weeks.
Single-Crystal X-ray Diffraction
Methodology:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell parameters and the space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Neutron Diffraction
Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms due to their relatively large neutron scattering cross-section.
Methodology:
-
A large, high-quality single crystal is required.
-
The crystal is mounted in a neutron diffractometer.
-
A monochromatic beam of neutrons is diffracted by the crystal.
-
The diffraction data is collected and analyzed in a similar manner to X-ray diffraction data to refine the positions of all atoms, including hydrogen.
Visualization of the Crystal Structure
The following diagrams illustrate the coordination environment of the magnesium ion and the overall packing within the crystal lattice of this compound.
Caption: Coordination of the Magnesium Ion in [Mg(H₂O)₆]²⁺.
Caption: Intermolecular Interactions in this compound.
References
- 1. Magnesium sulfate - Crystal growing [en.crystalls.info]
- 2. researchgate.net [researchgate.net]
- 3. This compound | H14MgO11S | CID 24843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10034-99-8 [chemicalbook.com]
- 5. Refinement of the crystal structure of magnesium sulphate heptahydrate (epsomite) by neutron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Refinement of the crystal structure of magnesium sulphate heptahydrate (epsomite) by neutron diffraction | Semantic Scholar [semanticscholar.org]
- 7. SID 385842745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 9. brainly.com [brainly.com]
- 10. Thermal Decomposition of this compound under Self-generated Atmosphere [jstage.jst.go.jp]
- 11. Sciencemadness Discussion Board - MgSO4 decomposition - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pure.tue.nl [pure.tue.nl]
Methodological & Application
Application Notes and Protocols for the Growth of Magnesium Sulfate Heptahydrate Single Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the controlled growth of single crystals of magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt. The ability to produce high-quality single crystals is crucial for various scientific applications, including X-ray crystallography, studies of physical properties, and as a controlled substance in pharmaceutical formulations.
Data Presentation
The following table summarizes the key quantitative parameters for two primary methods of growing this compound crystals: rapid cooling for small, needle-like crystals and slow evaporation for larger, single crystals.
| Parameter | Rapid Cooling Method | Slow Evaporation Method for Large Single Crystals |
| This compound Concentration | 1/2 cup Epsom salt to 1/2 cup water | 75 g / 100 mL at 25°C[1] |
| Water Temperature for Dissolution | Very hot tap water or boiling water[2][3] | Heated water to ensure complete dissolution[1] |
| Growth Environment | Refrigerator[2][3] | Sheltered area at a cool, stable room temperature[1][4][5] |
| Typical Growth Time | A few hours to overnight[1][3][6] | A week or two[1] |
| Resulting Crystal Morphology | Small, delicate, needle-like crystals[1][2][3][5] | Large, transparent single crystals[1] |
Experimental Protocols
Protocol 1: Rapid Growth of Small, Needle-Like Crystals via Cooling
This method is suitable for quickly producing a large number of small crystals for applications where crystal size is not a primary concern.
Materials:
-
This compound (Epsom salt)
-
Distilled or deionized water
-
Beaker or heat-safe container
-
Stirring rod
-
Heat source (hot plate or microwave)
-
Shallow dish or petri dish
-
Refrigerator
Procedure:
-
Prepare a Saturated Solution: In a beaker, combine equal volumes of this compound and very hot water (e.g., 1/2 cup of each).[3] Stir the mixture vigorously until all the salt has dissolved, creating a saturated solution.[3] If any solid particles remain, you can filter the solution through a coffee filter.[2]
-
Cooling and Crystallization: Pour the warm, clear solution into a shallow dish. To expedite crystal growth, place the dish in a refrigerator.[2][3]
-
Observation and Harvesting: Crystals should begin to form within a few hours as the solution cools.[3] Once a desired amount of crystals has formed, the remaining solution can be decanted, and the crystals can be carefully removed and dried.
Protocol 2: Growth of Large Single Crystals via Slow Evaporation
This protocol is designed for growing large, high-quality single crystals suitable for structural analysis and other advanced research applications.
Materials:
-
1 kg of this compound (Epsom salt)[1]
-
Distilled or deionized water
-
Large pot for heating water[1]
-
Large jar (e.g., 1000 mL) and a smaller jar[1]
-
Weighing scale[1]
-
Stirring spoon[1]
-
Thread or nylon fishing line[1]
-
Pencil or similar support rod[1]
Procedure:
-
Preparation of a Supersaturated Solution:
-
Heat approximately 500 mL of water in a large pot.[1]
-
Gradually dissolve 750 g of Epsom salt into the hot water while stirring continuously until the solution is clear.[1]
-
Allow the solution to cool to room temperature.[1]
-
Pour the cooled solution into a large jar and add water until the total volume is 1000 mL to achieve a concentration of 75 g / 100 mL (assuming a room temperature of 25°C).[1]
-
-
Seed Crystal Formation:
-
Seeding and Crystal Growth:
-
Select a well-formed seed crystal and carefully tie it to a thread or nylon fishing line.
-
Suspend the seed crystal in the large jar of supersaturated solution by tying the other end of the thread to a pencil laid across the mouth of the jar.[5] Ensure the seed crystal is fully submerged and not touching the sides or bottom of the jar.[5]
-
Place the jar in a location with a stable temperature, away from direct sunlight and vibrations, to allow for slow evaporation.[5]
-
-
Crystal Harvesting and Storage:
-
The crystal will grow over the course of one to two weeks.[1]
-
Once the crystal has reached the desired size, carefully remove it from the solution and let it dry.
-
The remaining solution can be reused or disposed of according to laboratory guidelines.
-
Visualizations
The following diagrams illustrate the workflows for the described crystal growth protocols.
References
The Pivotal Role of Magnesium Sulfate Heptahydrate in Crafting Synthetic Seawater for Marine Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the realm of marine biology research and drug discovery, the ability to create a consistent and reproducible marine environment is paramount. Synthetic seawater provides a controlled alternative to natural seawater, eliminating the variability and potential contaminants of oceanic sources. A key ingredient in these formulations is magnesium sulfate heptahydrate (MgSO₄·7H₂O), a stable and readily soluble salt that plays a critical role in mimicking the chemical intricacies of the natural marine milieu. This document provides detailed application notes and protocols for the use of this compound in the preparation of synthetic seawater, tailored for researchers, scientists, and professionals in drug development.
The Critical Function of Magnesium in Marine Ecosystems
Magnesium is the third most abundant ion in seawater and is integral to the health and stability of marine ecosystems. Its primary role is to maintain the delicate balance between calcium and alkalinity.[1] Without sufficient magnesium, calcium and carbonate ions can precipitate out of solution as insoluble calcium carbonate, depleting the water of elements essential for the growth and skeletal formation of calcifying organisms such as corals, foraminifera, and mollusks.[1] Magnesium ions effectively bind to the surface of calcium carbonate crystals, preventing their uncontrolled growth and ensuring that calcium and alkalinity remain bioavailable.[1]
Beyond this crucial buffering capacity, magnesium is a vital cofactor in numerous enzymatic reactions within marine organisms. It is a central component of the chlorophyll molecule, making it indispensable for photosynthesis in marine algae and phytoplankton, the foundational producers of most marine food webs.
Why this compound is the Preferred Choice
When preparing synthetic seawater, the heptahydrate form of magnesium sulfate (MgSO₄·7H₂O) is often specified in protocols over its anhydrous counterpart. The preference for the heptahydrate form stems from its physical properties. Anhydrous magnesium sulfate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This characteristic makes it difficult to weigh accurately, leading to inconsistencies in the final concentration of the synthetic seawater. In contrast, this compound is a stable, crystalline solid that is not prone to absorbing atmospheric water, allowing for precise and repeatable measurements, a critical factor in scientific research where reproducibility is essential.[2]
Comparative Analysis of Synthetic Seawater Formulations
Several standardized formulations for synthetic seawater are utilized in marine biology research. The concentrations of their major components, including magnesium sulfate, are presented below for comparative analysis.
| Component | ASTM D1141-98[3] | "Artificial Sea Water" (HiMedia M1942)[4] | "Synthetic Sea Water" (U.S. Biological)[5] | Natural Seawater (Average) |
| Magnesium Sulfate (anhydrous equivalent) | 3.93 g/L | 3.07 g/L | Not specified | ~3.9 g/L |
| This compound (MgSO₄·7H₂O) | Not specified | 6.29 g/L | Not specified | Not applicable |
| Sodium Chloride (NaCl) | 24.53 g/L | 24.60 g/L | 24.0 g/L | ~27.2 g/L |
| Magnesium Chloride (MgCl₂·6H₂O) | 11.11 g/L | 4.66 g/L | 11.0 g/L | ~10.9 g/L |
| Sodium Sulfate (Na₂SO₄) | 4.09 g/L | Not specified | 4.0 g/L | ~4.0 g/L |
| Calcium Chloride (anhydrous) | 1.16 g/L | Not specified | Not specified | ~1.1 g/L |
| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | Not specified | 1.36 g/L | 2.0 g/L | Not applicable |
| Potassium Chloride (KCl) | 0.695 g/L | 0.67 g/L | 0.7 g/L | ~0.7 g/L |
| Sodium Bicarbonate (NaHCO₃) | 0.201 g/L | 0.18 g/L | Not specified | ~0.2 g/L |
| pH | 8.2 | 7.5 ± 0.5 | 7.8 | 7.8 - 8.4 |
Experimental Protocols for the Preparation of Synthetic Seawater
This section provides a standardized protocol for the preparation of synthetic seawater, adaptable for various research applications.
Materials:
-
This compound (MgSO₄·7H₂O)
-
Sodium Chloride (NaCl)
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)
-
Sodium Sulfate (Na₂SO₄)
-
Calcium Chloride (anhydrous or dihydrate, as per formulation)
-
Potassium Chloride (KCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Other minor and trace elements as required by the specific formulation
-
Distilled or deionized water
-
Analytical balance
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Preparation of Stock Solutions (Recommended for accuracy):
-
For frequently prepared batches, it is advisable to create concentrated stock solutions of the individual salts. This minimizes weighing errors and accelerates the preparation process.
-
Calculate the required mass of each salt for a concentrated stock solution (e.g., 10x or 100x the final concentration).
-
Dissolve each salt in a separate container with a known volume of distilled or deionized water. Ensure complete dissolution.
-
-
Main Solution Preparation:
-
Begin with approximately 80% of the final desired volume of distilled or deionized water in a large beaker or carboy.
-
While continuously stirring the water with a magnetic stirrer, add the salts one at a time, ensuring each salt is fully dissolved before adding the next. A common order of addition is:
-
Sodium Chloride (NaCl)
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)
-
Sodium Sulfate (Na₂SO₄)
-
Potassium Chloride (KCl)
-
Sodium Bicarbonate (NaHCO₃)
-
-
It is often recommended to add the calcium chloride solution last and slowly to prevent precipitation.
-
-
Addition of this compound:
-
Accurately weigh the required amount of this compound (MgSO₄·7H₂O) based on the chosen formulation.
-
Slowly add the this compound to the stirring solution and allow it to dissolve completely.
-
-
Final Volume and pH Adjustment:
-
Once all salts are dissolved, add distilled or deionized water to reach the final desired volume.
-
Calibrate the pH meter and measure the pH of the synthetic seawater.
-
Adjust the pH to the desired level (typically between 7.8 and 8.4 for marine applications) using a dilute solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).[2] Add the acid or base dropwise while monitoring the pH closely.
-
-
Sterilization (if required):
-
For applications requiring sterile conditions, such as microbial or cell culture, the synthetic seawater can be sterilized by autoclaving or by passing it through a 0.22 µm filter.[5]
-
Visualizing the Workflow and the Role of Magnesium
The following diagrams illustrate the experimental workflow for preparing synthetic seawater and the logical relationship of magnesium in maintaining a stable marine chemical environment.
Caption: Experimental workflow for the preparation of synthetic seawater.
Caption: The central role of magnesium in marine chemical balance.
Applications in Marine Biology Research and Drug Development
The use of precisely formulated synthetic seawater is critical in a variety of research and development applications:
-
Culturing Marine Organisms: Synthetic seawater is essential for the laboratory cultivation of a wide range of marine organisms, from microorganisms like bacteria and algae to invertebrates and fish larvae.[4][6] This allows for controlled studies of their physiology, behavior, and life cycles.
-
Ecotoxicology Studies: In ecotoxicology, synthetic seawater provides a standardized medium for assessing the impact of pollutants and environmental stressors on marine life.[7] The reproducibility of the medium ensures that observed effects are attributable to the tested substance and not to variations in the water chemistry.
-
Marine Natural Products and Drug Discovery: The discovery of novel bioactive compounds from marine organisms is a promising area of drug development.[8][9] Culturing these organisms in a controlled synthetic seawater environment is crucial for consistent production of the target compounds and for conducting initial bioassays.
-
Seaweed Culture: Simplified synthetic seawater recipes have been successfully used for the laboratory culture of commercially important seaweeds, facilitating research into their growth, genetics, and potential for aquaculture.[10][11]
By providing a stable, reproducible, and contaminant-free environment, synthetic seawater prepared with high-purity reagents like this compound is an indispensable tool for advancing our understanding of the marine world and for harnessing its potential for the development of new therapeutics.
References
- 1. Magnesium - Fauna Marin [faunamarin.de]
- 2. Preparation and Application of Magnesium sulfate heptahydrate_Chemicalbook [m.chemicalbook.com]
- 3. Artificial Seawater - ASTM D1141 - Get the good salts! - US Corrosion Services (TM) [uscorrosion.com]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. usbio.net [usbio.net]
- 6. Artificial seawater - Wikipedia [en.wikipedia.org]
- 7. Marine invertebrate eco-genotoxicology: a methodological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Bioactive Marine Natural Products » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 9. Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial seawater for seaweed culture | Marine Agronomy [marineagronomy.org]
- 11. eprints.cmfri.org.in [eprints.cmfri.org.in]
magnesium sulfate heptahydrate as a coagulant in wastewater treatment studies
Application Notes: Magnesium Sulfate Heptahydrate in Wastewater Coagulation
Introduction
This compound (MgSO₄·7H₂O), commonly known as Epsom salt, serves as a versatile compound in wastewater treatment. While not traditionally used as a primary coagulant in the same vein as aluminum or iron salts, its application is significant in specific contexts, particularly as a coagulant aid and in high-pH coagulation processes.[1] Its effectiveness stems from the behavior of the magnesium ion (Mg²⁺) under alkaline conditions, which leads to the precipitation of magnesium hydroxide (Mg(OH)₂).[2] This gelatinous precipitate is an efficient coagulant, capable of removing a wide range of impurities through mechanisms of charge neutralization, adsorption, and enmeshment.[2][3]
Mechanism of Action
The primary coagulation mechanism involving magnesium sulfate occurs at elevated pH levels, typically between 10.5 and 11.5.[2] In this alkaline environment, magnesium ions react with hydroxide ions (OH⁻) to form magnesium hydroxide precipitate:
Mg²⁺ + 2OH⁻ → Mg(OH)₂ (s)
This Mg(OH)₂ precipitate is a gelatinous floc that physically traps and enmeshes suspended and colloidal particles present in the wastewater.[2][3] Furthermore, the positively charged surface of the magnesium hydroxide flocs can neutralize the negative surface charges on colloidal particles, reducing inter-particle repulsion and promoting aggregation.[1][3][4]
In addition to turbidity and color removal, magnesium sulfate is effective in:
-
Phosphorus Removal: It facilitates the precipitation of magnesium ammonium phosphate, also known as struvite (MgNH₄PO₄·6H₂O), a process that effectively removes both phosphorus and ammonia nitrogen from wastewater.[1][5]
-
Heavy Metal Removal: Under alkaline conditions, magnesium sulfate can aid in the precipitation of heavy metals from industrial wastewater.[5]
-
Coagulant Aid: It can be used in conjunction with primary coagulants like aluminum sulfate or ferric chloride to enhance flocculation, improve particle aggregation, and increase sedimentation rates.[1]
An important consideration is that excessive dosage of magnesium sulfate can lead to an increase in the hardness of the treated water.[5]
Data Presentation: Performance and Dosage
The following tables summarize quantitative data from various studies on the use of magnesium-based coagulants in wastewater treatment.
Table 1: Optimal Conditions for Magnesium-Based Coagulation
| Wastewater Type | Magnesium Source | Optimal pH | Optimal Dosage (as Mg²⁺ ion) | Pollutant | Removal Efficiency (%) | Reference |
| Reactive Dye Wastewater | Magnesium Hydroxide | 12.0 | 150 mg/L | Reactive Orange Dye | >95% | [3] |
| Reactive Dye Wastewater | Magnesium Hydroxide | 12.5 | 90 mg/L | Reactive Orange Dye | >95% | [3] |
| Secondary Effluent | Lime & Mg(OH)₂ | >10.5 | 200 g CaO/m³ | Phosphates, TOC, COD | Increased by 42%, 24%, 13% respectively over lime alone | [2] |
| Kaolin Suspension | Magnesium Chloride & Aluminum Sulfate | 11.5 | 7.2 mg/L | Turbidity | Not specified | [6] |
| Educational Institution | Magnesium Chloride & Polyelectrolyte | 11.0 | 1 g MgCl₂ per 500 mL sample | Turbidity | ~97% | [7] |
Table 2: Pollutant Removal Efficiency in High-pH Magnesium Coagulation
| Pollutant | Initial Concentration | Final Concentration | Removal Efficiency (%) | Conditions (pH, Dosage) | Wastewater Type | Reference |
| Turbidity | 240-245 NTU | Not specified | ~97% | pH 11, 1g MgCl₂ + 2mL Polyelectrolyte / 500mL | Educational Institution | [7] |
| Color | Not specified | Not specified | >90% | pH 11, 4 g MgCl₂/L | Dye Solution | [7] |
| Reactive Orange Dye | Not specified | Not specified | ~98% | pH >12, 270 mg/L as Mg²⁺ | Reactive Dye Wastewater | [3] |
| Organic Matter (COD) | Not specified | Not specified | 60% | pH ~10.5, 300 g/m³ calcined dolomite | Surface Water | [2] |
| Organic Matter (TOC) | Not specified | Not specified | 65% | pH ~10.5, 300 g/m³ calcined dolomite | Surface Water | [2] |
Experimental Protocols
Protocol 1: Jar Test for Optimal Dosage and pH Determination
This protocol describes the standard jar test procedure to determine the optimal dosage of this compound and the optimal pH for the coagulation-flocculation process.[7][8]
Objective: To identify the most effective pH and coagulant concentration for removing target contaminants (e.g., turbidity, color, COD) from a wastewater sample.
Materials and Reagents:
-
Jar testing apparatus with multiple paddles and variable speed control
-
6 x 1L beakers
-
This compound (MgSO₄·7H₂O)
-
Stock Solution (e.g., 10 g/L): Dissolve 10 g of MgSO₄·7H₂O in deionized water and make up to 1 L.
-
Wastewater sample
-
pH meter
-
Solutions for pH adjustment (e.g., 1M NaOH and 1M H₂SO₄)
-
Pipettes or syringes for dosing
-
Turbidimeter, spectrophotometer, or other analytical instruments for measuring contaminant concentrations
-
Stopwatch
Procedure:
Part A: Determining Optimal pH
-
Sample Preparation: Fill each of the six 1L beakers with the wastewater sample. Place them in the jar test apparatus.
-
Initial Analysis: Measure and record the initial pH, turbidity, and/or other relevant parameters of the raw wastewater.
-
Coagulant Dosing: Add a constant, predetermined dose of the MgSO₄·7H₂O stock solution to each beaker (e.g., a dose estimated from literature).
-
pH Adjustment: Adjust the pH of each beaker to a different value across the expected effective range (e.g., 9.5, 10.0, 10.5, 11.0, 11.5, 12.0) using NaOH or H₂SO₄. Record the final pH in each beaker.
-
Rapid Mix: Immediately begin stirring all samples at a high speed (e.g., 120-150 rpm) for 1-2 minutes to ensure rapid dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes. This promotes floc formation and growth.
-
Sedimentation: Stop the stirrers and allow the flocs to settle undisturbed for 30-60 minutes. Observe and note the floc size and settling characteristics.
-
Final Analysis: Carefully withdraw a supernatant sample from the top of each beaker without disturbing the settled sludge. Measure and record the final turbidity and/or other parameters for each pH value.
-
Determination: The optimal pH is the one that yields the highest removal efficiency for the target contaminant.
Part B: Determining Optimal Coagulant Dosage
-
Sample Preparation: Refill the six beakers with the wastewater sample and place them in the apparatus.
-
pH Adjustment: Adjust the pH of all six beakers to the optimal value determined in Part A.
-
Coagulant Dosing: Dose each beaker with a different amount of the MgSO₄·7H₂O stock solution to create a range of concentrations (e.g., 50, 100, 150, 200, 250, 300 mg/L).
-
Rapid Mix, Slow Mix, and Sedimentation: Repeat steps 5, 6, and 7 from Part A.
-
Final Analysis: Repeat step 8 from Part A for each dosage.
-
Determination: Plot the final contaminant concentration (or % removal) against the coagulant dose. The optimal dosage is typically the point at which the curve begins to plateau, representing the most efficient treatment for the lowest coagulant input.
Visualizations
Caption: Experimental workflow for high-pH magnesium sulfate coagulation.
Caption: Chemical mechanism of high-pH magnesium coagulation.
References
- 1. The Role of Magnesium Sulfate in Water Treatment [magnesiumking.com]
- 2. researchgate.net [researchgate.net]
- 3. iwaponline.com [iwaponline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. The application of magnesium sulfate in water treatment [rqsulfates.com]
- 6. researchgate.net [researchgate.net]
- 7. saspublishers.com [saspublishers.com]
- 8. Coagulation (water treatment) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Magnesium Sulfate Heptahydrate in Plant Tissue Culture Media
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium sulfate heptahydrate (MgSO₄·7H₂O), a key component of plant tissue culture media, is indispensable for the healthy in vitro growth and development of various plant species. As a primary source of magnesium (Mg²⁺) and sulfate (SO₄²⁻), it plays a pivotal role in numerous physiological and biochemical processes. Magnesium is a central component of the chlorophyll molecule and acts as a cofactor for a multitude of enzymes essential for photosynthesis, energy metabolism, and the synthesis of nucleic acids.[1][2] Sulfate is crucial for the synthesis of essential amino acids and vitamins. This document provides detailed application notes and experimental protocols for the utilization of this compound in plant tissue culture, offering insights into its mechanism of action, optimal concentrations, and practical applications.
Introduction: The Role of Magnesium Sulfate in Plant Physiology
Magnesium is classified as a macronutrient essential for plant growth and development.[1][2] Its significance in plant tissue culture stems from its multifaceted roles at both the cellular and molecular levels.
-
Photosynthesis: Magnesium is the central atom in the chlorophyll molecule, the primary pigment responsible for capturing light energy during photosynthesis.[1][2] A sufficient supply of magnesium is therefore critical for the photosynthetic competency of in vitro cultured plantlets, especially during acclimatization.
-
Enzyme Activation: Magnesium ions (Mg²⁺) act as a cofactor for over 300 enzymes, including those involved in ATP-dependent reactions, such as ATPases, kinases, and RNA polymerases.[1] This makes magnesium fundamental for energy transfer, protein synthesis, and the replication and transcription of genetic material.
-
Osmotic Balance: Magnesium sulfate contributes to the overall ionic strength and osmotic potential of the culture medium, which is crucial for maintaining cellular turgor and nutrient uptake.[1]
-
Sulfate Source: The sulfate provided by magnesium sulfate is a vital source of sulfur, an essential component of the amino acids cysteine and methionine, as well as various vitamins and coenzymes.
Quantitative Data: Optimizing Magnesium Sulfate Concentration
The optimal concentration of this compound can vary depending on the plant species, the type of culture (e.g., callus, shoot proliferation, somatic embryogenesis), and the overall composition of the basal medium. The most widely used plant tissue culture medium, Murashige and Skoog (MS) medium, contains a standard concentration of 370 mg/L MgSO₄·7H₂O. However, research has shown that deviating from this standard can be beneficial for specific applications.
| Plant Species | Culture Type | Basal Medium | MgSO₄·7H₂O Concentration (mg/L) | Observed Effect |
| Phoenix dactylifera L. (Date Palm) cv. Mejhoul | Shoot bud proliferation | Modified MS | 370 | Stimulated shoot bud proliferation, with an average of 15.3 shoot buds per explant. |
| Spathiphyllum 'Chico' | Micropropagation | MS | Full strength (370) | Best results for micropropagation. |
| Spathiphyllum 'Chico' | Rooting | MS | 1/4 strength (92.5) | Best for the number and length of roots. |
| Medical Cannabis | Vegetative Growth | Hydroponic Solution | 350-700 (equivalent to 35-70 mg/L Mg) | Optimal plant development and function. |
| Forage Crops (e.g., Trifolium pratense) | Seedling growth under salinity stress | Hydroponic Solution | 123.25 - 493 (equivalent to 1-4 mM) | Alleviated the effects of salinity stress and enhanced growth. |
Experimental Protocols
Preparation of Stock Solutions
To ensure accuracy and efficiency in media preparation, it is recommended to prepare concentrated stock solutions of the different media components.
Materials:
-
This compound (MgSO₄·7H₂O), tissue culture grade
-
Distilled or deionized water
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
-
Weighing balance
-
Storage bottles (autoclavable)
Procedure for 100X Magnesium Sulfate Stock Solution:
-
Weigh 37.0 g of MgSO₄·7H₂O.
-
Dissolve the MgSO₄·7H₂O in approximately 800 mL of distilled water in a 1 L beaker using a magnetic stirrer.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with distilled water.
-
Transfer the stock solution to a labeled, autoclavable storage bottle.
-
Store the stock solution at 4°C. It can be safely stored for several weeks.
Protocol for Investigating the Effect of Varying Magnesium Sulfate Concentrations
This protocol outlines an experiment to determine the optimal concentration of MgSO₄·7H₂O for a specific plant species and culture type.
1. Media Preparation:
-
Prepare a basal medium (e.g., MS) without magnesium sulfate.
-
Prepare a series of media with varying concentrations of MgSO₄·7H₂O by adding different volumes of a sterile 100X stock solution to the basal medium. Suggested concentrations to test could be 0 mg/L, 92.5 mg/L (1/4x), 185 mg/L (1/2x), 370 mg/L (1x), and 740 mg/L (2x).
-
Add other components such as vitamins, plant growth regulators, and a carbon source (e.g., sucrose).
-
Adjust the pH of the media to the desired level (typically 5.7-5.8) using 1N HCl or 1N NaOH.
-
Add a gelling agent (e.g., agar) and heat to dissolve.
-
Dispense the media into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.
2. Explant Preparation and Inoculation:
-
Select healthy, disease-free plant material for explants (e.g., shoot tips, nodal segments, leaf discs).
-
Surface sterilize the explants using a standard protocol (e.g., treatment with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile distilled water).
-
Under aseptic conditions in a laminar flow hood, inoculate the explants onto the prepared media with different MgSO₄·7H₂O concentrations.
3. Culture Conditions:
-
Incubate the cultures in a growth chamber with controlled temperature (e.g., 25 ± 2°C), photoperiod (e.g., 16 hours light/8 hours dark), and light intensity.
4. Data Collection and Analysis:
-
After a predetermined culture period (e.g., 4-6 weeks), collect data on various growth parameters, such as:
-
Percentage of explant survival
-
Callus induction frequency and fresh weight
-
Shoot regeneration frequency and number of shoots per explant
-
Shoot length
-
Rooting percentage and number of roots per shoot
-
Observations on morphological characteristics (e.g., leaf color, hyperhydricity).
-
-
Statistically analyze the data to determine the significant effects of different magnesium sulfate concentrations.
Visualizations
Signaling Pathway: Role of Mg²⁺ in Rubisco Activation
Caption: The role of Magnesium (Mg²⁺) in the activation of the enzyme Rubisco, a critical step in carbon fixation during photosynthesis.
Experimental Workflow: Optimizing MgSO₄·7H₂O Concentration
Caption: A streamlined workflow for an experiment designed to optimize the concentration of this compound in plant tissue culture media.
Logical Relationship: Troubleshooting Magnesium-Related Issues
Caption: A troubleshooting guide for identifying and addressing issues related to magnesium deficiency or toxicity in plant tissue culture.
Application Notes: Best Practices and Troubleshooting
-
Purity of this compound: Always use a high-purity, tissue culture-grade this compound to avoid introducing contaminants that could be detrimental to plant cell growth.
-
Stock Solution Storage: Store magnesium sulfate stock solutions in a refrigerator at 4°C to prevent microbial growth. Visually inspect stock solutions for any signs of precipitation or contamination before use.
-
Media pH: The pH of the culture medium can influence the availability of magnesium ions. While magnesium availability is generally stable across a typical pH range for plant tissue culture (5.5-6.0), extreme pH values should be avoided.
-
Magnesium Deficiency Symptoms: Magnesium is a mobile element within the plant, so deficiency symptoms typically first appear on older, lower leaves.[2] The most common symptom is interveinal chlorosis, where the leaf veins remain green while the tissue between them turns yellow.[2] In severe cases, this can be followed by necrosis and premature leaf senescence. Stunted growth is also a common indicator.[2]
-
Magnesium Toxicity: Magnesium toxicity is rare in plant tissue culture.[1] However, excessively high levels of magnesium can compete with the uptake of other cations, particularly calcium (Ca²⁺) and potassium (K⁺), potentially leading to deficiencies of these nutrients.[1]
-
Interactions with Other Nutrients: Be mindful of the balance between magnesium and other macronutrients, especially calcium and potassium. High concentrations of calcium or potassium in the medium can inhibit magnesium uptake by the plant tissues.[2]
Conclusion
This compound is a fundamentally important component of plant tissue culture media, with its roles in photosynthesis, enzymatic reactions, and overall plant health being well-established. While standard media formulations like MS provide a reliable starting point, optimizing the concentration of magnesium sulfate can lead to significant improvements in growth and development for specific plant species and in vitro applications. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to effectively utilize and investigate the role of this compound in their plant tissue culture endeavors.
References
Application Notes and Protocols: The Role of Magnesium Sulfate Heptahydrate in Enzyme Catalysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, is a critical reagent in a vast array of enzymatic studies. The magnesium ion (Mg²⁺) it provides in solution acts as an essential cofactor for a multitude of enzymes, playing a pivotal role in their catalytic activity, structural stability, and interaction with substrates.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in enzyme catalysis studies, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Magnesium is a cofactor in over 600 enzyme systems that regulate a wide range of biochemical reactions in the body.[1] These include processes fundamental to cellular function such as protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation.[3] The Mg²⁺ ion is indispensable for enzymes that utilize adenosine triphosphate (ATP), where it forms a Mg-ATP complex that is the true substrate for the enzymatic reaction.[4][5]
Core Functions of Magnesium in Enzyme Catalysis
The influence of magnesium on enzymatic reactions can be categorized into three primary functions:
-
Structural Component: Magnesium ions can be integral to the tertiary structure of an enzyme, helping to maintain the proper conformation for catalytic activity.[6]
-
Catalytic Cofactor: At the active site, Mg²⁺ can act as a Lewis acid, accepting an electron pair from a substrate or intermediate. This polarizes the substrate, making it more susceptible to nucleophilic attack and thus facilitating the catalytic reaction.[5]
-
ATP-Dependent Reactions: In virtually all reactions involving ATP, magnesium is required. The Mg²⁺ ion coordinates with the phosphate groups of ATP, neutralizing their negative charge and holding the ATP molecule in a specific conformation that is recognized by the enzyme's active site.[5]
Quantitative Data on Magnesium Sulfate in Enzyme Assays
The optimal concentration of magnesium sulfate can significantly impact the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax).[5] Below are tables summarizing the effects of magnesium concentration on various enzyme systems.
Table 1: Effect of Mg²⁺ Concentration on DNA Polymerase Activity (PCR)
| DNA Polymerase | Recommended MgSO₄ Concentration (mM) | Observations |
| Pwo DNA Polymerase | 1.0 - 3.0 | Preferred over MgCl₂ for higher activity.[7][8] |
| High-Fidelity PCR (general) | 1.0 - 3.0 | Often requires optimization; higher concentrations can be necessary for long-range PCR.[9] |
| Taq DNA Polymerase | Varies (often with MgCl₂) | While MgCl₂ is more common, MgSO₄ can be used and requires optimization.[7] |
Table 2: Effect of Mg²⁺ Concentration on Kinase Activity
| Kinase | MgSO₄ Concentration (mM) | Effect | Reference |
| Protein Kinase C | 1.5 - 3.0 | Inhibits activation, leading to reduced platelet aggregation. | [10] |
| IL-2-inducible T-cell kinase (ITK) | Varies | Catalytic activity increases with rising magnesium concentrations, following Michaelis-Menten kinetics. | [5] |
| General Kinase Assays | 2 | A compatible concentration in some assay buffers. | [11] |
Table 3: Effect of Mg²⁺ on Glycogen Synthase D Kinetics
| Parameter | Condition | Value |
| Km for UDP-glucose | With or without Mg²⁺ | 0.33 mM |
| A1/2 for Mg²⁺ | - | ~4 mM |
| A1/2 for glucose 6-phosphate | Without Mg²⁺ | 0.31 mM and 1.1 mM (biphasic) |
| A1/2 for glucose 6-phosphate | With high Mg²⁺ | Monophasic behavior |
Source: Adapted from Effects of magnesium on the kinetic properties of bovine heart glycogen synthase D.[12]
Experimental Protocols
Protocol 1: Optimization of MgSO₄ Concentration for High-Fidelity PCR
This protocol is designed for optimizing the magnesium sulfate concentration for a high-fidelity DNA polymerase like Pwo DNA Polymerase.
Materials:
-
Pwo DNA Polymerase or similar high-fidelity polymerase
-
10X PCR buffer without MgSO₄
-
50 mM MgSO₄ stock solution
-
dNTP mix (10 mM each)
-
Forward and reverse primers (10 µM each)
-
Template DNA
-
Nuclease-free water
Procedure:
-
Prepare a master mix: For a series of 25 µL reactions, prepare a master mix containing all components except MgSO₄.
-
Set up reactions: Aliquot the master mix into separate PCR tubes.
-
Create a MgSO₄ gradient: Add varying amounts of the 50 mM MgSO₄ stock solution to each tube to achieve a final concentration gradient (e.g., 1.0, 1.5, 2.0, 2.5, 3.0 mM).
-
Adjust final volume: Add nuclease-free water to bring the final volume of each reaction to 25 µL.
-
Perform PCR: Use the following thermal cycling conditions as a starting point, adjusting the annealing temperature and extension time based on the primer and amplicon characteristics:
-
Initial denaturation: 95°C for 2 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1-2 minutes/kb
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze results: Run the PCR products on an agarose gel to determine the optimal MgSO₄ concentration that yields the highest amount of the specific product with minimal non-specific amplification.
Caption: Workflow for optimizing MgSO₄ concentration in PCR.
Protocol 2: Restriction Enzyme Digestion
Magnesium ions are a required cofactor for all restriction endonucleases. This protocol outlines a typical restriction digest.
Materials:
-
DNA (plasmid, PCR product, etc.)
-
Restriction enzyme
-
10X reaction buffer (ensure it contains Mg²⁺ or that MgSO₄ is added separately)
-
Nuclease-free water
Procedure:
-
Set up the reaction on ice: In a microcentrifuge tube, combine the following in the order listed:
-
Nuclease-free water
-
10X Reaction Buffer
-
DNA (0.2 - 1 µg)
-
Restriction Enzyme (5-10 units per µg of DNA)
-
-
Mix gently: Mix the reaction by pipetting up and down. Briefly centrifuge to collect the contents at the bottom of the tube.
-
Incubate: Incubate the reaction at the optimal temperature for the specific enzyme (usually 37°C) for 1-2 hours.
-
Stop the reaction: The reaction can be stopped by adding EDTA to chelate the Mg²⁺ ions or by heat inactivation, depending on the enzyme's properties.
-
Analyze the digest: Analyze the digested DNA by agarose gel electrophoresis.
Caption: Standard workflow for a restriction enzyme digestion.
Protocol 3: In Vitro Kinase Assay
This is a general protocol for an in vitro kinase assay where magnesium is a critical component.
Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Magnesium Sulfate (e.g., 100 mM stock)
-
ATP (e.g., 10 mM stock)
-
Assay detection reagent (e.g., ADP-Glo™, PhosphoSens®)
-
Nuclease-free water
Procedure:
-
Prepare kinase reaction mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase buffer, the desired final concentration of MgSO₄ (e.g., 10 mM), and the kinase substrate.
-
Add kinase: Add the kinase enzyme to the reaction mix.
-
Initiate the reaction: Start the kinase reaction by adding ATP to the desired final concentration (e.g., 100 µM).
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (often 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction: Stop the reaction according to the detection assay manufacturer's instructions (this may involve adding a stop solution containing EDTA).
-
Detect kinase activity: Add the detection reagent and measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. The signal will be proportional to the amount of ADP produced or substrate phosphorylated.
Caption: Simplified signaling pathway of a kinase reaction.
Conclusion
This compound is an indispensable component in the toolkit of researchers studying enzyme catalysis. Its role as a source of the essential cofactor Mg²⁺ is critical for the activity of a vast number of enzymes, particularly those involved in nucleic acid metabolism and signal transduction. Proper optimization of magnesium concentration is often a key determinant for the success of in vitro enzymatic assays. The protocols and data presented here provide a foundation for the effective use of this compound in enzyme catalysis studies.
References
- 1. Magnesium—An Ion with Multiple Invaluable Actions, Often Insufficiently Supplied: From In Vitro to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drinkharlo.com [drinkharlo.com]
- 3. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. lifelinkr.com [lifelinkr.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Involvement of the antiplatelet activity of magnesium sulfate in suppression of protein kinase C and the Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Effects of magnesium on the kinetic properties of bovine heart glycogen synthase D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Magnesium Sulfate Heptahydrate as a High-Performance Drying Agent in Organic Synthesis
Introduction
Magnesium sulfate (MgSO₄) is a versatile and widely utilized drying agent in organic synthesis, prized for its high efficiency, capacity, and speed in removing residual water from organic solvents and reaction mixtures.[1][2] In its anhydrous form, it is a fine, free-flowing powder that readily absorbs water to form the stable heptahydrate (MgSO₄·7H₂O), effectively sequestering water molecules from the organic phase.[3] Its ease of use and compatibility with a broad range of common organic solvents make it an indispensable tool for researchers, scientists, and drug development professionals seeking to ensure anhydrous conditions for moisture-sensitive reactions and to obtain pure, dry products.[4]
Mechanism of Action
Anhydrous magnesium sulfate functions as a drying agent through the process of hydration.[1] When introduced into a "wet" organic solution, the anhydrous MgSO₄ particles physically adsorb water molecules onto their surface and subsequently incorporate them into their crystal lattice structure to form the heptahydrate. This process is visually apparent: as the magnesium sulfate absorbs water, it clumps together.[1][4] The completion of the drying process is indicated by the presence of a fine, mobile powder, often described as a "snow globe" effect when the flask is swirled, signifying that all the water has been absorbed and excess anhydrous magnesium sulfate is present.[1][3]
Key Advantages:
-
High Capacity: Anhydrous magnesium sulfate can absorb a significant amount of water, up to 1.2 grams of water per gram of MgSO₄.[4]
-
Rapid Action: It is a fast-acting drying agent, efficiently removing water in a relatively short period.[2][5]
-
High Efficiency: It can reduce the water content in organic solvents to very low levels.
-
Neutral pH: Magnesium sulfate is a neutral salt, making it suitable for drying solutions containing acid-sensitive or base-sensitive compounds.
-
Cost-Effective: It is a readily available and economical choice for routine laboratory use.[2]
Limitations:
-
Fine Powder: Its fine particulate nature necessitates removal by gravity filtration to prevent contamination of the dried solution.[6][7]
-
Potential for Adsorption: Due to its high surface area, it may adsorb a small amount of the desired compound. Rinsing the filter cake with a small amount of fresh, dry solvent can help mitigate this.[6]
-
Acidity: While generally neutral, it can be slightly acidic and may not be suitable for drying solutions containing highly acid-sensitive compounds.
Data Presentation
Table 1: Quantitative Comparison of Common Drying Agents
| Drying Agent | Chemical Formula | Capacity (g H₂O / g agent) | Speed | Efficiency (Intensity) | Common Applications & Limitations |
| Magnesium Sulfate | MgSO₄ | High (0.8 - 1.2) [4] | Fast [2][5] | Medium to High | General purpose for most solvents. Slightly acidic. [2] |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Low | General purpose, good for pre-drying. Less efficient than MgSO₄.[2] |
| Calcium Chloride | CaCl₂ | High | Medium | High | Good for hydrocarbons and alkyl halides. Reacts with alcohols, phenols, amines, and ketones. |
| Calcium Sulfate (Drierite®) | CaSO₄ | Low | Fast | High | General purpose, but low capacity. Often contains a color indicator. |
| Molecular Sieves (3Å or 4Å) | (Na,K,Ca)ₓAlₓSiᵧO₂ₓ₊₂ᵧ·nH₂O | High | Fast | Very High | Excellent for achieving very low water content. More expensive.[2] |
| Potassium Carbonate | K₂CO₃ | Medium | Medium | Medium | Suitable for drying basic and neutral compounds. Reacts with acidic compounds. |
Table 2: Residual Water in Organic Solvents After Drying with Magnesium Sulfate
| Solvent | Initial Water Content (ppm) | Final Water Content (ppm) |
| Dichloromethane | ~150 | < 30 |
| Diethyl Ether | ~12,400 | ~100 |
| Ethyl Acetate | ~29,200 | ~150 |
| Toluene | ~250 | < 50 |
Note: The final water content can vary depending on the initial water saturation, the amount of drying agent used, and the contact time.
Experimental Protocols
Protocol 1: Standard Procedure for Drying an Organic Solution with Anhydrous Magnesium Sulfate
Objective: To remove residual water from an organic solution following an aqueous workup.
Materials:
-
Organic solution in an Erlenmeyer flask
-
Anhydrous magnesium sulfate (powder)
-
Spatula
-
Glass funnel
-
Fluted filter paper
-
Clean, dry receiving flask
Procedure:
-
Pre-Drying (Optional but Recommended): If the organic solution is visibly wet or has been in contact with a significant amount of water, perform a pre-drying step by washing the organic layer with a saturated aqueous sodium chloride (brine) solution in a separatory funnel. This will remove the bulk of the dissolved water.[6][7]
-
Initial Addition of Drying Agent: To the organic solution in an Erlenmeyer flask, add a small amount of anhydrous magnesium sulfate (e.g., 1-2 spatula tips for every 50 mL of solution).
-
Swirling and Observation: Gently swirl the flask.[7] Observe the behavior of the drying agent. If it clumps together at the bottom of the flask, this indicates the presence of water.
-
Incremental Addition: Continue adding small portions of anhydrous magnesium sulfate, with swirling after each addition, until some of the powder remains free-flowing and does not clump. The appearance of a "snow globe" effect, where fine particles are suspended in the solution upon swirling, signifies that the solution is dry.[1][3]
-
Contact Time: Allow the solution to stand with the drying agent for at least 15-20 minutes to ensure complete drying.[7]
-
Removal of Drying Agent:
-
Gravity Filtration: Place a piece of fluted filter paper in a glass funnel and position the funnel over a clean, dry receiving flask. Pour the dried organic solution through the filter paper to remove the magnesium sulfate.[6][7]
-
Decantation (for smaller volumes): Carefully pour the liquid away from the solid drying agent into a new flask. This method is quicker but may result in some solid being transferred.
-
-
Rinsing: To maximize the recovery of the desired compound, rinse the magnesium sulfate on the filter paper with a small volume of the fresh, dry organic solvent and collect the rinse in the receiving flask.[6]
-
Solvent Removal: The dried organic solution is now ready for the removal of the solvent by rotary evaporation or other methods.
Protocol 2: Preparation of Anhydrous Magnesium Sulfate from Magnesium Sulfate Heptahydrate (Epsom Salt)
Objective: To prepare anhydrous magnesium sulfate from its hydrated form for use as a drying agent.
Materials:
-
This compound (Epsom salt)
-
Oven-safe tray (e.g., disposable aluminum baking tray)
-
Oven capable of reaching 250 °C (482 °F)
-
Mortar and pestle or a sealed bag for crushing
-
Airtight storage container
Procedure:
-
Preparation: Spread a thin, even layer of this compound onto the oven-safe tray.[8]
-
Dehydration: Place the tray in a preheated oven at 250 °C (482 °F) for at least 2 hours.[8] The heptahydrate will lose its water of crystallization and may form a solid cake.
-
Cooling and Crushing: Remove the tray from the oven and allow it to cool in a dry environment (e.g., a desiccator). Once cool, break up the solid cake of anhydrous magnesium sulfate into a fine powder using a mortar and pestle or by placing it in a sealed bag and crushing it.
-
Storage: Immediately transfer the finely powdered anhydrous magnesium sulfate to a tightly sealed, airtight container to prevent rehydration from atmospheric moisture.[4]
Mandatory Visualization
Caption: Workflow for drying an organic solution with anhydrous magnesium sulfate.
Caption: Decision-making process for selecting a suitable drying agent.
References
- 1. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How to Make a Drying Agent (Anhydrous Magnesium Sulfate) : 5 Steps (with Pictures) - Instructables [instructables.com]
Application Notes and Protocols for Using Magnesium Sulfate Heptahydrate in PCR Buffer Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are an essential cofactor for the activity of DNA polymerases, playing a critical role in the efficiency, specificity, and fidelity of the Polymerase Chain Reaction (PCR). While magnesium chloride (MgCl₂) is commonly used, magnesium sulfate (MgSO₄) is often the preferred magnesium salt for specific applications such as high-fidelity and long-range PCR, particularly when using proofreading DNA polymerases like Pfu and Pwo.[1] This document provides a detailed guide on the application of magnesium sulfate heptahydrate (MgSO₄·7H₂O) in PCR buffer optimization, including its mechanism of action, protocols for concentration optimization, and a comparative analysis with MgCl₂.
The primary functions of magnesium ions in PCR include:
-
Cofactor for DNA Polymerase: Mg²⁺ is a required cofactor for the catalytic activity of DNA polymerases. It facilitates the formation of a phosphodiester bond between the 3'-hydroxyl group of the primer and the alpha-phosphate of the incoming deoxynucleoside triphosphate (dNTP).[1][2]
-
Stabilization of the Primer-Template Duplex: Magnesium ions interact with the negatively charged phosphate backbone of the DNA, which stabilizes the annealing of the primer to the template.[1][3]
-
dNTP Binding: Mg²⁺ forms a soluble complex with dNTPs, which is the actual substrate recognized by the DNA polymerase.[1]
The concentration of free Mg²⁺ is a critical factor in a PCR reaction. Insufficient Mg²⁺ can lead to low or no PCR product, while excessive concentrations can decrease specificity by promoting non-specific primer binding and may also reduce the fidelity of some DNA polymerases.[1][4][5]
Comparative Analysis: MgSO₄ vs. MgCl₂
The choice between MgSO₄ and MgCl₂ is largely dependent on the DNA polymerase being used.[1][6] While both salts provide the essential Mg²⁺ ions, the anionic component (SO₄²⁻ vs. Cl⁻) can influence the reaction's performance.[1]
| Feature | Magnesium Sulfate (MgSO₄) | Magnesium Chloride (MgCl₂) |
| Primary Polymerase Preference | High-fidelity proofreading polymerases (e.g., Pfu, Pwo).[1][7] | Non-proofreading polymerases (e.g., Taq).[1][6] |
| Reported Advantages | May enhance the activity of certain high-fidelity polymerases.[1] | Generally effective for standard PCR applications.[1] |
| Potential Considerations | The sulfate ion may interact differently with the polymerase and other buffer components compared to the chloride ion.[1] | Higher concentrations can decrease the stringency of primer annealing, potentially leading to non-specific products.[1] |
Quantitative Data on Optimal Concentrations
Optimizing the Mg²⁺ concentration is a crucial step in establishing a robust PCR protocol. The optimal concentration can vary depending on the polymerase, template, primers, and dNTP concentration.[1]
General Concentration Ranges for PCR Applications:
| PCR Application | Magnesium Salt | Typical Optimal Concentration Range |
| Standard PCR (Taq polymerase) | MgCl₂ | 1.5 - 2.5 mM[1] |
| High-Fidelity PCR (Pfu polymerase) | MgSO₄ | 2.0 - 5.0 mM[1] |
| High-Fidelity PCR (Pwo polymerase) | MgSO₄ | 1.0 - 3.0 mM[1] |
| Long-Range PCR | MgSO₄ | Often requires higher concentrations; optimization is critical.[1] |
Impact of Mg²⁺ Concentration on PCR Performance:
| Mg²⁺ Concentration | Effect on Yield | Effect on Specificity | Effect on Fidelity |
| Too Low | Low or no product.[1][8] | High (if any product is formed).[1] | Generally high.[1] |
| Optimal | High.[1] | High.[1] | High.[1] |
| Too High | May decrease. | Low (non-specific products may appear).[1][5][9] | Can be reduced.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a 1 M Magnesium Sulfate (MgSO₄) Stock Solution
This protocol describes the preparation of a 1 M stock solution of MgSO₄ using this compound (MgSO₄·7H₂O).
Materials:
-
This compound (MgSO₄·7H₂O, Molecular Weight: 246.47 g/mol )
-
Deionized or Milli-Q water
-
250 ml conical flask or beaker
-
100 ml graduated cylinder
-
Magnetic stirrer and stir bar (optional)
-
Autoclave or 0.22 µm sterile filter
Procedure:
-
To prepare 100 ml of 1 M MgSO₄, weigh out 24.65 g of this compound (MgSO₄·7H₂O).[10]
-
Transfer the weighed MgSO₄·7H₂O to a 250 ml conical flask or beaker.
-
Add approximately 80 ml of deionized or Milli-Q water and mix until the solid is completely dissolved. A magnetic stirrer can facilitate this process.[10]
-
Once dissolved, transfer the solution to a 100 ml graduated cylinder and adjust the final volume to 100 ml with deionized or Milli-Q water.[10]
-
Sterilize the solution by autoclaving for 20 minutes at 121°C and 15 psi, or by passing it through a 0.22 µm sterile filter.[10]
-
Store the 1 M MgSO₄ stock solution at 4°C.[11]
Protocol 2: Optimization of MgSO₄ Concentration in a PCR Reaction
This protocol provides a systematic approach to determine the optimal MgSO₄ concentration for a specific PCR assay.
Objective: To identify the MgSO₄ concentration that results in the highest yield of the specific PCR product with minimal non-specific amplification.
Materials:
-
1 M MgSO₄ stock solution (prepared as in Protocol 1)
-
PCR master mix components (DNA polymerase, dNTPs, primers, reaction buffer without MgSO₄)
-
DNA template
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare a Master Mix: Prepare a master mix containing all PCR components except for MgSO₄. This should include the DNA polymerase, dNTPs, forward and reverse primers, and the reaction buffer. Prepare enough master mix for the number of reactions plus one extra to account for pipetting errors.
-
Aliquot the Master Mix: Aliquot the master mix into individual PCR tubes for each reaction.
-
Create a MgSO₄ Gradient: Prepare a series of reactions with varying final concentrations of MgSO₄. A typical range to test is 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, and 3.5 mM.[1] To achieve these concentrations in a final reaction volume of 25 µl, you would add the following volumes of a 100 mM MgSO₄ working solution (diluted from your 1 M stock):
| Final MgSO₄ Concentration (mM) | Volume of 100 mM MgSO₄ to add (µl) for a 25 µl reaction |
| 1.0 | 0.25 |
| 1.5 | 0.375 |
| 2.0 | 0.50 |
| 2.5 | 0.625 |
| 3.0 | 0.75 |
| 3.5 | 0.875 |
-
Add DNA Template: Add the DNA template to each reaction tube.
-
Perform PCR: Place the PCR tubes in a thermocycler and run the PCR program with the appropriate cycling conditions for your specific target and polymerase.
-
Analyze the Results: Analyze the PCR products by agarose gel electrophoresis.
Expected Results: The optimal MgSO₄ concentration will produce a bright, specific band of the expected size with minimal or no smearing or additional non-specific bands.[1] Concentrations that are too low may result in faint or no bands, while concentrations that are too high may lead to the appearance of multiple non-specific bands.
Visualizations
Caption: A logical workflow for optimizing MgSO₄ concentration in PCR.
Caption: Relationship of MgSO₄ concentration to key PCR components.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 4. help.takarabio.com [help.takarabio.com]
- 5. Optimizing your PCR [takarabio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. neb.com [neb.com]
- 10. laboratorynotes.com [laboratorynotes.com]
- 11. Preparation of 1M magnesium sulfate solution (MgSO4) [protocols.io]
Application Notes and Protocols for Magnesium Sulfate Heptahydrate in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of magnesium sulfate heptahydrate as a precipitant in the crystallization screening of proteins and other macromolecules. This document includes an overview of its mechanism of action, quantitative data from commercially available screening kits, detailed experimental protocols, and troubleshooting guidelines.
Introduction
Magnesium sulfate (MgSO₄) is a commonly used salt in macromolecular crystallization. In its heptahydrate form (MgSO₄·7H₂O), it is a component of many commercially available sparse matrix screening kits. Its primary role is to act as a precipitant, inducing the supersaturation of a protein solution, which is a prerequisite for crystal formation. The mechanism by which salts like magnesium sulfate promote crystallization is often referred to as "salting out". At high salt concentrations, water molecules that typically hydrate the protein surface are sequestered by the salt ions. This reduction in available water for protein solvation increases protein-protein interactions, which can lead to the formation of an ordered crystal lattice.[1][2]
Data Presentation: this compound in Commercial Screens
This compound is a key ingredient in several widely used commercial crystallization screens. The following table summarizes its concentration and the corresponding buffer conditions in select screens from Hampton Research, a leading supplier in the field. This data provides a valuable starting point for designing custom screens or for optimizing initial crystallization hits.
| Screen Name | Condition Number | This compound Concentration (M) | Buffer Component(s) | pH |
| Crystal Screen™ | 42 | 1.6 | 0.1 M MES monohydrate | 6.5 |
| Crystal Screen 2 Cryo™ | 20 | 1.28 | 0.08 M MES monohydrate | 6.5 |
| PEG/Ion™ Screen | 32 | 0.2 | None (with 20% w/v PEG 3,350) | - |
Data compiled from publicly available information on Hampton Research products.[3][4][5]
Experimental Protocols
This section outlines a detailed protocol for performing a protein crystallization screening experiment using this compound as a primary precipitant. The vapor diffusion method is described here, as it is the most common technique for initial screening.[6][7]
Materials and Reagents
-
Purified protein sample (5-20 mg/mL recommended, >95% purity)[8][9]
-
This compound (molecular weight: 246.47 g/mol )
-
Sterile, deionized water
-
Buffer stock solutions (e.g., MES, HEPES, Tris-HCl)
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)
-
Sealing tape or coverslips with vacuum grease
-
Pipettes and tips capable of dispensing microliter and sub-microliter volumes
Preparation of Stock Solutions
-
Magnesium Sulfate Stock (e.g., 2.0 M): Dissolve 49.29 g of this compound in sterile, deionized water to a final volume of 100 mL. Filter sterilize using a 0.22 µm filter.
-
Buffer Stocks (e.g., 1.0 M): Prepare 1.0 M stock solutions of various buffers to cover a range of pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0). Adjust the pH of each buffer stock solution as required. Filter sterilize.
Screening Protocol: Hanging Drop Vapor Diffusion
-
Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, prepare a gradient of this compound concentrations at a specific pH. For example, to screen a range from 1.0 M to 1.8 M MgSO₄ at pH 6.5, mix the 2.0 M MgSO₄ stock, 1.0 M MES pH 6.5 buffer stock, and sterile water to achieve the desired final concentrations in a total volume of 500 µL per well.
-
Prepare the Drop: On a siliconized coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution from a corresponding well.
-
Seal the Well: Invert the coverslip and place it over the well, ensuring a complete seal with vacuum grease to create a closed system for vapor diffusion.
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Observation: Regularly inspect the drops under a microscope for the formation of crystals, precipitate, or clear drops over several days to weeks.[10]
Visualizations
Logical Relationship: The "Salting Out" Effect
Caption: Mechanism of "salting out" for protein crystallization.
Experimental Workflow: Protein Crystallization Screening
Caption: Workflow for protein crystallization screening.
Troubleshooting
-
Problem: All drops remain clear.
-
Possible Cause: The protein concentration is too low, or the precipitant concentration is not high enough to induce supersaturation.
-
Solution: Increase the protein concentration and/or the concentration of this compound in the reservoir.[3]
-
-
Problem: All drops show heavy precipitation.
-
Possible Cause: The protein and/or precipitant concentration is too high, leading to rapid, disordered aggregation.
-
Solution: Decrease the protein concentration and/or the concentration of this compound.[3]
-
-
Problem: Salt crystals form instead of protein crystals.
-
Possible Cause: This can occur if the buffer contains ions that form insoluble salts with magnesium, such as phosphate.[3][8]
-
Solution: Use a buffer that does not contain phosphate, or reduce the phosphate concentration to 10 mM or less. A control experiment without the protein can confirm if the crystals are salt.[3][8]
-
-
Problem: Small, needle-like crystals that are not suitable for diffraction.
-
Possible Cause: Nucleation is too rapid.
-
Solution: Optimize the conditions around the initial hit by making finer changes to the magnesium sulfate concentration, pH, and protein concentration. Consider using additives or changing the temperature of incubation.
-
References
- 1. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Protein crystallization - Wikipedia [en.wikipedia.org]
- 7. opentrons.com [opentrons.com]
- 8. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Standard Solutions of Magnesium Sulfate Heptahydrate in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, is a crucial reagent in analytical chemistry.[1][2] Its high purity and stability make it suitable for the preparation of standard solutions used in various analytical techniques.[3] These standard solutions are essential for calibration, titration, and as a component in buffers and culture media.[4][5] Accurate preparation of these solutions is paramount to ensure the reliability and precision of experimental results.[3] This document provides detailed protocols for the preparation of this compound standard solutions.
Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to its correct handling and use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | MgSO₄·7H₂O | [1] |
| Molecular Weight | 246.47 g/mol | [6][7] |
| Appearance | White, odorless, crystalline solid | [1][2] |
| Density | Approximately 1.68 g/cm³ | [1][6] |
| Solubility in Water | Highly soluble; 710 g/L at 20 °C | [1][8] |
| Solubility in Other Solvents | Slightly soluble in glycerol and ethanol | [1][6] |
| pH of 5% Solution | 5.0 - 8.2 at 25 °C | [9][10] |
| Stability | Stable under normal conditions, but effloresces in dry air | [1][6] |
Experimental Protocols
The following protocols detail the preparation of a 1 M stock solution and a 0.1 M standard solution of this compound.
2.1. Preparation of a 1 M this compound Stock Solution
This protocol outlines the steps to prepare 100 mL of a 1 M stock solution.
Materials:
-
This compound (MgSO₄·7H₂O), analytical reagent grade
-
Deionized or distilled water
-
100 mL volumetric flask, Class A
-
Analytical balance
-
Weighing paper or boat
-
Beaker (50 mL or 100 mL)
-
Glass stirring rod
-
Funnel
-
Wash bottle with deionized water
Procedure:
-
Calculation: To prepare 100 mL (0.1 L) of a 1 M solution, the required mass of MgSO₄·7H₂O is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L × 0.1 L × 246.47 g/mol = 24.647 g
-
-
Weighing: Accurately weigh approximately 24.65 g of this compound using an analytical balance.[4][7]
-
Dissolution: Transfer the weighed solid into a clean beaker. Add approximately 50-60 mL of deionized water and stir with a glass rod until the solid is completely dissolved.[11] Gentle warming can aid dissolution but the solution must be cooled to room temperature before the next step.
-
Transfer: Carefully transfer the solution into a 100 mL volumetric flask using a funnel. Rinse the beaker, stirring rod, and funnel with small amounts of deionized water, adding the rinsings to the volumetric flask to ensure a quantitative transfer.[12]
-
Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[3][11]
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the solution to a clean, labeled bottle. Store at room temperature or as required by the specific application.[3] For long-term storage, refrigeration at 4°C is recommended.[4]
2.2. Preparation of a 0.1 M this compound Standard Solution by Dilution
This protocol describes the preparation of 100 mL of a 0.1 M standard solution from the 1 M stock solution.
Materials:
-
1 M this compound Stock Solution
-
Deionized or distilled water
-
100 mL volumetric flask, Class A
-
10 mL volumetric pipette, Class A
-
Pipette bulb or filler
Procedure:
-
Calculation: Use the dilution formula M₁V₁ = M₂V₂ to determine the volume of the stock solution needed.
-
M₁ = 1 M (concentration of stock solution)
-
V₁ = ? (volume of stock solution to be determined)
-
M₂ = 0.1 M (desired final concentration)
-
V₂ = 100 mL (desired final volume)
-
V₁ = (M₂V₂) / M₁ = (0.1 M × 100 mL) / 1 M = 10 mL
-
-
Transfer of Stock Solution: Using a 10 mL volumetric pipette, accurately transfer 10 mL of the 1 M stock solution into a 100 mL volumetric flask.[11]
-
Dilution: Add deionized water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Stopper the flask and invert it multiple times to ensure a homogeneous solution.
-
Storage: Transfer the prepared 0.1 M solution to a clearly labeled storage bottle.
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of a standard solution by the weighing method.
Caption: Workflow for preparing a standard solution by weighing.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.[13][14]
-
This compound is hygroscopic; keep containers tightly closed when not in use.[13]
-
Although not highly hazardous, avoid inhalation of dust and direct contact with eyes and skin.[13]
-
Dispose of chemical waste according to institutional and local regulations.
References
- 1. News - Magnesium Sulphate Heptahydrate: Properties, Benefits & Diverse Applications [wit-stone.com]
- 2. baiyexincn.com [baiyexincn.com]
- 3. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 4. Preparation of 1M magnesium sulfate solution (MgSO4) [protocols.io]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. This compound | 10034-99-8 [chemicalbook.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. chemos.de [chemos.de]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. fishersci.com [fishersci.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. scienceready.com.au [scienceready.com.au]
- 13. asp-inc.com [asp-inc.com]
- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]
Application Notes: The Role of Magnesium Sulfate Heptahydrate in Microbial Fermentation
Introduction Magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, is a critical component in microbial fermentation media.[1][2][3] It serves as a readily soluble source of magnesium (Mg²⁺) and sulfate (SO₄²⁻) ions, which are essential for microbial growth, metabolism, and the synthesis of desired products.[4] Magnesium is one of the most abundant divalent cations within microbial cells and acts as a cofactor for over 600 enzymes, playing a pivotal role in cellular bioenergetics, protein synthesis, and the maintenance of genomic stability.[5][6]
Biochemical and Physiological Roles of Magnesium
-
Enzyme Cofactor and Activator: Magnesium ions are indispensable for numerous enzymatic reactions central to fermentation.[4][5][7] They are crucial for the activity of key enzymes in the glycolytic pathway, such as glucokinase and phosphoglycerate kinase, which are fundamental for carbohydrate metabolism.[5][7] Mg²⁺ is also required for ATP-dependent reactions, where it forms a Mg-ATP complex that facilitates the transfer of phosphate groups.[4]
-
Stabilization of Cellular Structures: Mg²⁺ plays a vital structural role by stabilizing ribosomes, nucleic acids (DNA and RNA), and cell membranes.[4][6] This stabilization is essential for efficient protein synthesis and maintaining cellular integrity, especially under stressful fermentation conditions like high ethanol concentrations or osmotic stress.[4][8]
-
Stress Tolerance: Adequate magnesium levels enhance microbial tolerance to various stressors encountered during fermentation. Supplementation with magnesium sulfate has been shown to improve yeast tolerance to high ethanol levels by stabilizing cell membranes and supporting stress response mechanisms.[4][8] In very high gravity (VHG) fermentations, magnesium helps mitigate the deleterious effects of osmotic stress and ethanol toxicity, preventing sluggish or incomplete fermentations.[6][8]
-
Regulation of Metabolism: Magnesium availability can influence the overall metabolic state of the microorganism. In some yeasts, magnesium limitation can shift metabolism from a fermentative to a more respiratory mode.[9][10] Conversely, supplementing with magnesium can release certain genes from glucose catabolite repression, reprogramming yeast metabolism for higher ethanol yields and improved cell viability.[11]
Applications in Industrial Fermentation
This compound is a standard component in media for a wide range of fermentation processes:[1][2]
-
Ethanol Production: In brewing and biofuel production, MgSO₄·7H₂O is added to ensure robust yeast growth, efficient sugar conversion, and high ethanol yields.[4][12][13][14] Typical dosages in brewing range from 50 to 150 mg/L.[4]
-
Antibiotic and Metabolite Production: The synthesis of secondary metabolites, including antibiotics like sisomicin, can be enhanced by optimizing magnesium sulfate concentration.[15]
-
Single-Cell Protein (SCP) and Enzyme Production: Formulations for producing SCP and industrial enzymes often include magnesium sulfate to support high-density cell growth and maximize product yield.[16]
-
Recombinant Protein Production: Media for growing recombinant strains of E. coli and other hosts include magnesium sulfate to provide the essential Mg²⁺ ions required for DNA replication and other vital enzymatic reactions.[17]
Quantitative Data Summary
The optimal concentration of this compound varies significantly depending on the microorganism, the composition of the basal medium, and the specific fermentation objectives.
Table 1: Effect of MgSO₄·7H₂O on Yeast Fermentation
| Microorganism | Fermentation Type | MgSO₄·7H₂O Concentration | Key Findings | Reference(s) |
| Saccharomyces cerevisiae | Ethanol Production | ~0.5 mM (approx. 123 mg/L) | Supplementation prolonged exponential growth and increased yeast cell mass. Reduced fermentation time by one-third with no loss in ethanol yield. | [13][14] |
| Saccharomyces cerevisiae (Ale Strain) | Beer Fermentation | Up to 0.7 mM (approx. 172 mg/L) | Ethanol production showed a hyperbolic increase with magnesium concentration up to this level. | [12] |
| Marine Yeast Strains | Biomass Production | 0.25% (2.5 g/L) | Found to be the optimal concentration for maximum growth in a molasses-based medium. | [18] |
| General Brewing | Beer/Wine | 50 - 150 mg/L | Typical dosage range to enhance yeast vitality and support complete fermentation. | [4] |
Table 2: Effect of MgSO₄·7H₂O on Bacterial Fermentation
| Microorganism | Fermentation Type | MgSO₄·7H₂O Concentration | Key Findings | Reference(s) |
| Bacillus subtilis B201 | Spore Production | 0.13%, 0.24%, 0.46% (1.3, 2.4, 4.6 g/L) | 0.24% yielded the highest sporulation rate (89.33%). 0.46% accelerated the fermentation process, shortening the cycle by 45.8%. | [19] |
| Bacillus subtilis B201 | Spore Production | 0.87%, 1.70% (8.7, 17.0 g/L) | High concentrations were detrimental, causing cell deformation and reduced viable bacteria counts. | [19] |
| Acetobacter xylinum | Biocellulose Production | 0.10%, 0.11%, 0.12% (1.0, 1.1, 1.2 g/L) | The highest wet biocellulose yield (53.62%) and thickness (1.5 cm) were obtained at 0.12% MgSO₄. | [20] |
| Escherichia coli | Growth | >1.25 M (approx. 308 g/L) | High concentrations inhibit growth and can lead to cell death. | [16] |
Experimental Protocols
Protocol 1: Preparation of a 1M Sterile this compound Stock Solution
This protocol details the preparation of a concentrated, sterile stock solution, which can be aseptically added to sterile fermentation media to achieve the desired final concentration.
Materials:
-
This compound (MgSO₄·7H₂O), ACS Grade (MW: 246.47 g/mol )[21]
-
Reagent-grade water (e.g., Milli-Q or deionized)
-
100 mL graduated cylinder or volumetric flask
-
Glass beaker and magnetic stir bar
-
Magnetic stir plate
-
Autoclavable storage bottle (e.g., Schott bottle)
-
0.22 µm sterile syringe filter and sterile syringe (for filter sterilization) or autoclave
Procedure:
-
Weighing: Accurately weigh 24.65 g of MgSO₄·7H₂O for a 100 mL solution.
-
Dissolving: Add the weighed salt to a beaker containing approximately 80 mL of reagent-grade water. Add a magnetic stir bar and place the beaker on a magnetic stir plate. Stir until the salt is completely dissolved.[22]
-
Volume Adjustment: Carefully transfer the dissolved solution to a 100 mL graduated cylinder or volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the cylinder. Add water to bring the final volume to exactly 100 mL.
-
Sterilization:
-
Autoclaving (Preferred): Transfer the solution to an autoclavable bottle, leaving the cap slightly loose. Autoclave for 20 minutes at 121°C and 15 psi. After cooling, tighten the cap.
-
Filter Sterilization: If the solution needs to be added to a heat-sensitive medium, draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a sterile storage bottle.[23]
-
-
Storage: Label the bottle clearly ("1M MgSO₄·7H₂O, Sterile") with the preparation date. Store at room temperature or 4°C.[22]
Protocol 2: Determining the Optimal MgSO₄·7H₂O Concentration for Microbial Growth
This experiment is designed to identify the optimal magnesium sulfate concentration for maximizing a specific outcome, such as biomass production or metabolite yield.
Methodology:
-
Basal Medium Preparation: Prepare a batch of basal fermentation medium lacking only magnesium sulfate. The composition of this medium will be specific to the microorganism being studied (e.g., YPD for yeast, LB or M9 for bacteria).
-
Aliquoting and Supplementation:
-
Dispense equal volumes of the basal medium into a series of identical fermentation flasks (e.g., 100 mL of medium in 250 mL Erlenmeyer flasks).
-
Using a sterile stock solution (see Protocol 1), supplement each flask to achieve a different final concentration of MgSO₄·7H₂O. A typical range to test could be: 0 g/L (control), 0.1 g/L, 0.25 g/L, 0.5 g/L, 1.0 g/L, 2.5 g/L, and 5.0 g/L.
-
Ensure one flask remains un-supplemented as a negative control.
-
-
Sterilization: Autoclave all prepared flasks according to standard procedures.
-
Inoculation: After the media have cooled to the appropriate temperature, inoculate each flask with an identical amount of a fresh, standardized microbial culture.
-
Incubation: Place all flasks in an incubator shaker set to the optimal temperature and agitation speed for the specific microorganism.
-
Sampling and Analysis:
-
At regular time intervals (e.g., every 4, 8, 12, 24, 48 hours), aseptically withdraw samples from each flask.
-
Measure cell growth by monitoring Optical Density at 600 nm (OD₆₀₀).
-
If applicable, measure substrate consumption (e.g., glucose) and product formation (e.g., ethanol, specific metabolite) using methods like HPLC.
-
At the end of the fermentation, you may also measure final biomass by dry cell weight.
-
-
Data Interpretation: Plot the growth curves (OD₆₀₀ vs. time) and product yields for each MgSO₄·7H₂O concentration. The concentration that results in the fastest growth rate, highest final cell density, or maximum product yield is considered optimal under these conditions.
Visualizations: Pathways and Workflows
The following diagrams illustrate the role and experimental determination of magnesium sulfate in fermentation.
Caption: Mg²⁺ acts as an essential cofactor for key kinase enzymes in the glycolytic pathway.
Caption: A systematic workflow for determining the optimal MgSO₄ concentration.
Caption: Relationship between MgSO₄ levels and key fermentation performance indicators.
References
- 1. The use and function of magnesium sulfate heptahydrate_Shanshui Chemical [en.sshg.cn]
- 2. Magnesium Sulfate In Food Additives [magnesiumking.com]
- 3. risso-chemical.com [risso-chemical.com]
- 4. The Role of Magnesium Sulfate in Brewing and Fermentation [magnesiumking.com]
- 5. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 11. Magnesium ions in yeast: setting free the metabolism from glucose catabolite repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of magnesium ions during beer fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magnesium limitation and its role in apparent toxicity of ethanol during yeast fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accumulation of magnesium ions during fermentative metabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Magnesium Sulfate on Sisomicin Fermentation [mbl.or.kr]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
- 18. researchgate.net [researchgate.net]
- 19. caod.oriprobe.com [caod.oriprobe.com]
- 20. researchgate.net [researchgate.net]
- 21. goldbio.com [goldbio.com]
- 22. protocols.io [protocols.io]
- 23. static.igem.org [static.igem.org]
Troubleshooting & Optimization
preventing caking of magnesium sulfate heptahydrate in storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the caking of magnesium sulfate heptahydrate during storage.
Troubleshooting Guide
Issue: this compound has formed hard cakes or lumps in the container.
This guide provides a step-by-step process to identify the cause and implement corrective actions to prevent future occurrences of caking.
Step 1: Initial Assessment
-
Question: Is the caking localized (e.g., only at the surface) or throughout the entire container?
-
Localized caking (crusting): Often indicates moisture ingress from the container's headspace or a poor seal.
-
Homogeneous caking: Suggests more widespread moisture exposure or temperature fluctuations affecting the entire bulk material.
-
-
Question: Was the container recently opened or has it been stored for an extended period?
-
Frequent opening can introduce ambient moisture. Long-term storage, even in a sealed container, can be problematic if the initial packaging was not entirely moisture-proof or if the storage conditions were suboptimal.
-
Step 2: Environmental Factor Analysis
-
Question: What are the typical temperature and relative humidity (RH) conditions in the storage area?
-
Question: Is the storage location subject to temperature cycling (e.g., near a window, vent, or heat-generating equipment)?
Step 3: Handling and Container Inspection
-
Question: Is the container properly sealed?
-
Inspect the container lid and seal for any damage or improper closure that could allow moisture to enter.
-
-
Question: How is the material handled when dispensed?
-
Leaving the container open for extended periods during weighing or dispensing can expose the material to ambient humidity. It is recommended to minimize the time the container is open.
-
Step 4: Corrective and Preventive Actions
-
If caking has already occurred:
-
For mild caking, the lumps may be gently broken up with a spatula or by careful agitation. However, this may create finer particles which can be more prone to future caking.
-
For severe caking, the product quality may be compromised, and it may be unsuitable for use, especially in sensitive applications.
-
-
To prevent future caking:
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][5] Maintain a consistent temperature and a relative humidity below 50%.
-
Container Integrity: Ensure containers are tightly sealed when not in use.[1][5][6] For long-term storage, consider using containers with a high moisture barrier and the use of a desiccant in a secondary containment.
-
Handling Procedures: Minimize the exposure of the product to the atmosphere. Work quickly when dispensing the material and securely reseal the container immediately after use.
-
Anti-caking Agents: For applications where it is permissible, the addition of an anti-caking agent can be effective. Anhydrous magnesium sulfate and alumina powder have been shown to be effective in preventing agglomeration.[7][8]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for caked this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of caking in this compound?
A1: The primary cause is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1] This absorbed moisture can form liquid bridges between the crystalline particles. Subsequent changes in temperature or humidity can cause these bridges to solidify into crystal bridges, resulting in the formation of hard lumps or cakes.[1]
Q2: At what relative humidity does caking become a significant risk?
A2: Caking is more likely to occur when the relative humidity (RH) fluctuates around the equilibrium point of its different hydrate forms. The transition between this compound and hexahydrate occurs at approximately 50-55% RH at room temperature.[4] Therefore, storing the material consistently below 50% RH is recommended to minimize the risk of caking.
Q3: Can temperature fluctuations alone cause caking, even in a sealed container?
A3: Yes. Temperature cycling can cause moisture, already present in the container's headspace or adsorbed onto the crystal surfaces, to migrate. A decrease in temperature can cause this moisture to condense, forming liquid bridges. When the temperature rises again, evaporation can lead to the formation of solid crystal bridges, thus causing caking.[1]
Q4: Are there any additives that can prevent caking?
A4: Yes, anti-caking agents can be effective. For some applications, adding a small amount of an inert, free-flowing agent can coat the particles and prevent them from sticking together. Anhydrous magnesium sulfate is one such agent that also functions as a desiccant.[8] Studies have also shown that alumina powder can be an effective anti-caking agent for materials containing this compound.[7] The suitability of any additive depends on the specific application and should be validated.
Q5: If my this compound has already caked, is it still usable?
A5: The usability of caked material depends on the severity of the caking and the requirements of your experiment. For non-critical applications, mild cakes can sometimes be carefully broken up. However, severe caking may indicate significant moisture absorption, which could affect the material's purity and performance. For pharmaceutical or other high-purity applications, it is generally recommended to discard caked material to ensure the accuracy and reproducibility of your results.
Quantitative Data Summary
| Parameter | Value | Significance |
| Critical Relative Humidity (RH) | ~50-55% at room temperature | The reversible transition between the hexa- and heptahydrate forms occurs in this range, promoting caking.[4] |
| Recommended Storage RH | < 50% | To maintain the stability of the heptahydrate form and prevent moisture uptake. |
| Recommended Storage Temperature | Cool and stable | Avoids temperature cycling which can lead to condensation and moisture migration.[1] |
Experimental Protocols
Protocol 1: Gravimetric Caking Test (Sieve Method)
This method quantifies the degree of caking after exposure to a controlled humidity environment.
-
Objective: To determine the caking tendency of a powder sample.
-
Apparatus:
-
Analytical balance
-
Drying oven
-
Desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium bromide provides an RH of ~58% at 25°C).
-
Sieve with a 500 µm mesh.
-
Spatula and brush.
-
-
Methodology:
-
Place a known mass (e.g., 10 g) of this compound as a thin layer in a pre-weighed shallow dish.
-
Place the dish in a desiccator with the chosen saturated salt solution and store at a constant temperature for a defined period (e.g., 24-48 hours) to allow for moisture absorption.
-
After the exposure period, transfer the dish to a drying oven set at a low temperature (e.g., 40°C) until a constant weight is achieved to remove the absorbed surface moisture.
-
Gently transfer the dried powder onto a 500 µm sieve.
-
Sieve the powder for a standardized time (e.g., 2 minutes) using a mechanical shaker if available, or by gentle manual tapping.
-
Weigh the mass of the powder that remains on the sieve (the caked portion).
-
Calculate the degree of caking as a percentage: (mass of caked powder / initial mass of powder) x 100.
-
Protocol 2: Caking Analysis using a Powder Rheometer
This method provides a more detailed analysis of the change in flowability due to caking.
-
Objective: To quantify the increase in flow energy of a powder as an indicator of caking.
-
Apparatus:
-
Powder rheometer (e.g., Freeman FT4 or similar).
-
Environmental chamber for conditioning samples at controlled temperature and humidity.
-
-
Methodology:
-
Baseline Measurement: Measure the basic flowability energy (BFE) of a fresh, uncaked sample of this compound according to the instrument's standard operating procedure. This involves moving a blade through the powder in a specific pattern and measuring the energy required.
-
Sample Conditioning (Caking Step): Place a fresh aliquot of the powder in an environmental chamber set to specific "caking" conditions (e.g., 30°C and 75% RH) for a predetermined duration (e.g., 48 hours).[6]
-
Post-Conditioning Measurement: After the conditioning period, carefully transfer the sample to the powder rheometer and immediately measure the BFE again.
-
Data Analysis: Compare the BFE of the conditioned sample to the baseline measurement. A significant increase in flow energy indicates that the powder has caked. This method can be used to compare the caking propensity under different storage conditions or with the addition of anti-caking agents.
-
References
- 1. Powder Caking Prevention: Causes, Tests, and Fixes - PowderTechnology info [powdertechnology.info]
- 2. azom.com [azom.com]
- 3. news-medical.net [news-medical.net]
- 4. ams.usda.gov [ams.usda.gov]
- 5. youtube.com [youtube.com]
- 6. rheologylab.com [rheologylab.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. unikeyterra.com [unikeyterra.com]
effect of impurities on magnesium sulfate heptahydrate crystal morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of magnesium sulfate heptahydrate (Epsom salt). It specifically addresses the challenges posed by impurities and their impact on crystal morphology.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the crystal habit of our this compound, ranging from the expected acicular (needle-like) crystals to more blocky or dendritic forms. What are the likely causes?
A1: Variations in crystal habit are commonly influenced by the presence of impurities in the crystallization medium. Even trace amounts of certain ions can alter the growth rates of different crystal faces, leading to a change in the overall morphology. Common culprits include metal ions (e.g., iron, aluminum, chromium) and certain organic molecules. The pH of the solution and the rate of cooling or evaporation also play a crucial role.
Q2: Our this compound crystals are much smaller than desired. How can we promote the growth of larger crystals?
A2: The formation of small crystals, often in large numbers (fines), can be attributed to rapid nucleation. This can be caused by high levels of supersaturation, rapid cooling, or the presence of nucleating impurities. To encourage the growth of larger crystals, consider the following:
-
Controlled Cooling: Employ a slower, more controlled cooling profile to reduce the rate of nucleation.
-
Seed Crystals: Introduce well-formed seed crystals of the desired size to provide a template for growth, directing solute deposition onto existing crystals rather than forming new nuclei.
-
Impurity Control: Analyze your starting materials and solvent for impurities that may be promoting excessive nucleation. Purification of the magnesium sulfate solution may be necessary.
Q3: We are struggling with the formation of agglomerated or twinned crystals. What experimental parameters should we investigate to minimize this?
A3: Agglomeration and twinning are often symptoms of high supersaturation and rapid crystal growth. When crystals grow too quickly, they can intergrow or attach to one another. To mitigate this:
-
Reduce Supersaturation: Operate at a lower level of supersaturation. This can be achieved by slowing down the rate of solvent evaporation or cooling.
-
Optimize Agitation: The stirring rate is critical. Inadequate agitation can lead to localized areas of high supersaturation, promoting agglomeration. Conversely, excessively vigorous agitation can cause crystal breakage, which can then act as secondary nuclei, also leading to agglomeration.
-
pH Adjustment: The pH of the solution can influence surface charges on the crystals, affecting their tendency to agglomerate. Experiment with slight pH adjustments to find an optimal range.
Troubleshooting Guide: Impurity-Related Morphology Issues
This guide provides a structured approach to identifying and mitigating the effects of common impurities on this compound crystal morphology.
Issue 1: Presence of Unwanted Blocky or Tabular Crystals Instead of Acicular Needles
-
Potential Cause: Contamination with boric acid or borates. Boric acid is known to significantly alter the habit of this compound, promoting growth along the c-axis and inhibiting it along others, resulting in more equant (block-like) crystals.
-
Troubleshooting Steps:
-
Analyze Raw Materials: Test your magnesium sulfate source and solvent for boron contamination.
-
Purification: If boron is detected, consider recrystallizing the magnesium sulfate or using a source certified to be low in boron.
-
pH Control: The effect of borate ions can be pH-dependent. Investigate the effect of pH adjustment on crystal morphology in your system.
-
Issue 2: Dendritic or Fern-Like Crystal Growth
-
Potential Cause: High levels of supersaturation or the presence of certain organic impurities. Dendritic growth occurs when crystal growth is unstable, often at high driving forces for crystallization.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Lower the concentration of the magnesium sulfate solution or slow down the rate of solvent removal/cooling.
-
Solvent Purity: Analyze the solvent for organic contaminants. Consider using a higher purity grade of solvent.
-
Filtration: Filter the solution before crystallization to remove any particulate matter that could be acting as nucleation sites and promoting uncontrolled growth.
-
Experimental Protocols
Protocol 1: Baseline Crystallization of this compound
This protocol establishes a baseline for producing acicular this compound crystals in the absence of significant impurities.
-
Solution Preparation: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40°C).
-
Filtration: Filter the hot, saturated solution through a 0.22 µm filter to remove any particulate matter.
-
Controlled Cooling: Place the filtered solution in a controlled temperature bath and cool it slowly to room temperature (e.g., 20°C) over a period of several hours (e.g., a cooling rate of 2°C/hour).
-
Crystal Harvesting: Once crystallization is complete, separate the crystals from the mother liquor by filtration.
-
Washing: Gently wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals at a low temperature (e.g., 30°C) to prevent dehydration.
-
Analysis: Characterize the resulting crystals using techniques such as optical microscopy or scanning electron microscopy (SEM) to determine their morphology.
Protocol 2: Investigating the Effect of a Specific Impurity
This protocol details how to systematically study the impact of a chosen impurity on crystal morphology.
-
Prepare Stock Solution: Create a concentrated stock solution of the impurity to be tested (e.g., a 1 M solution of boric acid).
-
Doped Crystallization: Prepare saturated this compound solutions as described in Protocol 1.
-
Impurity Addition: Add varying, precise amounts of the impurity stock solution to the crystallization flasks to achieve a range of impurity concentrations (e.g., 10, 50, 100, 500 ppm).
-
Crystallization: Follow the same controlled cooling and crystal harvesting procedure as outlined in Protocol 1 for each impurity concentration.
-
Characterization and Comparison: Analyze the morphology of the crystals from each experiment and compare them to the baseline crystals. Quantify changes in crystal dimensions (length, width) and aspect ratio.
Quantitative Data Summary
Table 1: Effect of Boric Acid on this compound Crystal Dimensions
| Boric Acid Concentration (ppm) | Average Crystal Length (µm) | Average Crystal Width (µm) | Aspect Ratio (Length/Width) | Predominant Morphology |
| 0 (Control) | 1500 | 150 | 10.0 | Acicular (Needle-like) |
| 50 | 1200 | 250 | 4.8 | Thick Acicular |
| 100 | 900 | 400 | 2.3 | Short, Prismatic |
| 500 | 600 | 500 | 1.2 | Blocky/Tabular |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for investigating impurity effects on crystal morphology.
Caption: Logical pathway of impurity-induced crystal habit modification.
Technical Support Center: Optimizing Desiccation of Organic Solvents with Anhydrous Magnesium Sulfate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effective use of anhydrous magnesium sulfate (MgSO₄) for drying organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered when using anhydrous magnesium sulfate as a desiccant.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Magnesium sulfate clumps together at the bottom of the flask. | Excess water is present in the organic solvent.[1][2] | 1. If a visible aqueous layer is present, physically separate it using a pipette or separatory funnel before adding the drying agent.[1][3] 2. Perform a pre-drying step by washing the organic layer with a saturated brine (NaCl) solution to remove the bulk of dissolved water.[1][4][5] 3. Add anhydrous magnesium sulfate in small portions with swirling until some of the powder remains free-flowing, resembling a "snow globe" effect.[1][6] |
| The solvent still appears cloudy or wet after adding a large amount of MgSO₄. | 1. The anhydrous magnesium sulfate may be old and has already absorbed moisture from the atmosphere.[1] 2. The solvent has a very high initial water content.[1] | 1. Use a fresh, properly stored container of anhydrous magnesium sulfate. Ensure the container is tightly sealed and stored in a cool, dry place.[1][3] 2. Pre-dry the organic layer with saturated brine to reduce the initial water content before adding MgSO₄.[5][7] |
| Low recovery of the desired compound after drying and filtration. | The compound may have adsorbed onto the surface of the magnesium sulfate.[1] | 1. Use the minimum amount of anhydrous magnesium sulfate necessary for complete drying.[1] 2. After filtration, wash the collected magnesium sulfate with a small amount of fresh, dry solvent to recover any adsorbed product.[1] |
| The final product is contaminated with a fine white powder. | Fine particles of magnesium sulfate were not completely removed during the separation step.[1] | 1. Use gravity filtration with fluted filter paper for efficient removal of fine powders.[1][7] 2. Allow the magnesium sulfate to fully settle before carefully decanting the solvent.[1][8] |
| The solvent is an amine or another acid-sensitive compound. | Anhydrous magnesium sulfate can be slightly acidic, potentially reacting with or degrading acid-sensitive compounds.[9] | Consider using a more neutral or basic drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃).[7][9] |
Frequently Asked Questions (FAQs)
Q1: How do I know when I've added enough anhydrous magnesium sulfate?
You have added enough when some of the powder remains free-flowing and does not clump together at the bottom of the flask.[2][6] When you swirl the flask, the excess powder should move freely, similar to a snow globe.[6] If all the added MgSO₄ clumps together, it indicates that water is still present, and more drying agent should be added in small portions until the free-flowing state is achieved.[2]
Q2: How long should I leave the drying agent in the solvent?
While anhydrous magnesium sulfate is a relatively fast-drying agent, it is good practice to allow the solvent to stand over the drying agent for at least 15-20 minutes with occasional swirling to ensure complete desiccation.[3][4]
Q3: What is the best way to store anhydrous magnesium sulfate?
Anhydrous magnesium sulfate is hygroscopic and will readily absorb moisture from the air.[10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to maintain its effectiveness.[3]
Q4: Can I regenerate and reuse anhydrous magnesium sulfate?
While it is possible to regenerate hydrated magnesium sulfate by heating it to a high temperature (above 200°C) to remove the water of hydration, it is generally not recommended in a laboratory setting for critical applications.[10][11] The regenerated material may not have the same efficiency as fresh, commercially prepared anhydrous magnesium sulfate. For most laboratory purposes, it is considered a single-use reagent.[12]
Q5: How does anhydrous magnesium sulfate compare to other common drying agents?
Anhydrous magnesium sulfate is a fast and high-capacity drying agent.[7] It is more efficient than sodium sulfate but can be slightly acidic.[9][13] The choice of drying agent depends on the solvent, the compound being isolated, and the required level of dryness.[6]
Data Presentation: Comparison of Common Drying Agents
The following table summarizes the properties and performance of common drying agents for organic solvents.
| Drying Agent | Capacity | Speed | Acidity | Common Applications & Limitations |
| Magnesium Sulfate (MgSO₄) | High[7] | Fast[7] | Slightly Acidic[9] | General-purpose drying. Not recommended for highly acid-sensitive compounds.[7][9] |
| Sodium Sulfate (Na₂SO₄) | High[7] | Slow[7] | Neutral | General-purpose drying, good for sensitive compounds. Slower than MgSO₄.[7][13] |
| Calcium Chloride (CaCl₂) | High[7] | Medium[7] | Neutral | Primarily for drying hydrocarbons. Can form complexes with alcohols, amines, and carbonyl compounds.[7] |
| Calcium Sulfate (CaSO₄, Drierite®) | Low[7] | Fast[7] | Neutral | A good general-purpose drying agent, but has a low capacity.[7] |
| Potassium Carbonate (K₂CO₃) | Medium[7] | Medium[7] | Basic | Used for drying basic or neutral compounds. Reacts with acidic compounds.[7] |
| Molecular Sieves (3Å or 4Å) | High | Slow to Medium | Neutral | Can achieve very low water content. Requires activation by heating before use.[14] |
Experimental Protocols
Protocol 1: Standard Procedure for Drying an Organic Solvent with Anhydrous Magnesium Sulfate
This protocol outlines the standard method for removing residual water from an organic solvent following an aqueous workup.
-
Initial Water Removal (Pre-drying): If the organic layer has been in contact with an aqueous phase, it is crucial to first remove the bulk of the dissolved water. Transfer the organic layer to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine).[4][7] Allow the layers to fully separate, and then drain and discard the lower aqueous brine layer.
-
Transfer to a Flask: Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Initial Addition of MgSO₄: Add a small amount of anhydrous magnesium sulfate (e.g., the amount on the tip of a spatula) to the organic solvent.[1]
-
Agitation: Gently swirl the flask to disperse the drying agent throughout the solvent.[1]
-
Observation: Observe the behavior of the magnesium sulfate. If it clumps together and sticks to the bottom or sides of the flask, this indicates the presence of water.[15]
-
Incremental Addition: Continue to add small portions of anhydrous magnesium sulfate while swirling. The endpoint is reached when some of the newly added powder remains free-flowing and does not clump, creating a "snow globe" effect.[6][15]
-
Contact Time: Allow the mixture to stand for approximately 15-20 minutes, with occasional swirling, to ensure complete drying.[3]
-
Separation: Remove the hydrated magnesium sulfate from the dried solvent using one of the following methods:
-
Gravity Filtration: This is the preferred method for finely powdered magnesium sulfate. Pass the solvent through a fluted filter paper set in a funnel, collecting the dried solvent in a clean, dry flask.[1][7]
-
Decanting: Carefully pour the solvent into a new flask, leaving the settled drying agent behind.[8]
-
-
Rinsing: To maximize the recovery of your product, rinse the flask and the filtered magnesium sulfate with a small amount of the pure, dry solvent, and combine the rinse with the dried solvent.[1]
-
Storage: If the dried solvent is to be stored, consider adding activated molecular sieves to maintain its anhydrous state.[16]
Protocol 2: Qualitative Test for Residual Water
A simple visual inspection is the primary qualitative test. If the organic solvent is clear and not cloudy, and the added anhydrous magnesium sulfate is free-flowing, the solvent is considered dry for most routine applications.
Protocol 3: Quantitative Determination of Residual Water Content (Karl Fischer Titration)
For applications requiring a precise measurement of water content, Karl Fischer titration is the gold standard.[17][18]
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator.[14][17]
-
Sample Preparation: In a glovebox or under an inert atmosphere to prevent atmospheric moisture contamination, carefully draw a known volume or weight of the dried organic solvent into a gas-tight syringe.[14]
-
Titration: Inject the sample into the Karl Fischer titration cell. The instrument will then automatically titrate the sample and provide a readout of the water content, typically in parts per million (ppm) or as a percentage.[14]
-
Replicates: For accuracy, it is recommended to perform the measurement in triplicate.[14]
Visualizations
Caption: Workflow for drying an organic solvent with anhydrous MgSO₄.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Magnesium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 11. Sciencemadness Discussion Board - Anhydrous MgSO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. baiyexincn.com [baiyexincn.com]
- 13. reddit.com [reddit.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Protein Crystallization with Magnesium Sulfate Heptahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing magnesium sulfate heptahydrate concentration gradients in protein crystallization experiments.
Troubleshooting Guides
This section addresses common issues encountered during protein crystallization with this compound, offering potential causes and recommended solutions in a question-and-answer format.
Question: My crystallization drops show heavy amorphous precipitate immediately after setup. What should I do?
Answer:
Immediate heavy precipitation typically indicates that the solution is too supersaturated. This rapid change doesn't allow for the orderly arrangement of protein molecules required for crystal formation.
Possible Causes:
-
Protein concentration is too high: Excess protein molecules rapidly fall out of solution.[1]
-
Magnesium sulfate concentration is too high: The precipitant is too effective at the initial concentration, causing the protein to crash out of solution.
-
Incorrect ratio of protein to reservoir solution: A higher ratio of protein to precipitant in the drop can lead to rapid supersaturation.
Troubleshooting Steps:
-
Reduce Protein Concentration: Decrease the initial protein concentration by 25-50% and repeat the experiment.
-
Lower Precipitant Concentration: Prepare a new gradient of magnesium sulfate with a lower starting concentration.
-
Adjust Drop Ratio: Try different ratios of protein solution to reservoir solution in the drop, for example, 1:2 or 2:1, instead of the standard 1:1 ratio.
-
Increase Salt Concentration in Protein Buffer: For some proteins, a higher salt concentration in the protein stock solution can increase solubility and prevent precipitation upon mixing with the precipitant.
Question: I am observing phase separation in my crystallization drops, appearing as oily droplets or a distinct liquid layer. How can I resolve this?
Answer:
Phase separation occurs when the protein and precipitant solution demix into two distinct liquid phases, which can hinder or sometimes precede crystallization. Crystals may occasionally grow from the interface of these phases.
Possible Causes:
-
High protein and/or precipitant concentration: Similar to amorphous precipitation, excessively high concentrations can lead to phase separation.[2]
-
Presence of detergents: This is common with membrane proteins where detergents are used for solubilization.
-
Temperature: Temperature can influence the solubility and interactions that lead to phase separation.
Troubleshooting Steps:
-
Modify Concentrations: Systematically decrease the protein and/or magnesium sulfate concentration.
-
Vary Temperature: If your protein is stable, try setting up the experiment at a different temperature (e.g., 4°C instead of room temperature, or vice versa).
-
Additives: Consider adding small amounts of additives that can influence solubility, such as glycerol (2-5%), or non-detergent sulfobetaines.
-
Change Drop Ratio: Experiment with different protein-to-precipitant ratios in the drop.
Question: My experiment yielded a shower of very small, needle-like crystals. How can I grow larger, single crystals?
Answer:
The formation of numerous small crystals suggests a high nucleation rate, where many crystals start growing simultaneously, competing for the available protein and thus limiting their individual size.
Possible Causes:
-
Supersaturation is too high: This leads to rapid and excessive nucleation.
-
Rapid equilibration: The vapor diffusion process may be happening too quickly.
-
Protein or precipitant concentration is too high.
Troubleshooting Steps:
-
Decrease Supersaturation Rate:
-
Lower Protein/Precipitant Concentration: Reduce the concentration of either the protein or the magnesium sulfate.
-
Change Drop Ratio: Use a larger drop volume or a higher ratio of protein to precipitant to slow down equilibration.
-
-
Optimize Temperature: Lowering the temperature can sometimes slow down the crystallization process and favor the growth of fewer, larger crystals.
-
Seeding: Use microseeding or macroseeding techniques. Introduce crushed microcrystals from the initial experiment into a new drop equilibrated to a lower supersaturation level (the metastable zone). This provides a template for growth without new nucleation.
-
Additive Screens: Screen for additives that can influence crystal habit and growth.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in protein crystallization?
A1: this compound acts as a precipitating agent. By competing with the protein for water molecules, it effectively increases the protein concentration in the drop, driving it towards supersaturation and, ideally, crystallization. The magnesium and sulfate ions can also interact with the protein surface, potentially stabilizing crystal contacts.
Q2: How do I design a this compound concentration gradient for optimization?
A2: A common approach is to create a grid screen. After obtaining initial hits from a sparse matrix screen, you can design a 24-well plate experiment where you vary the concentration of this compound (e.g., from 0.4 M to 1.5 M in 0.1 M increments) against a range of pH values (e.g., from 5.5 to 8.5 in 0.5 pH unit increments).
Q3: Can I combine magnesium sulfate with other precipitants?
A3: Yes, magnesium sulfate is often used as a secondary precipitant in combination with polymers like polyethylene glycol (PEG). This combination can be very effective, with the salt modulating the ionic strength and the PEG inducing molecular crowding.
Q4: How do I distinguish between protein crystals and salt crystals?
A4: Several methods can be used:
-
Crush Test: Protein crystals are typically soft and will smear or break into amorphous-looking pieces when prodded with a fine needle. Salt crystals are generally hard and will shatter into smaller, sharp-edged fragments.
-
Dye Test: Protein crystals have solvent channels and will absorb small molecule dyes like methylene blue, while salt crystals usually will not.
-
Control Experiment: Set up a crystallization drop without the protein. If crystals still form, they are salt crystals.[3]
-
X-ray Diffraction: The most definitive method is to expose the crystal to an X-ray beam. Protein crystals will produce a characteristic diffraction pattern.[4]
Q5: What is the typical range of this compound concentrations used in initial screening?
A5: Commercially available crystallization screens often include this compound in concentrations ranging from 0.1 M to over 2.0 M. A common starting point for optimization is often in the range of 0.5 M to 1.5 M.
Data Presentation
Table 1: Example of a this compound Concentration Gradient for Optimization
This table illustrates a typical 24-well grid screen setup to optimize magnesium sulfate concentration against pH.
| Well | MgSO₄·7H₂O Conc. (M) | Buffer (0.1 M) | pH |
| A1 | 0.4 | Sodium Acetate | 5.5 |
| A2 | 0.6 | Sodium Acetate | 5.5 |
| A3 | 0.8 | Sodium Acetate | 5.5 |
| A4 | 1.0 | Sodium Acetate | 5.5 |
| A5 | 1.2 | Sodium Acetate | 5.5 |
| A6 | 1.4 | Sodium Acetate | 5.5 |
| B1 | 0.4 | MES | 6.5 |
| B2 | 0.6 | MES | 6.5 |
| B3 | 0.8 | MES | 6.5 |
| B4 | 1.0 | MES | 6.5 |
| B5 | 1.2 | MES | 6.5 |
| B6 | 1.4 | MES | 6.5 |
| C1 | 0.4 | HEPES | 7.5 |
| C2 | 0.6 | HEPES | 7.5 |
| C3 | 0.8 | HEPES | 7.5 |
| C4 | 1.0 | HEPES | 7.5 |
| C5 | 1.2 | HEPES | 7.5 |
| C6 | 1.4 | HEPES | 7.5 |
| D1 | 0.4 | Tris | 8.5 |
| D2 | 0.6 | Tris | 8.5 |
| D3 | 0.8 | Tris | 8.5 |
| D4 | 1.0 | Tris | 8.5 |
| D5 | 1.2 | Tris | 8.5 |
| D6 | 1.4 | Tris | 8.5 |
Experimental Protocols
Protocol 1: Setting up a Magnesium Sulfate Gradient using Hanging Drop Vapor Diffusion
This protocol describes how to set up a 24-well plate to screen a gradient of this compound concentrations.
Materials:
-
Purified protein solution (5-10 mg/mL is a good starting point)
-
24-well hanging drop vapor diffusion plate
-
Siliconized glass cover slips
-
Micropipettes and tips
-
Sealing grease or tape
-
Stock solutions of this compound at various concentrations (e.g., as in Table 1)
-
Appropriate buffer stock solutions
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the desired this compound and buffer solution into each of the 24 wells of the crystallization plate according to your grid screen design (see Table 1).
-
Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of your protein solution.
-
Mix the Drop: To the same drop of protein solution, add 1 µL of the reservoir solution from the corresponding well. Avoid introducing bubbles.
-
Seal the Well: Carefully invert the cover slip so the drop is hanging and place it over the corresponding well. Gently press to ensure a good seal with the grease or tape.
-
Incubate: Store the plate in a stable temperature environment (e.g., 20°C) and monitor for crystal growth over time.
-
Observe: Regularly examine the drops under a microscope for the formation of crystals, precipitate, or phase separation.
Protocol 2: Setting up a Magnesium Sulfate Gradient using Sitting Drop Vapor Diffusion
This protocol outlines the procedure for a sitting drop experiment, which can be more amenable to automated systems.
Materials:
-
Same as for the hanging drop method, but with a sitting drop crystallization plate.
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the desired this compound and buffer solution into the reservoir of each well.
-
Prepare the Drop: Pipette 1 µL of your protein solution onto the sitting drop post within the well.
-
Mix the Drop: Add 1 µL of the reservoir solution to the protein drop on the post and gently mix.
-
Seal the Plate: Seal the plate with a clear sealing tape or film.
-
Incubate and Observe: As with the hanging drop method, store the plate at a constant temperature and monitor for crystal growth.
Visualizations
Experimental Workflow: Vapor Diffusion Crystallization
References
troubleshooting inconsistent results with magnesium sulfate heptahydrate in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with magnesium sulfate heptahydrate in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and resolve problems in your experiments.
Question 1: We are observing significant well-to-well and experiment-to-experiment variability in cell proliferation and viability. Could our this compound be the cause?
Answer:
Yes, variability in the preparation and quality of your this compound solution can lead to inconsistent results. Several factors related to the magnesium sulfate solution can contribute to this problem:
-
Inaccurate Concentration: Errors in weighing the this compound or in the final dilution volume will lead to incorrect magnesium ion concentrations in your cell culture medium. Given that magnesium is crucial for cell proliferation, even small variations can have a significant impact.[1][2][3]
-
Source and Purity: The purity of the this compound is critical. Lower-grade sources may contain impurities such as heavy metals or other ions that can be toxic to cells or interfere with cellular processes, leading to inconsistent results.[4] For sensitive applications like cell culture, it is recommended to use a high-purity, cell culture-tested grade.
-
Hydration State: Ensure you are using the correct molecular weight for this compound (MgSO₄·7H₂O), which is approximately 246.47 g/mol . Mistaking it for the anhydrous form (MgSO₄) will result in a significantly different and incorrect molar concentration.[1][5]
-
Solution Stability and Storage: Improperly stored magnesium sulfate solutions can be a source of variability. While stable, contamination or precipitation over time can alter the effective concentration. Stock solutions should be sterile-filtered and stored at 2-8°C.[6]
To troubleshoot this, we recommend the following:
-
Verify Calculations: Double-check all calculations for the preparation of your magnesium sulfate stock solution.
-
Use High-Purity Reagent: If not already doing so, switch to a high-purity, cell culture-grade this compound.
-
Freshly Prepare Solutions: Prepare fresh stock solutions of magnesium sulfate regularly and sterile-filter before use.
-
Perform a Quality Control Check: Refer to the detailed protocol below for quality control of your magnesium sulfate solution.
Question 2: We have noticed a precipitate forming in our cell culture medium after adding our magnesium sulfate stock solution. What could be the cause?
Answer:
Precipitation in cell culture media can be a complex issue, but when it occurs after the addition of magnesium sulfate, it is often due to the reaction with other components in the medium. A common cause is the formation of insoluble salts, such as calcium sulfate, if high concentrations of calcium and sulfate ions are present.[7]
Here are some potential causes and solutions:
-
Order of Addition: When preparing media from powdered components, the order of addition is critical. Adding concentrated magnesium sulfate and calcium chloride solutions directly to each other can cause precipitation.[7] Always add each component to a larger volume of water and ensure each is fully dissolved before adding the next.
-
pH of the Solution: The pH of your magnesium sulfate stock solution and the final medium can affect the solubility of various components. Ensure the pH of your final medium is within the recommended range for your cell type.[7]
-
Temperature: Temperature fluctuations can also lead to precipitation. Avoid repeated freeze-thaw cycles of your media and supplements.[7]
To resolve this issue:
-
Review Media Preparation Protocol: Ensure that you are following the manufacturer's instructions for the order of dissolving powdered media components.
-
Dilute Before Mixing: When adding supplements, dilute each in a small amount of medium before adding to the final volume.
-
Check pH: Verify the pH of your final prepared medium.
Question 3: Our differentiation experiments are yielding inconsistent results. How sensitive are differentiation protocols to magnesium concentration?
Answer:
Differentiation is a highly regulated process, and the concentration of magnesium can have a significant impact, leading to inconsistent outcomes. Magnesium is involved in numerous enzymatic reactions and signaling pathways that are critical for cell fate decisions.[8][9]
Studies have shown that varying magnesium concentrations can have a dose-dependent effect on the differentiation of various cell types, including osteoblasts and human embryonic stem cells.[10][11][12] For example, in some cases, higher concentrations of magnesium have been shown to promote proliferation while inhibiting late-stage differentiation and mineralization.
To improve the consistency of your differentiation experiments:
-
Optimize Magnesium Concentration: Perform a dose-response experiment to determine the optimal magnesium concentration for your specific cell type and differentiation protocol.
-
Maintain Consistent Source and Preparation: Use the same source and lot of high-purity this compound for all experiments and follow a standardized protocol for solution preparation.
-
Monitor Intracellular Magnesium: If the inconsistency persists and you have the capability, consider measuring the intracellular magnesium concentration, as this can be influenced by the age of the culture and other factors.[2]
Frequently Asked Questions (FAQs)
What is the correct way to prepare a stock solution of this compound for cell culture?
A detailed protocol for preparing a 1 M stock solution is provided in the "Experimental Protocols" section below. Key steps include using high-purity water, accurate weighing, ensuring complete dissolution, and sterile filtering.
What is the difference between this compound and anhydrous magnesium sulfate, and can I use them interchangeably?
This compound (MgSO₄·7H₂O) contains seven water molecules, while the anhydrous form (MgSO₄) does not.[1][5] You cannot use them interchangeably by weight, as their molecular weights are different (246.47 g/mol for heptahydrate vs. 120.37 g/mol for anhydrous). Using the same weight of the anhydrous form would result in a much higher molar concentration. The anhydrous form is also highly hygroscopic and requires careful storage to prevent moisture absorption.[1][5]
What is the recommended storage condition for a magnesium sulfate stock solution?
A sterile-filtered stock solution of magnesium sulfate can be stored at 2-8°C for several months.[6] Some sources suggest storage at -20°C for up to a year.[6] However, for sensitive cell culture applications, preparing fresh solutions more frequently is recommended to avoid potential issues with stability and contamination.
Can the magnesium concentration in my media change over time?
While the magnesium sulfate itself is stable in a sterile solution, the effective concentration of free magnesium ions available to the cells can change. This can be due to chelation by components in the serum or binding to other molecules. Additionally, the intracellular magnesium concentration of your cells can vary with the age of the culture.[2]
Data Presentation
Table 1: Impact of Magnesium Sulfate Concentration on AGS Gastric Adenocarcinoma Cell Viability
| MgSO₄ Concentration (mM) | Cell Viability after 24h (%) | Cell Viability after 48h (%) |
| 3.1 | ~100 | ~100 |
| 6.25 | ~95 | ~90 |
| 12.5 | ~90 | ~85 |
| 25 | ~80 | ~75 |
| 50 | ~70 | ~68 |
Data synthesized from a study on AGS gastric adenocarcinoma cells.[13][14]
Table 2: Effect of Magnesium Ion Concentration on Human Embryonic Stem Cell (hESC) Culture
| Supplemental Mg²⁺ (mM) | Observation |
| 0.4 - 10 | hESCs grew to confluency and retained pluripotency. |
| > 10 | hESC colony morphology changed and cell counts decreased. |
Data from a study on the effects of magnesium on human embryonic stem cells.[12]
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound (MgSO₄·7H₂O), cell culture grade (Molecular Weight: 246.47 g/mol )
-
High-purity, sterile water (e.g., cell culture grade water or Milli-Q water)
-
Sterile glassware or plasticware
-
0.22 µm sterile filter
-
Sterile storage bottles
Procedure:
-
Weigh out 24.65 g of this compound.
-
Add the powder to a sterile beaker or flask containing approximately 80 mL of high-purity water.
-
Stir the solution using a sterile magnetic stir bar until the powder is completely dissolved.
-
Transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with high-purity water.
-
Sterilize the 1 M stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle clearly with the name of the solution, concentration, and date of preparation.
-
Store the solution at 2-8°C.
Protocol 2: Quality Control of Magnesium Sulfate Solution
This protocol outlines basic quality control checks for your prepared magnesium sulfate stock solution.
1. Visual Inspection for Clarity and Color:
-
Procedure: Visually inspect the solution against a dark background.
-
Expected Result: The solution should be clear, colorless, and free of any visible particulates.[4] Any cloudiness or precipitation indicates a problem with the solution.
2. pH Measurement:
-
Procedure: Aseptically remove a small aliquot of the stock solution and measure the pH using a calibrated pH meter.
-
Expected Result: A 5% w/v solution of magnesium sulfate in water should have a pH between 5.0 and 8.2.[4] Significant deviations from this range could indicate contamination or an issue with the starting material.
3. Test for Precipitation with Media Components:
-
Procedure:
-
In a sterile tube, add a small volume of your complete cell culture medium.
-
Add a proportional amount of your magnesium sulfate stock solution to achieve the final working concentration.
-
Incubate the tube under the same conditions as your cell cultures (e.g., 37°C, 5% CO₂) for a few hours.
-
Visually inspect for any precipitate formation.
-
-
Expected Result: No precipitate should form. The formation of a precipitate suggests an incompatibility or an issue with the concentration of components.
Mandatory Visualization
Caption: Magnesium's role in cell proliferation signaling.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Problem, cause, and solution relationships.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of magnesium on growth and proliferation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An in vitro mechanism study on the proliferation and pluripotency of human embryonic stems cells in response to magnesium degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Efficient Drying of Organic Solvents with Anhydrous Magnesium Sulfate
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of anhydrous magnesium sulfate (MgSO₄) for removing trace water from organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The added anhydrous MgSO₄ immediately clumps together and forms large aggregates. | The solvent has a high initial water content. | 1. If a separate aqueous layer is visible, remove it using a separatory funnel before adding the drying agent. 2. For solvents that have been in contact with an aqueous phase, perform a pre-drying step by washing with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.[1][2][3] 3. Continue adding small portions of anhydrous MgSO₄ until some of the powder remains free-flowing.[2] |
| The solvent still appears cloudy or "wet" after adding a significant amount of MgSO₄. | 1. The anhydrous MgSO₄ may be old and has already absorbed moisture from the atmosphere. 2. The drying agent has reached its maximum water absorption capacity. | 1. Use a fresh, unopened container of anhydrous MgSO₄ or one that has been stored in a tightly sealed container in a desiccator. 2. Ensure that the bulk of the water was removed prior to the addition of the drying agent. 3. Add more anhydrous MgSO₄ in small increments until the "snow globe" effect is observed, where fine particles remain suspended when swirled.[2] |
| Low recovery of the desired compound after the drying step. | The compound of interest may have been adsorbed onto the surface of the fine MgSO₄ powder. | 1. Use the minimum amount of anhydrous MgSO₄ necessary to achieve dryness. 2. After filtration, rinse the collected magnesium sulfate with a small amount of fresh, dry solvent to recover any adsorbed product. |
| The final, dried solvent is contaminated with a fine white powder. | Fine particles of magnesium sulfate were not completely removed during the separation step. | 1. Use gravity filtration with fluted filter paper to effectively remove the fine MgSO₄ particles.[1] 2. Allow the magnesium sulfate to fully settle before carefully decanting the solvent. 3. For very fine particles, filtration through a pad of Celite® may be necessary.[4] |
| The reaction fails or gives a low yield even after drying the solvent with MgSO₄. | 1. The solvent was not sufficiently dried, and residual water is interfering with a moisture-sensitive reaction. 2. Anhydrous magnesium sulfate is slightly acidic and may not be suitable for acid-sensitive compounds.[5] | 1. Ensure the solvent is thoroughly dried by observing the free-flowing nature of the added MgSO₄. For highly moisture-sensitive reactions, consider using a more rigorous drying agent like molecular sieves.[6][7] 2. For acid-sensitive compounds, consider using a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄). |
Frequently Asked Questions (FAQs)
Q1: How do I know when I've added enough anhydrous magnesium sulfate?
A1: You have added enough anhydrous magnesium sulfate when some of the powder no longer clumps together and remains as a fine, free-flowing solid when the flask is swirled. This is often referred to as a "snow globe" effect.[2] If all the added MgSO₄ is clumped at the bottom of the flask, more is needed.
Q2: How long should I leave the drying agent in the solvent?
A2: Anhydrous magnesium sulfate is a relatively fast-acting drying agent.[3][4] For most common solvents, swirling the flask with the drying agent for 5-15 minutes is sufficient to remove trace water.
Q3: What is the best way to store anhydrous magnesium sulfate?
A3: Anhydrous magnesium sulfate is hygroscopic, meaning it readily absorbs moisture from the air. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to maintain its drying efficiency.[8]
Q4: Can I reuse anhydrous magnesium sulfate?
A4: While it is possible to regenerate hydrated magnesium sulfate by heating it in an oven at a high temperature (above 200°C) to drive off the water, it is generally not recommended for laboratory applications where high purity and dryness are critical. For most research purposes, it is considered a single-use material.
Q5: How does anhydrous magnesium sulfate compare to other common drying agents?
A5: Anhydrous magnesium sulfate is a good general-purpose drying agent with a high capacity and rapid action. However, other drying agents may be more suitable for specific applications. See the data tables below for a quantitative comparison.
Data Presentation: Comparison of Common Drying Agents
The following tables summarize the quantitative data for commonly used drying agents to aid in selecting the most appropriate one for your experiment.
Table 1: Capacity and Physical Properties of Common Drying Agents
| Drying Agent | Chemical Formula | Capacity (g H₂O / g desiccant) | Physical Form | Acidity/Basicity |
| Magnesium Sulfate | MgSO₄ | ~1.04 | Fine Powder | Slightly Acidic[5] |
| Sodium Sulfate | Na₂SO₄ | ~1.25 | Granular/Powder | Neutral |
| Calcium Chloride | CaCl₂ | ~0.6 | Granular/Pellets | Neutral |
| Molecular Sieves (3Å) | (K₂O)ₓ(Na₂O)₁₂₋ₓ[(AlO₂)₁₂(SiO₂)₁₂]·nH₂O | ~0.15 - 0.20 | Beads/Pellets | Neutral |
Note: Capacity can be influenced by factors such as temperature and the specific hydrate formed.
Table 2: Efficiency of Common Drying Agents in Various Solvents
| Drying Agent | Solvent | Initial Water Content (ppm) | Final Water Content (ppm) | Time |
| Magnesium Sulfate | Dichloromethane | 150 | ~13 | Not Specified |
| Sodium Sulfate | Dichloromethane | 150 | ~25 | Not Specified |
| Calcium Chloride | Toluene | 225 | ~34 | Not Specified |
| Molecular Sieves (3Å) | Tetrahydrofuran (THF) | 150 | <10 | 48 h[6][7] |
| Molecular Sieves (3Å) | Acetonitrile | 142 | <10 | 24 h[6][7] |
| Molecular Sieves (3Å) | Methanol | 250 | ~10 | 5 days[6][7] |
Data for this table is primarily sourced from the study by Williams and Lawton in the Journal of Organic Chemistry (2010).[6][7]
Experimental Protocols
Protocol 1: Standard Procedure for Drying an Organic Solvent with Anhydrous Magnesium Sulfate
-
Initial Water Removal: If the organic solvent has been in contact with an aqueous phase, first wash it with a saturated solution of sodium chloride (brine) in a separatory funnel. This will remove the bulk of the dissolved water.[1][2][3] Allow the layers to separate completely and discard the aqueous brine layer.
-
Transfer to Flask: Transfer the organic solvent to a clean, dry Erlenmeyer flask.
-
Addition of Anhydrous MgSO₄: Add a small amount of anhydrous magnesium sulfate (e.g., a spatula tip full) to the solvent.
-
Swirling: Gently swirl the flask. Observe the behavior of the drying agent. If it clumps together, add more anhydrous MgSO₄ in small portions.
-
Endpoint Determination: Continue adding the drying agent until some of the powder remains free-flowing and does not clump when the flask is swirled.[2]
-
Drying Time: Allow the solvent to stand over the drying agent for approximately 5-15 minutes with occasional swirling.
-
Separation: Separate the dried solvent from the magnesium sulfate by either decanting the liquid into another clean, dry flask or by gravity filtration through fluted filter paper.[1]
-
Rinsing (Optional but Recommended): Rinse the magnesium sulfate with a small volume of fresh, dry solvent and combine the rinse with the dried solvent to maximize the recovery of the desired compound.
Mandatory Visualization
Caption: Workflow for drying organic solvents with anhydrous magnesium sulfate.
Caption: Decision tree for troubleshooting common issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 3. How To [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
controlling crystal size of magnesium sulfate heptahydrate during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the crystal size of magnesium sulfate heptahydrate (MgSO₄·7H₂O) during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions to achieve desired crystal sizes.
| Problem | Potential Causes | Recommended Solutions |
| Crystals are too small (fine powder) | High level of supersaturation: Rapid cooling or excessive solvent evaporation can lead to rapid nucleation, resulting in a large number of small crystals.[1] | - Decrease the cooling rate. - Reduce the rate of solvent evaporation by covering the crystallization vessel. - Utilize a seeded crystallization approach to control growth on existing crystals. |
| High agitation speed: Intense agitation can increase secondary nucleation, where new crystals are formed from collisions between existing crystals, the impeller, and the vessel walls. | - Reduce the stirring speed to a gentle agitation that maintains crystal suspension without causing excessive collisions. | |
| Low pH of the solution: An acidic environment can sometimes favor the formation of smaller crystals. | - Adjust the pH of the solution to a higher value (e.g., pH 5.0-6.0) to promote the growth of larger crystals.[2][3] | |
| Formation of needle-like crystals | Inherent crystal habit: this compound has a natural tendency to grow faster along one axis, leading to an elongated or needle-like morphology. | - While difficult to completely avoid, optimizing other parameters like slow cooling and gentle agitation can encourage more uniform growth. - The use of certain additives (impurities) can sometimes modify the crystal habit, although specific additives for MgSO₄·7H₂O for this purpose are not well-documented in the provided results. |
| Crystals are agglomerated (clumped together) | High crystal slurry density: A high concentration of crystals in the solution increases the likelihood of inter-crystal collisions and agglomeration. | - Lower the initial concentration of the magnesium sulfate solution. - Ensure adequate agitation to keep crystals suspended and dispersed. |
| Inefficient mixing: Poor agitation can create localized areas of high supersaturation, leading to uncontrolled nucleation and agglomeration. | - Use an appropriately sized and shaped impeller for the crystallization vessel. - Ensure the agitation speed is sufficient to maintain a homogeneous suspension. | |
| No crystal formation | Solution is not supersaturated: The concentration of magnesium sulfate is below its solubility limit at the given temperature. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a temperature where the solubility is lower. |
| Lack of nucleation sites: Spontaneous nucleation may not occur readily, even in a supersaturated solution. | - Introduce seed crystals of this compound to initiate crystallization.[4] - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. | |
| Cloudy or opaque crystals | Inclusion of mother liquor: Rapid crystal growth can trap pockets of the solution within the crystal lattice. | - Slow down the crystallization process by reducing the cooling rate. - Maintain a consistent and gentle agitation to ensure uniform growth. |
| Dehydration of crystals: Exposure to dry air can cause the heptahydrate crystals to lose water molecules, leading to a white, powdery appearance.[5] | - Store the harvested crystals in a sealed container to maintain their hydration. - Avoid excessive drying temperatures. |
Frequently Asked Questions (FAQs)
1. What is the most critical factor for controlling the crystal size of this compound?
Several factors are interconnected, but the rate of supersaturation generation is arguably the most critical. This is primarily controlled by the cooling rate in cooling crystallization or the evaporation rate in evaporative crystallization. A slower rate of supersaturation allows for controlled growth on existing crystals, leading to larger and more uniform crystals, whereas a rapid increase in supersaturation favors nucleation, resulting in a larger number of smaller crystals.
2. How does pH affect the crystal size and what is the optimal range?
The pH of the crystallization solution significantly influences the growth rate and final size of the crystals. Studies have shown that increasing the pH of the solution generally leads to the formation of larger crystals. For instance, one study reported that the average growth rate increased when the pH was raised from 2.0 to 5.0.[2] While an optimal pH can depend on other experimental conditions, a range of 5.0 to 6.0 is often a good starting point for achieving larger crystals.
3. What is the recommended agitation speed for obtaining larger crystals?
The goal of agitation is to maintain a uniform temperature and concentration throughout the solution and to keep the growing crystals suspended. However, excessive agitation can lead to secondary nucleation and the formation of smaller crystals. Therefore, gentle agitation is recommended. While specific quantitative data is limited, starting with a low stirring speed (e.g., 250 rpm in a laboratory setting) and observing the effect on crystal size is a practical approach.[6] The optimal speed will depend on the vessel geometry and scale of the experiment.
4. Should I use seeding for my crystallization? If so, how?
Seeding is a highly effective method for controlling crystal size and is recommended for achieving a more uniform crystal size distribution. By providing existing crystal surfaces for growth, seeding can bypass the often unpredictable nature of primary nucleation. A common practice is to add a small amount of finely milled this compound crystals to the supersaturated solution at the beginning of the crystallization process.
5. At what temperature should I conduct the crystallization?
This compound is the stable crystalline form at temperatures between approximately 2 and 48°C.[5] Crystallization is typically carried out by cooling a saturated solution from a higher temperature (e.g., 50-60°C) to a lower temperature within this range (e.g., 20-25°C).[7] The final temperature will influence the yield, as the solubility of magnesium sulfate decreases with temperature.
Quantitative Data on Factors Influencing Crystal Size
The following tables summarize the available quantitative and qualitative data on the key parameters affecting the crystal size of this compound.
Table 1: Effect of pH on Crystal Growth Rate
| pH of Solution | Average Crystal Growth Rate (mm/day) | Resulting Crystal Size |
| 2.0 | 1.2 | Smaller |
| 3.5 | 1.3 | Larger |
| 5.0 | 1.6 | Largest in this study |
| Data adapted from a study by Ramalingom et al. The study indicates a direct relationship where higher pH values promote a faster growth rate and result in larger crystals.[2] |
Table 2: Influence of Cooling Rate and Agitation Speed
| Parameter | Condition | Effect on Crystal Size |
| Cooling Rate | Slow (e.g., 1-3 °C/hour)[6] | Favors the growth of larger, more well-defined crystals. |
| Fast (e.g., flash cooling in an ice bath)[4] | Promotes rapid nucleation, leading to a large number of small, often needle-like crystals.[1] | |
| Agitation Speed | Gentle (e.g., 250 rpm in a lab-scale crystallizer)[6] | Helps in obtaining larger crystals by maintaining suspension without causing excessive secondary nucleation. |
| Vigorous | Tends to produce smaller crystals due to increased secondary nucleation from collisions. | |
| Note: The data for cooling rate and agitation speed is primarily qualitative. The optimal quantitative values are highly dependent on the specific experimental setup. |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization for Larger Crystals
This protocol is designed to produce larger, more uniform crystals of this compound.
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of magnesium sulfate by dissolving an excess of this compound in deionized water at an elevated temperature (e.g., 50°C). Stir until equilibrium is reached.
-
-
Filtration:
-
Hot-filter the saturated solution to remove any undissolved solids.
-
-
pH Adjustment (Optional but Recommended):
-
Cool the solution slightly (e.g., to 45°C) and adjust the pH to approximately 5.0-6.0 using a dilute solution of sulfuric acid or magnesium oxide.
-
-
Crystallization:
-
Transfer the solution to a jacketed crystallization vessel equipped with an overhead stirrer.
-
Begin gentle agitation (e.g., 250 rpm).[6]
-
Implement a slow cooling profile, for example, 1-3°C per hour.[6]
-
If seeding, add a small quantity of finely ground this compound crystals once the solution is slightly supersaturated.
-
-
Harvesting and Drying:
-
Once the desired final temperature (e.g., 20°C) is reached, filter the crystals from the mother liquor.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.
-
Dry the crystals at a low temperature (e.g., below 40°C) to prevent dehydration.
-
Protocol 2: Rapid Crystallization for Small, Needle-like Crystals
This protocol is designed to produce a high yield of small, needle-like crystals.
-
Preparation of Supersaturated Solution:
-
Prepare a supersaturated solution by dissolving this compound in water at an elevated temperature (e.g., 60°C). A common ratio is 80g of MgSO₄·7H₂O per 100ml of water.[8]
-
-
Rapid Cooling:
-
Quickly cool the hot, supersaturated solution in an ice bath to induce rapid nucleation.[4]
-
-
Seeding (Optional):
-
For even more rapid crystallization, add a seed crystal to the cooled, supersaturated solution.[4]
-
-
Harvesting and Drying:
-
Filter the resulting fine crystals.
-
Dry the crystals at a low temperature.
-
Visualizations
Workflow for Controlled Crystal Size Synthesis
Caption: Controlled crystallization workflow for MgSO₄·7H₂O.
Logical Relationship of Key Parameters for Crystal Size Control
Caption: Influence of key parameters on crystal size.
References
Technical Support Center: Addressing Solubility Challenges of Magnesium Sulfate Heptahydrate in Non-Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the solubility of magnesium sulfate heptahydrate (MgSO₄·7H₂O) in non-aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative solubility data, detailed experimental protocols, and visualizations to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions encountered when working with this compound in non-aqueous solvents.
Q1: Why is this compound poorly soluble in most non-aqueous solvents?
Magnesium sulfate is an ionic salt with a high lattice energy. For it to dissolve, the solvent molecules must overcome the strong electrostatic forces between the magnesium (Mg²⁺) and sulfate (SO₄²⁻) ions. Non-aqueous solvents, which are typically less polar than water, are not as effective at solvating these ions, leading to poor solubility. The presence of seven water molecules in the hydrate further complicates this, as the solvent must also interact with these water molecules.
Q2: I've added this compound to my organic solvent, and it has formed clumps or a paste at the bottom. What is happening and what should I do?
This is a common observation and is often due to the hygroscopic nature of the anhydrous form that can be created locally. The organic solvent may be drawing out the water of hydration from the this compound crystals. This released water can then form a concentrated aqueous solution with the salt, creating a paste-like substance that is immiscible with the bulk organic solvent.
-
Troubleshooting Steps:
-
Use Anhydrous Magnesium Sulfate: If your experimental conditions allow, consider using anhydrous magnesium sulfate. This form is often used as a drying agent and will readily absorb any residual water in your solvent.[1]
-
Agitation: Ensure vigorous and continuous stirring to break up any clumps and maximize the surface area of the salt exposed to the solvent.
-
Incremental Addition: Add the this compound in small portions to the solvent while stirring vigorously. This can prevent the formation of large agglomerates.
-
Q3: After adding this compound to ethanol, I'm observing two liquid phases. Why is this occurring?
The formation of two liquid phases, a phenomenon known as "salting out," can occur when a salt is added to a mixture of water and an organic solvent (in this case, the water of hydration from the salt and the ethanol). Magnesium sulfate is highly soluble in water but only slightly soluble in ethanol.[2][3] The addition of the salt can increase the polarity of the aqueous micro-environment created by the water of hydration, causing it to separate from the less polar ethanol.
-
Troubleshooting Steps:
-
Consider a Co-solvent: If your system permits, the addition of a small amount of a co-solvent that is miscible with both water and your primary organic solvent may help to create a single-phase system.
-
Temperature Adjustment: The solubility of magnesium sulfate in ethanol-water mixtures is temperature-dependent.[4] Experimenting with different temperatures (while considering the stability of your other reagents) may help to achieve a single phase.
-
Q4: Can I increase the solubility of this compound in a non-aqueous solvent by heating?
While heating generally increases the solubility of solids in liquids, the effect on magnesium sulfate in some organic solvents can be the opposite. For instance, the solubility of anhydrous magnesium sulfate in alcohols like methanol and ethanol has been observed to decrease with increasing temperature. For other non-aqueous systems, carefully increasing the temperature might enhance solubility. However, it is crucial to be aware that heating this compound can cause it to lose its water of hydration, which may alter its properties and affect your experiment.[5]
-
Recommendation: Conduct a small-scale pilot experiment to determine the effect of temperature on the solubility of this compound in your specific solvent system before proceeding with your main experiment.
Q5: Are there any non-aqueous solvents where this compound has better solubility?
This compound exhibits slight solubility in glycerol.[2][3] Generally, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might offer slightly better solubility for ionic salts compared to non-polar solvents, though specific data for this compound is limited. The key is to select a solvent with a polarity that is high enough to interact with the ions of the salt.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for anhydrous magnesium sulfate (MgSO₄) in various non-aqueous solvents. It is important to note that the solubility of the heptahydrate form (MgSO₄·7H₂O) will be different due to the presence of water of hydration, and is generally expected to be lower in non-polar organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Methanol | 15 | 0.276 |
| 25 | 0.224 | |
| 35 | 0.180 | |
| 45 | 0.153 | |
| 55 | 0.123 | |
| Ethanol | 15 | 0.025 |
| 35 | 0.020 | |
| 55 | 0.016 | |
| Diethyl Ether | 18 | 1.16 |
| Glycerol | 25 | 26.3 |
Data sourced from various chemical handbooks and publications.
Experimental Protocols
Protocol 1: Isothermal Saturation Method for Solubility Determination
This protocol outlines a general procedure to determine the solubility of this compound in a non-aqueous solvent at a constant temperature.
Materials:
-
This compound
-
High-purity non-aqueous solvent of interest
-
Thermostatically controlled shaker or water bath
-
Sealed glass vials
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known mass of the non-aqueous solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a syringe fitted with a compatible filter. This step is critical to remove any undissolved microcrystals.
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, dry container.
-
Record the total mass of the container and the solution.
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition temperature of the salt until a constant weight is achieved.
-
The final weight of the container with the dry salt will allow you to calculate the mass of the dissolved this compound.
-
-
Calculation: The solubility can then be expressed as grams of solute per 100 grams of solvent.
Visualizations
The following diagrams illustrate key workflows and concepts related to addressing the solubility issues of this compound.
Caption: A logical workflow for troubleshooting common issues when dissolving this compound.
Caption: Key factors influencing the solubility of this compound in non-aqueous solutions.
References
- 1. Magnesium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. What is the solubility of this compound-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]
- 3. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Application of Magnesium sulfate heptahydrate_Chemicalbook [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Magnesium Sulfate Heptahydrate and Magnesium Chloride as Dust Suppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of magnesium sulfate heptahydrate (MgSO₄·7H₂O) and magnesium chloride (MgCl₂) for use as dust suppressants. While magnesium chloride is a well-documented and commonly used dust palliative, comprehensive experimental data on the efficacy of this compound in this application is limited. This comparison, therefore, draws upon established data for magnesium chloride and the known physicochemical properties of both compounds to provide a thorough analysis for research and development professionals.
Performance Comparison: A Tale of Two Salts
Magnesium chloride is a widely utilized dust suppressant due to its hygroscopic and deliquescent nature, meaning it can absorb moisture from the air to keep surfaces damp and bind dust particles together.[1][2] Studies have shown that magnesium chloride can significantly reduce dust levels on unpaved roads.[3][4]
Information regarding the performance of this compound as a dust suppressant is not as readily available in scientific literature. However, its hygroscopic properties suggest it could function in a similar manner to magnesium chloride by attracting and retaining water to weigh down dust particles.[5]
Quantitative Performance Data
The following table summarizes available quantitative data on the performance of magnesium chloride as a dust suppressant. No directly comparable field or laboratory data for this compound was identified in the reviewed literature.
| Performance Metric | Magnesium Chloride (MgCl₂) | This compound (MgSO₄·7H₂O) | Source |
| Dust Reduction Efficiency | Up to 90% reduction in dust emissions. | Data not available | [4] |
| Aggregate Loss Reduction | 55-67% reduction in total aggregate loss from road surfaces. | Data not available | [4] |
| Moisture Content Increase | Soils treated with chloride salts exhibit higher water content than untreated soils. | Theoretically would increase moisture content due to hygroscopicity. | [1] |
Experimental Protocols
To facilitate further research, this section outlines typical methodologies for evaluating the performance of dust suppressants.
Laboratory Evaluation of Dust Suppressant Efficacy
A common laboratory method involves the use of a dust generation drum attached to an aerosol monitor.
Protocol:
-
Sample Preparation: Discs of a standard road aggregate are prepared using a modified Proctor test.
-
Treatment: The aggregate discs are treated with a specified concentration of the dust suppressant solution.
-
Drying: The treated discs are dried to a constant weight.
-
Dust Generation: The dried discs are placed in a mechanical drum and tumbled to generate dust.
-
Measurement: An aerosol monitor measures the concentration of particulate matter (PM) generated within the drum over time.
-
Comparison: The results are compared to untreated control samples to determine the dust suppression efficiency.[6]
Field Evaluation of Dust Suppressant Performance
Field studies typically involve treating sections of unpaved road and monitoring dust levels over time.
Protocol:
-
Test Sections: Designate treated and untreated (control) sections of an unpaved road with similar traffic volumes and surface characteristics.
-
Application: Apply the dust suppressant to the treated sections according to the manufacturer's recommendations.
-
Dust Monitoring: Utilize a mobile air sampling technique, such as a vehicle-mounted dustometer, to measure dust concentrations at regular intervals.[3]
-
Data Analysis: Compare the dust levels between the treated and control sections to determine the effectiveness and longevity of the suppressant.[3]
Mechanisms of Action
The primary mechanism for both magnesium chloride and potentially this compound as dust suppressants is their ability to attract and retain water.
Signaling Pathway of Hygroscopic Dust Suppression
Caption: Flowchart of hygroscopic dust suppression.
Environmental and Corrosive Properties
An important consideration in the selection of a dust suppressant is its potential environmental impact and corrosivity.
| Property | Magnesium Chloride (MgCl₂) | This compound (MgSO₄·7H₂O) | Source |
| Corrosivity | Can be corrosive to vehicles and equipment. | Generally considered less corrosive than chloride-based salts. | [7] |
| Environmental Impact | Can negatively impact roadside vegetation due to chloride accumulation. May leach into and contaminate shallow drinking water wells. | Considered to have a lower environmental impact. Used as a fertilizer to provide magnesium and sulfur to soil. | [7][8] |
| Toxicity | Excessive application can harm aquatic life and plants. | Generally low toxicity.[9] | [7] |
Logical Relationship for Product Selection
The choice between this compound and magnesium chloride as a dust suppressant involves a trade-off between established effectiveness and potential environmental and corrosive impacts.
Caption: Factors influencing the choice of dust suppressant.
Conclusion
Magnesium chloride is a well-established dust suppressant with proven efficacy. However, its use is associated with environmental concerns, particularly its impact on vegetation and potential for water contamination, as well as its corrosive nature.
This compound presents a theoretically viable, and potentially more environmentally benign, alternative. Its hygroscopic nature suggests it can function as a dust suppressant, and its lower corrosivity and use as a soil nutrient are significant advantages. However, the lack of direct experimental data on its performance in dust control applications is a critical knowledge gap.
For researchers and drug development professionals, this comparison highlights the need for further investigation into the efficacy of this compound as a dust suppressant. Such studies would be invaluable in determining if it can serve as a more sustainable alternative to chloride-based products.
References
- 1. dec.alaska.gov [dec.alaska.gov]
- 2. What Kind of Dust Control is Best? - ICS Soil Seal [ics-soilseal.com]
- 3. lrrb.org [lrrb.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Magnesium Sulfate Fertilizer Benefits | Green Gubre Group [greengubregroup.com]
- 9. The Role of Magnesium Sulfate in Water Treatment [magnesiumking.com]
A Comparative Analysis of Magnesium Sulfate Hydrates as Desiccants for Researchers and Drug Development Professionals
Magnesium sulfate is a versatile and widely utilized desiccant in research and pharmaceutical applications, prized for its efficiency in removing moisture from solvents and protecting sensitive compounds. This inorganic salt exists in various hydrated forms, each possessing distinct properties that influence its performance as a drying agent. This guide provides an objective comparison of different magnesium sulfate hydrates, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal desiccant for their specific needs.
Performance Characteristics of Magnesium Sulfate Hydrates
The efficacy of a desiccant is primarily determined by its water absorption capacity, the rate at which it absorbs moisture, and the conditions required for its regeneration. The different hydrates of magnesium sulfate exhibit a trade-off between these key performance indicators. While anhydrous magnesium sulfate offers the highest initial absorption capacity, its lower hydrates can also serve as effective drying agents.
Table 1: Theoretical Maximum Water Absorption Capacity of Magnesium Sulfate Hydrates
| Magnesium Sulfate Hydrate | Formula | Molar Mass ( g/mol ) | Water Molecules Absorbed to Form Heptahydrate | Theoretical Max. Water Absorption (g H₂O / g desiccant) |
| Anhydrous | MgSO₄ | 120.37 | 7 | 1.047 |
| Monohydrate (Kieserite) | MgSO₄·H₂O | 138.38 | 6 | 0.780 |
| Tetrahydrate (Starkeyite) | MgSO₄·4H₂O | 192.43 | 3 | 0.281 |
| Pentahydrate | MgSO₄·5H₂O | 210.44 | 2 | 0.171 |
| Hexahydrate | MgSO₄·6H₂O | 228.46 | 1 | 0.079 |
| Heptahydrate (Epsomite) | MgSO₄·7H₂O | 246.47 | 0 | 0.000 |
Note: The theoretical maximum water absorption is calculated based on the uptake of water molecules to form the stable heptahydrate.
Anhydrous magnesium sulfate, with its strong hygroscopic nature, can absorb moisture from its surroundings to form hydrated versions of itself.[1][2] It stands out for its rapid moisture absorption while maintaining its solid form.[3][4] Unlike some other desiccants, it does not release heat during this process, ensuring stability.[1]
Dehydration and Regeneration
The reusability of a desiccant is a critical factor in many laboratory and industrial settings. Magnesium sulfate hydrates can be regenerated by heating to drive off the absorbed water. The temperature required for regeneration depends on the specific hydrate, with more hydrated forms releasing water at lower temperatures.[5]
Thermogravimetric analysis (TGA) reveals a trend where water release occurs earliest in the most hydrated phases, such as epsomite (heptahydrate), and at progressively higher temperatures for the less hydrated forms like the monohydrate, where water is more tightly bound in the crystal structure.[5] For instance, the transition from heptahydrate to hexahydrate begins at temperatures as low as 25°C, while the final water molecule from the monohydrate is not released until around 300-325°C.[4][5]
Table 2: Dehydration Temperatures of Magnesium Sulfate Hydrates (from TGA)
| Hydrate Transition | Temperature Range (°C) |
| MgSO₄·7H₂O → MgSO₄·6H₂O | 25 - 55[4] |
| MgSO₄·6H₂O → Lower hydrates | Starts above 55[4] |
| MgSO₄·H₂O → MgSO₄ | ~300 - 325[5] |
It is important to note that the dehydration of magnesium sulfate heptahydrate can proceed through different pathways. Thermal dehydration typically involves the sequential loss of water molecules, forming hexahydrate and then lower hydrates.[3] In contrast, pressure-induced dehydration can lead directly to the formation of pentahydrate and crystalline ice.[6]
Experimental Protocols
To ensure accurate and reproducible comparisons of desiccant performance, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) for Dehydration Profiling
Objective: To determine the water content and thermal stability of different magnesium sulfate hydrates.
Methodology:
-
A small, precisely weighed sample (typically ~15 mg) of the magnesium sulfate hydrate is placed in a TGA instrument.[5]
-
The sample is heated at a constant rate (e.g., 10°C/min) under a continuous flow of a dry, inert gas, such as nitrogen (e.g., 50 cc/min).[5]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve, plotting sample weight versus temperature, reveals the temperatures at which water is lost, indicating the stability of the different hydrates.[5]
Gravimetric Method for Water Absorption Capacity
Objective: To determine the practical water absorption capacity of a magnesium sulfate hydrate under controlled atmospheric conditions.
Methodology:
-
A known weight of the anhydrous or lower hydrate of magnesium sulfate is placed in a pre-weighed, open container (e.g., a watch glass or a shallow dish).
-
The container is placed in a sealed chamber with a controlled relative humidity (RH), which can be maintained using a saturated salt solution.
-
The sample is weighed at regular intervals until a constant weight is achieved, indicating that no more water is being absorbed.
-
The water absorption capacity is calculated as the change in weight divided by the initial weight of the desiccant.
Diagrams
Caption: Thermal dehydration pathway of this compound.
Caption: Experimental workflow for comparative analysis of desiccants.
Comparison with Other Desiccants
Magnesium sulfate is often compared to other common drying agents like sodium sulfate, calcium chloride, and silica gel. Anhydrous magnesium sulfate is noted for its high moisture absorption capacity and speed.[3][4] Unlike calcium chloride, which can form a liquid brine after absorbing moisture, magnesium sulfate remains a solid, simplifying its handling and removal.[1] While sodium sulfate is a neutral and inexpensive option, it generally has a lower drying capacity and speed compared to magnesium sulfate.[4]
Conclusion
The selection of the appropriate magnesium sulfate hydrate as a desiccant depends on the specific requirements of the application. Anhydrous magnesium sulfate provides the highest water absorption capacity and is ideal for applications requiring rapid and thorough drying. Lower hydrates, while having a reduced capacity, can still be effective and may be more economical if complete dehydration is not necessary. Understanding the dehydration profiles and regeneration conditions of these hydrates allows for their efficient and repeated use. For critical applications in research and drug development, a careful evaluation of the desiccant's properties is essential to ensure the integrity and stability of sensitive materials.
References
A Comparative Guide to the Purity of Commercial Grade Magnesium Sulfate Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercial grades of magnesium sulfate heptahydrate, a critical raw material in the pharmaceutical, agricultural, and chemical industries. Understanding the purity and impurity profiles of different grades is essential for ensuring product quality, safety, and efficacy in various applications. This document outlines the key analytical methods for purity assessment, presents a comparative analysis of typical specifications for different grades, and discusses potential alternatives.
Comparison of Commercial Grades: Purity and Impurity Profiles
Commercial grades of this compound are primarily categorized as Pharmaceutical (USP/BP/Ph. Eur.), Food (FCC), and Technical Grade. The primary distinction between these grades lies in the stringency of the purity requirements and the permissible levels of various impurities. Pharmaceutical grades adhere to the highest standards to ensure patient safety.
Below is a summary of typical specifications for different grades, compiled from various Certificates of Analysis.
Table 1: Comparative Analysis of this compound Grades
| Parameter | Pharmaceutical Grade (USP/BP/Ph. Eur.) | Food Grade (FCC) | Technical Grade |
| Assay (as MgSO₄·7H₂O) | 99.0% - 100.5% (dried basis)[1][2] | ≥ 99.5%[1] | ≥ 99%[3] |
| pH (5% solution) | 5.0 - 9.2[4][5] | 5.5 - 7.5[1] | 5.0 - 9.2[3] |
| Loss on Drying/Ignition | 48.0% - 52.0%[1][4] | 40.0% - 52.0%[1] | 48.0% - 52.0%[3] |
| Chloride (Cl) | ≤ 140 ppm (0.014%)[2][6] | ≤ 0.03% | ≤ 140 ppm[3] |
| Heavy Metals (as Pb) | ≤ 10 ppm[4] | ≤ 10 ppm | < 10 ppm[3] |
| Lead (Pb) | ≤ 4 ppm[4] | ≤ 4 mg/kg[1] | < 10 ppm[3] |
| Arsenic (As) | ≤ 2 ppm[1][4] | ≤ 3 mg/kg | Trace[3] |
| Iron (Fe) | ≤ 20 ppm[1][4] | ≤ 20 mg/kg | Not typically specified |
| Selenium (Se) | ≤ 30 ppm[4] | ≤ 0.003%[1] | Not typically specified |
Experimental Protocols for Purity Assessment
Accurate assessment of the purity of this compound involves a series of analytical tests. The following are detailed methodologies for the most critical experiments.
Assay of this compound by Complexometric EDTA Titration
This method determines the percentage of MgSO₄ in the sample.
Principle: Magnesium ions (Mg²⁺) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using an indicator, such as Eriochrome Black T, which forms a wine-red complex with Mg²⁺. At the endpoint, when all Mg²⁺ has been complexed by EDTA, the solution turns to a distinct blue color, which is the color of the free indicator.[7]
Reagents and Apparatus:
-
0.1 M EDTA (disodium edetate) volumetric solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T indicator mixture
-
Deionized water
-
Analytical balance
-
250 mL beaker or conical flask
-
Burette (50 mL)
-
Pipette (50 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 g of the this compound sample.[5]
-
Dissolve the sample in 50 mL of deionized water in a 250 mL beaker.[5]
-
Buffering: Add 5 mL of the ammonia-ammonium chloride buffer solution (pH 10).[5]
-
Indicator Addition: Add approximately 50 mg of the Eriochrome Black T indicator mixture. The solution should turn a wine-red color.[5]
-
Titration: Titrate the solution with 0.1 M EDTA volumetric solution from the burette.
-
Endpoint: Continue the titration until the last trace of red disappears and the solution becomes a clear blue.[5]
-
Record the volume of 0.1 M EDTA consumed.
Calculation: Each milliliter of 0.1 M EDTA is equivalent to 0.02465 g of MgSO₄·7H₂O.[5]
Purity (%) = (Volume of EDTA (mL) × 0.02465 g/mL × 100) / Weight of sample (g)
Determination of Heavy Metal Impurities by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
These methods are used to quantify trace levels of heavy metals such as lead, arsenic, and iron.
Principle:
-
AAS: This technique measures the absorption of light by free atoms in a gaseous state. A sample solution is aspirated into a flame or graphite furnace, where it is atomized. A light beam of a specific wavelength, characteristic of the element being measured, is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element. For certain metals, interferences can be masked by the addition of agents like lanthanum chloride.[8][9]
-
ICP-OES: This method uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of this emission is indicative of the concentration of the element within the sample.[10][11]
General Sample Preparation (Wet Digestion):
-
Accurately weigh a suitable amount of the this compound sample (e.g., 1-2 g) into a digestion vessel.[6]
-
Add a mixture of concentrated nitric acid and hydrochloric acid.
-
Heat the mixture, for example, using a microwave digestion system, until the sample is completely dissolved and the solution is clear.[12]
-
Allow the solution to cool and then dilute it to a known volume with deionized water.
-
This solution is then ready for analysis by AAS or ICP-OES.
Instrumental Analysis:
-
Prepare a series of calibration standards of the target metals.
-
Aspirate the blank, standards, and sample solutions into the instrument.
-
Measure the absorbance (AAS) or emission intensity (ICP-OES) for each solution.
-
Construct a calibration curve and determine the concentration of the metals in the sample solution.
Note: Specific instrument parameters (e.g., wavelength, slit width, gas flow rates) should be optimized according to the manufacturer's recommendations for each element.[6]
Alternatives to this compound
Depending on the application, several alternatives to this compound can be considered.
Table 2: Alternatives to this compound in Various Applications
| Application | Alternative(s) | Key Considerations |
| Oral Laxative | Polyethylene glycol 3350, Bisacodyl, Senna, Lactulose[5][13][14] | Different mechanisms of action, onset times, and side effect profiles. |
| Agricultural (Magnesium and Sulfur Source) | Magnesium oxide, Langbeinite (potassium-magnesium-sulfate), Calcium nitrate + Magnesium nitrate (applied separately)[7][15][16] | Solubility, rate of nutrient release, and potential for soil pH alteration. Magnesium oxide is less soluble and provides a slower release of magnesium.[7] Calcium nitrate and magnesium sulfate should not be mixed in concentrated form to avoid precipitation of calcium sulfate.[17][18] |
| Intravenous Magnesium Administration | Magnesium chloride, Magnesium gluconate[16] | Used when magnesium sulfate is unavailable or contraindicated. Requires careful monitoring of the patient.[16] |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for assessing the purity of this compound.
Caption: Experimental workflow for purity assessment.
This guide provides a foundational understanding for assessing the purity of commercial grades of this compound. For specific applications, it is always recommended to consult the relevant pharmacopeia or regulatory guidelines and to perform in-house validation of all analytical methods.
References
- 1. utkarshagro.com [utkarshagro.com]
- 2. usp.org [usp.org]
- 3. EP0922685A1 - Magnesium and sulphur mineral fertilizer and a procedure for its preparation - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Medical Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. loyalfertilizer.com [loyalfertilizer.com]
- 8. nemi.gov [nemi.gov]
- 9. nemi.gov [nemi.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. analytik-jena.com [analytik-jena.com]
- 12. mdpi.com [mdpi.com]
- 13. Magnesium sulfate / potassium sulfate / sodium sulfate Alternatives Compared - Drugs.com [drugs.com]
- 14. drugs.com [drugs.com]
- 15. neufarm.com [neufarm.com]
- 16. intrepidpotash.com [intrepidpotash.com]
- 17. Why You Should Not Mix Calcium Nitrate and Magnesium Sulphate [agrisearchindia.com]
- 18. Fertilizer Compatibility | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
A Comparative Guide to the Quantitative Analysis of Magnesium and Sulfate Ions in Solution
This guide provides a comprehensive comparison of common and advanced analytical methods for the quantitative determination of magnesium (Mg²⁺) and sulfate (SO₄²⁻) ions in aqueous solutions. It is designed for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs. The guide details experimental protocols, presents comparative data in tabular format, and includes visualizations of experimental workflows.
Methods for Quantitative Analysis of Magnesium Ions
The primary methods for quantifying magnesium ions include the classical complexometric titration with EDTA and the modern instrumental technique of Atomic Absorption Spectroscopy (AAS). Other methods such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are also used, offering high sensitivity.[1]
Comparison of Analytical Methods for Magnesium Ions
| Feature | Complexometric Titration with EDTA | Atomic Absorption Spectroscopy (AAS) |
| Principle | A chelating agent, EDTA, forms a stable, colored complex with Mg²⁺ at a specific pH. The endpoint is determined by a color change of an indicator.[2][3][4][5] | Measures the absorption of light by ground-state magnesium atoms in a flame or furnace. The absorbance is proportional to the concentration.[6][7][8] |
| Precision | Good, but dependent on analyst skill and endpoint detection. | High precision and accuracy.[7] |
| Speed | Relatively slow, manual method. | Rapid analysis, especially with an autosampler.[7] |
| Cost | Low initial cost; requires standard laboratory glassware and reagents. | High initial instrument cost; lower cost per sample for high throughput. |
| Interferences | Other metal ions (e.g., Ca²⁺, Al³⁺, Fe³⁺) that also form complexes with EDTA. Masking agents or pH adjustment can mitigate this.[2] | Chemical interferences (e.g., from phosphate, silicate) and ionization interference. Releasing agents (e.g., lanthanum chloride) and ionization suppressants are used to minimize these.[6][8][9] |
| Typical Range | Millimolar (mM) concentrations. | Parts per million (ppm) or mg/L concentrations.[6][7] |
Experimental Protocols for Magnesium Ion Analysis
This method relies on the reaction between Mg²⁺ and a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Reagents and Equipment:
-
Standard 0.01 M EDTA solution
-
Burette, pipette, Erlenmeyer flasks
-
Distilled or deionized water
Procedure:
-
Pipette a known volume of the magnesium-containing sample into an Erlenmeyer flask.
-
Dilute the sample with approximately 100 mL of distilled water.[2]
-
Add 2 mL of pH 10 ammonia buffer.[2]
-
Add a small amount of Eriochrome Black T indicator until a wine-red color is observed.[4][10]
-
Titrate with the standard 0.01 M EDTA solution until the color changes from wine-red to a distinct blue.[2][4][10]
-
Record the volume of EDTA used.
-
The concentration of Mg²⁺ is calculated based on the stoichiometry of the Mg²⁺-EDTA reaction (1:1 molar ratio).[2]
AAS is a sensitive technique for determining the concentration of metals in a sample.
Reagents and Equipment:
-
Atomic Absorption Spectrometer with a magnesium hollow cathode lamp
-
Magnesium standard solutions (e.g., 0.01 to 5.0 mg/L)[6]
-
Nitric acid (for sample preservation)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Acidify the sample with nitric acid. If particulates are present, a digestion step may be required.[8]
-
Standard Preparation: Prepare a series of magnesium working standards by diluting a stock solution. Add lanthanum chloride solution to each standard and a blank.[6]
-
Sample Treatment: Add the same concentration of lanthanum chloride solution to the unknown sample.[6][9]
-
Instrument Setup: Set the AAS to the magnesium wavelength of 285.2 nm.[7]
-
Calibration: Aspirate the blank and the series of standards into the instrument to generate a calibration curve.
-
Measurement: Aspirate the prepared sample and record its absorbance.
-
Calculation: Determine the magnesium concentration in the sample from the calibration curve, accounting for any dilutions.
Visualization of Experimental Workflows for Magnesium Analysis
Caption: Workflow for complexometric titration of magnesium.
Caption: Workflow for AAS analysis of magnesium.
Methods for Quantitative Analysis of Sulfate Ions
For the quantification of sulfate ions, the classical gravimetric analysis is a highly accurate reference method, while turbidimetry offers a faster alternative. Ion chromatography provides a modern, selective approach for sulfate analysis, often in conjunction with other anions and cations.[11][12][13]
Comparison of Analytical Methods for Sulfate Ions
| Feature | Gravimetric Analysis | Turbidimetric Method | Ion Chromatography (IC) |
| Principle | SO₄²⁻ is precipitated as barium sulfate (BaSO₄) by adding barium chloride. The precipitate is filtered, washed, dried, and weighed.[14][15][16] | BaSO₄ is precipitated under controlled conditions to form a uniform crystal suspension. The turbidity of the suspension is measured and is proportional to the sulfate concentration.[17][18] | Separation of ions on a stationary phase followed by detection, typically by conductivity. The retention time identifies the ion, and the peak area quantifies it.[11][19] |
| Precision | Very high, considered a reference method. | Moderate, can be affected by variations in precipitation conditions.[17] | High precision and selectivity.[11] |
| Speed | Very slow, involves multiple time-consuming steps (digestion, filtration, drying). | Rapid. | Relatively fast, especially with an autosampler. |
| Cost | Low initial cost; requires standard laboratory equipment. | Low to moderate, requires a spectrophotometer or nephelometer. | High initial instrument cost; lower cost per sample for high throughput. |
| Interferences | Co-precipitation of other ions (e.g., nitrates, alkali metals). Minimized by precipitation from a hot, acidic solution.[16][20] | Suspended matter, color, and ions that interfere with BaSO₄ precipitation (e.g., organic matter, polyphosphates).[17][21] | Other anions with similar retention times. Can be resolved by optimizing the mobile phase or column. |
| Typical Range | Wide range, suitable for higher concentrations (mg/L to g/L). | Lower concentrations, typically up to 40 mg/L.[18][21] | Wide range from sub-ppm to high ppm levels. |
Experimental Protocols for Sulfate Ion Analysis
This is a classical method for determining sulfate concentration by precipitating it as barium sulfate.
Reagents and Equipment:
-
Barium chloride (BaCl₂) solution (e.g., 0.25 M)[14]
-
Concentrated hydrochloric acid (HCl)[14]
-
Ashless filter paper[14]
-
Beakers, stirring rods, watch glasses
-
Muffle furnace, desiccator, analytical balance
Procedure:
-
Accurately weigh a sample of the unknown and dissolve it in distilled water in a beaker.
-
Add a small amount of concentrated HCl to acidify the solution.[22]
-
Heat the solution to near boiling.[15]
-
While stirring, slowly add a slight excess of warm BaCl₂ solution to precipitate the sulfate as BaSO₄.[15]
-
Digest the precipitate by keeping the solution just below boiling for about an hour to allow the crystals to grow.[22]
-
Filter the hot solution through ashless filter paper.[14]
-
Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (test with silver nitrate).
-
Transfer the filter paper with the precipitate to a crucible of known weight.
-
Char the filter paper and ignite the precipitate in a muffle furnace.
-
Cool the crucible in a desiccator and weigh it. Repeat the heating and cooling until a constant weight is achieved.[14]
-
Calculate the mass of SO₄²⁻ from the mass of the BaSO₄ precipitate.
This method is based on the formation of a barium sulfate suspension and the measurement of its turbidity.
Reagents and Equipment:
-
Barium chloride crystals (20-30 mesh)[21]
-
Conditioning reagent (a mixture of HCl, ethanol/isopropanol, NaCl, and glycerol)[21]
-
Sulfate standard solutions
-
Spectrophotometer or nephelometer, magnetic stirrer, stopwatch
Procedure:
-
Pipette a known volume of the sample into a flask.
-
Add the conditioning reagent and mix with a magnetic stirrer.
-
While stirring, add a spoonful of BaCl₂ crystals and begin timing immediately.[21]
-
Stir for a constant period (e.g., 60 seconds).
-
Measure the turbidity (absorbance) of the solution at 420 nm after a set time.[21]
-
Prepare a calibration curve using standard sulfate solutions and the same procedure.[18]
-
Determine the sulfate concentration of the sample from the calibration curve. A sample blank without BaCl₂ can be used to correct for initial color and turbidity.[17][21]
IC is a powerful technique for the simultaneous analysis of multiple ions.
Reagents and Equipment:
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column (e.g., Dionex IonPac™ AS18)[23]
-
Eluent (e.g., potassium hydroxide solution)[23]
-
Sulfate standard solutions
-
Autosampler, vials
Procedure:
-
Sample Preparation: Filter the sample to remove any particulate matter. Dilute if necessary to fall within the calibration range.
-
Instrument Setup: Equilibrate the IC system with the chosen eluent.
-
Calibration: Prepare a series of sulfate standards and inject them to create a calibration curve based on peak area versus concentration.
-
Sample Analysis: Inject the prepared sample into the IC system.
-
Data Analysis: Identify the sulfate peak by its retention time and quantify its concentration by comparing its peak area to the calibration curve.
Visualization of Experimental Workflows for Sulfate Analysis
Caption: Workflow for gravimetric analysis of sulfate.
References
- 1. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. titrations.info [titrations.info]
- 3. prezi.com [prezi.com]
- 4. scribd.com [scribd.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. nemi.gov [nemi.gov]
- 7. csun.edu [csun.edu]
- 8. nemi.gov [nemi.gov]
- 9. benchchem.com [benchchem.com]
- 10. Estimation of Magnesium ions in water using EDTA – Stan's Academy [stansacademy.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jchr.org [jchr.org]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. scribd.com [scribd.com]
- 16. tsfx.edu.au [tsfx.edu.au]
- 17. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 18. Analytical Method [keikaventures.com]
- 19. researchgate.net [researchgate.net]
- 20. NEMI Method Summary - 375.3 [nemi.gov]
- 21. chem.uci.edu [chem.uci.edu]
- 22. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 23. Determination of chloride ion and sulfate ion in pharmaceutical e...: Ingenta Connect [ingentaconnect.com]
The Salt in the Solution: A Comparative Guide to Magnesium Sulfate and Other Salts in Buffered Systems
For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount to experimental success. While traditional buffers are the primary defense against pH fluctuation, the seemingly inert salts added to the solution, such as magnesium sulfate (MgSO₄), play a critical, though often overlooked, role. This guide provides a comprehensive comparison of the effects of magnesium sulfate and other common salts on buffered solutions, supported by experimental data and detailed protocols.
It is a common misconception that magnesium sulfate acts as a buffering agent. In reality, as a salt of a strong acid (sulfuric acid) and a strong base (magnesium hydroxide), its solutions are nearly pH neutral and lack significant buffering capacity. However, its presence, like other neutral salts, influences the ionic strength of the buffer, which can subtly alter the final pH and, more dramatically, impact the solubility of other components, including the buffering agents themselves.
Comparative Analysis of Salt Effects on Common Biological Buffers
The addition of salts to a buffer solution is often necessary to achieve a desired ionic strength, mimicking physiological conditions or optimizing enzymatic reactions. However, the choice of salt can have significant consequences. This section compares the effects of magnesium sulfate (MgSO₄) and a common monovalent salt, sodium chloride (NaCl), on popular biological buffers.
The primary differentiator between MgSO₄ and salts like NaCl is the divalent nature of both its cation (Mg²⁺) and anion (SO₄²⁻). This leads to a significantly greater impact on the ionic strength of a solution at the same molar concentration. The ionic strength (I) is a measure of the total concentration of ions in a solution and is calculated using the formula:
I = ½ Σcᵢzᵢ²
where cᵢ is the molar concentration of ion i and zᵢ is its charge.
Due to the squared charge term, a 0.1 M solution of MgSO₄ has a theoretical ionic strength four times that of a 0.1 M NaCl solution. This heightened ionic strength can influence the pKa of the buffering agent, leading to a shift in the solution's pH.[1]
Table 1: Comparative Effects of Magnesium Sulfate and Sodium Chloride on Buffer Properties
| Property | Magnesium Sulfate (MgSO₄) | Sodium Chloride (NaCl) | Other Common Salts (e.g., KCl) |
| Buffering Capacity | None | None | None |
| Effect on Ionic Strength | High (divalent ions, Mg²⁺ and SO₄²⁻) | Moderate (monovalent ions, Na⁺ and Cl⁻) | Moderate (monovalent ions, K⁺ and Cl⁻) |
| Compatibility with Phosphate Buffers | Incompatible; forms insoluble magnesium phosphate precipitate.[2] | Generally compatible | Generally compatible |
| Compatibility with Carbonate Buffers | Incompatible; can form insoluble magnesium carbonate precipitate.[2] | Generally compatible | Generally compatible |
| Compatibility with Tris Buffers | Generally compatible, but can become cloudy after autoclaving together.[2] | Highly compatible | Highly compatible |
| Compatibility with HEPES Buffers | Generally compatible | Highly compatible | Highly compatible |
| Observed pH Shift in Buffers | Can cause a slight decrease in the pH of some buffers. | Can cause a slight decrease in the pH of some buffers (e.g., a 0.2 to 0.3 unit decrease in sodium acetate buffer with 1M NaCl).[1] | Similar to NaCl |
| Biological Role of Cation | Essential cofactor for over 300 enzymes, including DNA polymerase and kinases; stabilizes ATP.[3] | Crucial for maintaining osmotic balance and membrane potential. | Important for nerve function and muscle contraction. |
Experimental Protocols
To quantitatively assess the impact of different salts on a buffer's pH, the following experimental protocol can be employed.
Protocol 1: Measuring pH Changes in a Buffered Solution Upon Salt Addition
Objective: To determine the effect of adding magnesium sulfate or sodium chloride on the pH of a prepared Tris buffer.
Materials:
-
Tris base
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄), 1 M stock solution
-
Sodium chloride (NaCl), 1 M stock solution
-
Deionized water
-
Calibrated pH meter with electrode
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Prepare a 0.1 M Tris-HCl buffer at pH 7.5:
-
Dissolve the appropriate amount of Tris base in deionized water.
-
While stirring, slowly add 1 M HCl until the pH reaches 7.5.
-
Bring the solution to the final desired volume with deionized water in a volumetric flask.
-
-
Initial pH Measurement:
-
Place 50 mL of the prepared Tris buffer into a beaker with a stir bar.
-
Submerge the calibrated pH electrode in the solution and record the initial pH.
-
-
Salt Addition and pH Measurement:
-
While stirring, add a specific volume of the 1 M MgSO₄ stock solution to achieve a final concentration of 50 mM.
-
Allow the solution to equilibrate for 2 minutes and record the new pH.
-
-
Repeat for the other salt:
-
Rinse the beaker and electrode thoroughly with deionized water.
-
Repeat steps 2 and 3 using the 1 M NaCl stock solution to achieve a final concentration of 50 mM.
-
-
Data Analysis:
-
Compare the final pH values of the buffer with the added MgSO₄ and NaCl to the initial pH to determine the magnitude of the pH shift caused by each salt.
-
Mandatory Visualizations
The choice of salt in a buffer can be critical for specific biological applications. The following diagrams illustrate two such scenarios.
Magnesium ions are essential cofactors for a vast number of enzymes.[3] In reactions involving ATP, Mg²⁺ binds to the phosphate groups, forming a Mg-ATP complex that is the true substrate for the enzyme.[4] This interaction neutralizes the negative charges on the phosphate groups, facilitating the enzyme's catalytic activity. The presence and concentration of magnesium in the buffer are therefore critical for the proper functioning of these enzymes.
The Polymerase Chain Reaction (PCR) is a fundamental technique in molecular biology that is highly sensitive to the concentration of magnesium ions.[5] Magnesium chloride (MgCl₂) is a crucial component of the PCR buffer. The Mg²⁺ ions act as a cofactor for the Taq DNA polymerase, enhancing its catalytic activity.[6] Additionally, Mg²⁺ stabilizes the negatively charged phosphate backbones of the DNA template and primers, facilitating the annealing of the primers to the template DNA.[6] The optimal concentration of MgCl₂ must be determined empirically for each PCR assay, as too little can lead to low amplification, while too much can result in the amplification of non-specific products.[5]
References
A Comparative Guide to Analytical Methods for the Quantification of Magnesium Sulfate Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the accurate quantification of magnesium sulfate heptahydrate (MgSO₄·7H₂O), a compound widely used in pharmaceutical and clinical settings. The selection of an appropriate analytical method is critical for ensuring product quality, safety, and efficacy. This document outlines the experimental protocols and performance data of two prominent methods: Complexometric Titration and Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR).
Overview of Analytical Methods
The quantification of this compound can be approached using various analytical techniques. The official assay method in many pharmacopoeias is based on complexometric titration.[1][2] However, newer instrumental methods like FA-FTIR offer potential advantages in terms of speed and reduced reagent consumption.[1][3]
Complexometric Titration: This classical wet chemistry method relies on the reaction of magnesium ions with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA), in the presence of a metal indicator.[4][5] The endpoint of the titration, indicated by a color change, allows for the calculation of the magnesium concentration.
Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR): This is an instrumental method that measures the absorption of infrared radiation by the sulfate ion in the sample.[1][3] The concentration of magnesium sulfate is determined by relating the intensity of the sulfate peak to a calibration curve.[1] This technique can be automated for high-throughput analysis.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of Complexometric Titration and FA-FTIR for the quantification of this compound.
| Parameter | Complexometric Titration | Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR) |
| Principle | Titration of Mg²⁺ with EDTA | Mid-IR transmittance measurement of the sulfate band (~1110 cm⁻¹) |
| Dynamic Range | Dependent on titrant concentration | 1 to 50 mg/mL[3] |
| Limit of Detection (LOD) | - | 0.26 mg/mL[3] |
| Limit of Quantification (LOQ) | - | 0.87 mg/mL[1] |
| Precision (% RSD) | Typically < 1% | ~1%[1] |
| Analytical Frequency | Manual, lower throughput | 12 samples per hour[1][3] |
| Reagent Consumption | Requires multiple chemical reagents (buffer, indicator, EDTA)[1] | Minimal, primarily aqueous solutions |
| Sample Preparation | Dissolution in water | Dilution with water[1] |
Experimental Protocols
Complexometric Titration with EDTA
This protocol is based on established pharmacopoeial methods.[2][6]
Materials:
-
This compound sample
-
0.05 M Disodium EDTA (Na₂EDTA) volumetric solution
-
Ammonia-ammonium chloride buffer solution (pH 10.7)
-
Eriochrome Black T indicator
-
Dilute hydrochloric acid
-
Deionized water
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh about 0.6 g of the magnesium sulfate sample, previously dried and ignited, and dissolve it in 2 mL of dilute hydrochloric acid and water to make exactly 100 mL.[2]
-
Titration Setup: Pipette 25 mL of the sample solution into a conical flask and add 50 mL of water.[2]
-
Buffering and Indication: Add 5 mL of ammonia-ammonium chloride buffer solution (pH 10.7) and a small amount of Eriochrome Black T indicator.[2]
-
Titration: Titrate the solution with 0.05 M Na₂EDTA volumetric solution. The endpoint is reached when the solution color changes from red-purple to a clear blue.[4][6]
-
Blank Determination: Perform a blank titration using the same procedure without the sample and make any necessary corrections.[2]
-
Calculation: Each mL of 0.05 M disodium EDTA is equivalent to 12.04 mg of MgSO₄.[5]
Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR)
This protocol is based on a validated method for pharmaceutical analysis.[1][3]
Materials:
-
This compound sample and standards
-
Deionized water
-
FTIR spectrometer equipped with a flow-through cell
-
Peristaltic pump and tubing
Procedure:
-
Instrument Setup: Configure the FA-FTIR system, including the peristaltic pump and the IR flow cell.
-
Standard Preparation: Prepare a series of standard solutions of this compound with concentrations ranging from 5 to 50 mg/mL in deionized water.[1]
-
Sample Preparation: Prepare sample solutions at a concentration of approximately 25 mg/mL by appropriate dilution with water.[1]
-
Measurement:
-
Use water as the background.
-
Pump the standard and sample solutions through the flow cell.
-
Record the mid-IR transmittance spectra.
-
Measure the area of the sulfate absorption peak around 1110 cm⁻¹. A baseline correction is typically applied between 1185 and 1011 cm⁻¹.[1]
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the magnesium sulfate in the samples by interpolating their peak areas on the calibration curve.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for complexometric titration.
Caption: Decision tree for analytical method selection.
References
A Comparative Study: Magnesium Sulfate vs. Sodium Sulfate for Drying Organic Extracts
For researchers, scientists, and drug development professionals, the efficient removal of water from organic extracts is a critical step to ensure the purity and stability of synthesized compounds and to prevent interference in subsequent analytical procedures. The choice of drying agent can significantly impact the speed, efficiency, and even the outcome of an experiment. This guide provides a detailed comparison of two of the most commonly used drying agents: anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄), supported by experimental data and protocols.
Executive Summary
Anhydrous magnesium sulfate and sodium sulfate are the workhorses of the organic chemistry laboratory for removing residual water from organic solutions after aqueous workups. While both are effective, they exhibit notable differences in their drying speed, capacity, efficiency, and handling characteristics.
Magnesium sulfate is generally recognized as a more rapid and efficient drying agent.[1][2] This is attributed to its fine particle size, which provides a large surface area for interaction with water, and its ability to form a heptahydrate. However, it is slightly acidic, which can be a crucial consideration for acid-sensitive compounds.[3][4]
Sodium sulfate, in contrast, is a neutral salt, making it a safer choice for a wider range of compounds, including those that are acid-labile.[5] It is slower and generally less efficient than magnesium sulfate, particularly for solvents that can dissolve a significant amount of water.[6][7] Its granular nature, however, facilitates easier separation from the dried solvent by decantation.
Performance Comparison: A Tabular Summary
The following table summarizes the key performance characteristics of magnesium sulfate and sodium sulfate based on available data and established chemical principles.
| Property | Magnesium Sulfate (MgSO₄) | Sodium Sulfate (Na₂SO₄) | References |
| Chemical Formula | MgSO₄ | Na₂SO₄ | |
| Molar Mass | 120.37 g/mol | 142.04 g/mol | |
| Hydrated Form | MgSO₄·7H₂O | Na₂SO₄·10H₂O (below 32.4 °C) | [5] |
| Theoretical Capacity | ~1.05 g H₂O / g MgSO₄ | ~1.27 g H₂O / g Na₂SO₄ | |
| Practical Capacity | 0.8 - 1.2 g H₂O / g MgSO₄ | Lower than theoretical | [1] |
| Drying Speed | Fast (often instantaneous) | Slow (requires several minutes to hours) | [5][8] |
| Efficiency | High; removes water to a low level | Moderate; may leave residual water | [2][6] |
| Acidity | Slightly acidic | Neutral | [3][5] |
| Physical Form | Fine powder | Granular crystals | [5][8] |
| Ease of Separation | Requires filtration | Can often be decanted | [4] |
Experimental Data: Residual Water Content
A study by Otsuka et al. provides quantitative data on the effectiveness of anhydrous sodium sulfate for drying organic solvents after liquid-liquid partition, as determined by Karl Fischer titration.[9]
| Solvent System | Initial Water Content (mg/mL) | Water Content After Na₂SO₄ Drying (mg/mL) | Water Removed by Na₂SO₄ |
| Wet Diethyl Ether | 8 - 10 | ~6 - 8 | ~20-25% |
| Wet Ethyl Acetate | 20 - 30 | ~15 - 24 | ~20-25% |
Data extracted from Otsuka et al.[9]
Another study by Schenck et al., using nuclear magnetic resonance spectroscopy, concluded that sodium sulfate was a "relatively ineffective drying agent, removing little or no residual water," while magnesium sulfate proved to be a "much more effective drying agent."[2][6]
Experimental Protocols
To allow for a direct and reproducible comparison of drying agents, the following experimental protocol is proposed. The quantification of residual water is best achieved using Karl Fischer titration, a highly sensitive and specific method.[10][11]
Protocol: Comparative Evaluation of Drying Agent Efficiency
Objective: To quantitatively determine and compare the efficiency of anhydrous magnesium sulfate and anhydrous sodium sulfate in removing water from a standard organic solvent (e.g., diethyl ether).
Materials:
-
Anhydrous magnesium sulfate (powder)
-
Anhydrous sodium sulfate (granular)
-
Diethyl ether (reagent grade)
-
Deionized water
-
Karl Fischer titrator
-
Glassware: Erlenmeyer flasks, graduated cylinders, funnels, filter paper
Procedure:
-
Preparation of "Wet" Organic Solvent:
-
In a separatory funnel, combine 200 mL of diethyl ether and 50 mL of deionized water.
-
Shake the funnel vigorously for 1 minute, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain and discard the aqueous (lower) layer.
-
Collect the diethyl ether (upper) layer into a clean, dry Erlenmeyer flask. This is your "wet" solvent.
-
-
Determination of Initial Water Content:
-
Take a representative sample of the "wet" diethyl ether.
-
Using a Karl Fischer titrator, determine the initial water content in mg/mL. Perform this measurement in triplicate to ensure accuracy.
-
-
Drying with Magnesium Sulfate:
-
To a 50 mL aliquot of the "wet" diethyl ether, add small portions of anhydrous magnesium sulfate while gently swirling the flask.
-
Continue adding MgSO₄ until some of the newly added powder no longer clumps together and remains free-flowing, indicating that the bulk of the water has been absorbed.[12]
-
Allow the mixture to stand for 5 minutes with occasional swirling.
-
Filter the dried diethyl ether through a fluted filter paper into a clean, dry collection flask.
-
Determine the final water content of the dried diethyl ether using Karl Fischer titration. Perform the measurement in triplicate.
-
-
Drying with Sodium Sulfate:
-
To a separate 50 mL aliquot of the "wet" diethyl ether, add anhydrous sodium sulfate until a layer of the crystals is visible at the bottom of the flask.
-
Swirl the flask and allow it to stand for at least 20-30 minutes.[13]
-
Observe the drying agent. If all of it has clumped together, add more until some free-flowing crystals are present.
-
Carefully decant or filter the dried diethyl ether into a clean, dry collection flask.
-
Determine the final water content of the dried diethyl ether using Karl Fischer titration. Perform the measurement in triplicate.
-
-
Data Analysis:
-
Calculate the average initial and final water content for each drying agent.
-
Determine the percentage of water removed by each drying agent.
-
Compare the efficiency of the two agents.
-
Visualizing the Process and Decision Making
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the performance of a drying agent.
Decision-Making Guide
Choosing the appropriate drying agent depends on the specific requirements of the experiment. The following diagram outlines the key decision points.
Compatibility and Potential Side Reactions
-
Magnesium Sulfate: Being slightly acidic, MgSO₄ should be used with caution for compounds that are sensitive to acid-catalyzed reactions, such as certain acetals, ketals, and amines.[3][4] There are also anecdotal reports that it can chelate with diols, potentially leading to product loss.[4] The hydration of MgSO₄ is exothermic and can cause low-boiling solvents like diethyl ether to boil if the extract is very wet.[8]
-
Sodium Sulfate: As a neutral salt, Na₂SO₄ is compatible with a broad range of organic compounds.[5] Its primary limitation is its reduced efficiency, especially with solvents that are partially miscible with water. It is also known to be less effective for drying diethyl ether compared to other solvents.[7]
Conclusion and Recommendations
The choice between magnesium sulfate and sodium sulfate is a trade-off between speed and efficiency versus chemical compatibility and ease of handling.
-
For rapid and thorough drying , where the target compound is not acid-sensitive, magnesium sulfate is the superior choice. Its high efficiency ensures a low residual water content, which is often critical for subsequent reactions or analyses.
-
When working with acid-sensitive compounds , or when a high degree of dryness is not the primary concern, sodium sulfate is the recommended drying agent. Its neutrality provides a safer chemical environment for a wider variety of molecules.
For optimal results, it is always advisable to first perform a brine wash (saturated aqueous NaCl solution) to remove the bulk of the dissolved water before adding the solid drying agent. This pre-drying step will reduce the amount of solid desiccant required and improve the overall efficiency of the drying process. Ultimately, the selection of the drying agent should be made on a case-by-case basis, considering the chemical nature of the solute and the specific requirements of the experimental workflow.
References
- 1. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemtradeasia.com [chemtradeasia.com]
- 4. reddit.com [reddit.com]
- 5. The difference between drying magnesium sulfate anhydrous and sodium sulfate anhydrous.-Huakang Magnesium Sulfate [en.mgso4.com.cn]
- 6. How To [chem.rochester.edu]
- 7. tnnchemical.com [tnnchemical.com]
- 8. On the difference between anhydrous magnesium sulfate and anhydrous sodium sulfate drying_Weifang Hongxin Chemical Co., Ltd., [wfhxlsm.com]
- 9. researchgate.net [researchgate.net]
- 10. metrohm.com [metrohm.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 13. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
Safety Operating Guide
Proper Disposal of Magnesium Sulfate Heptahydrate: A Guide for Laboratory Professionals
Magnesium sulfate heptahydrate, commonly known as Epsom salt, is generally considered a non-hazardous chemical.[1][2] However, proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for the safe handling and disposal of this compound in a research environment. All procedures should be conducted in accordance with national and local regulations.[3]
Standard Disposal Procedure for Uncontaminated this compound
For uncontaminated solid this compound, the following steps should be taken:
-
Containerization : Ensure the chemical is in a well-sealed, suitable container.[4] It is recommended to leave the chemical in its original container.[3]
-
Labeling : The container must be clearly labeled with the chemical name: "this compound."
-
Consult Local Regulations : Before disposal, review all applicable federal, state, and local regulations.[5] Disposal methods must align with the guidelines set by your institution and local waste management authorities.[6]
-
Disposal : For small quantities, and where permitted by local regulations, it may be acceptable to dispose of the sealed container in the regular solid waste stream. For larger quantities, or if required by your institution, contact a licensed waste disposal company.[2][7]
Accidental Spill Cleanup and Disposal
In the event of a spill, prompt and safe cleanup is necessary to prevent contamination and potential hazards.
-
Ensure Safety : Before cleaning, ensure you are wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[1][4]
-
Containment : Prevent the spilled material from entering drains or waterways.[4][7][8]
-
Cleanup :
-
Decontamination : After the solid material has been removed, wash the spill site with plenty of water.[4][7]
-
Disposal of Cleanup Materials : Dispose of the container with the spilled magnesium sulfate and any contaminated cleaning materials according to your institution's hazardous waste procedures, as they may be considered contaminated waste.
Important Considerations
-
Do Not Mix Waste : Never mix this compound with other chemical waste.
-
Drain Disposal : As a general rule, and in line with best laboratory practices, the disposal of any chemical down the drain should be avoided unless explicitly permitted by your institution's safety office and local regulations.[9][10][11] While some sources suggest that small, dissolved amounts of magnesium sulfate are not harmful, many institutions prohibit the drain disposal of all chemicals to prevent environmental contamination.[2][9][12]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself. If a container that held this compound is to be disposed of, ensure it is completely empty, and deface or remove the label before placing it in the regular trash.[12]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. quora.com [quora.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. swancorp.com.au [swancorp.com.au]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. westliberty.edu [westliberty.edu]
- 7. independentsown.com.au [independentsown.com.au]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. nswai.org [nswai.org]
- 10. vet-way.com [vet-way.com]
- 11. uprm.edu [uprm.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Magnesium Sulfate Heptahydrate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O), also known as Epsom salts. While generally considered non-hazardous, prudent laboratory practices are always necessary.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2]
| Protection Type | Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side shields, chemical goggles, or a face shield | Recommended to prevent eye contact with dust particles. Must comply with EN 166 or OSHA 29 CFR 1910.133 standards.[2][3] |
| Skin Protection | Nitrile rubber gloves | Tested according to EN 374, with a material thickness of >0.11 mm and a breakthrough time of >480 minutes (permeation: level 6).[4] |
| Lab coat or other protective clothing | To prevent skin exposure.[2][5] | |
| Respiratory Protection | Not typically required with adequate ventilation | A particulate filter device (EN 143) or a respirator meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements may be necessary if dust is generated and ventilation is inadequate.[2][6] |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Ventilation : Always use in a well-ventilated area to keep airborne concentrations of dust low.[2][3][5] Local exhaust ventilation is recommended if dust is formed.[7]
-
Avoid Dust Generation : Minimize the creation of dust during handling.[2][5]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling.[3][5] Do not eat, drink, or smoke in work areas.[5][6]
-
Contaminated Clothing : Remove and wash contaminated clothing before reuse.[5][7]
Storage Procedures
-
Container : Store in the original, tightly sealed container.[5][7] Glass or plastic containers are suitable.[5]
-
Conditions : Keep in a cool, dry, and well-ventilated place.[2][3][7] The recommended storage temperature is 15–25 °C.[4]
-
Hygroscopic Nature : As this compound is hygroscopic, protect it from moisture and direct sunlight.[4][8]
-
Incompatibilities : Store away from incompatible materials such as strong bases and strong oxidizing agents.[8]
Emergency Procedures
In the event of exposure or a spill, follow these immediate, step-by-step instructions.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2][3][8] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and running water.[3][6] Seek medical attention if irritation develops.[5] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[1][6] Seek medical attention if irritation persists.[3] |
| Ingestion | Do NOT induce vomiting.[5][8] Rinse the mouth with water.[5][6] Give water to drink.[5] Seek medical advice.[3][5] |
Spill Response
-
Ensure Safety : Wear appropriate personal protective equipment as outlined in the PPE section.[2]
-
Ventilate : Ensure the area is well-ventilated.[2]
-
Containment and Cleanup :
-
Disposal : Place the collected material into a sealed and labeled container for disposal.[3][5]
-
Decontamination : Wash the spill site with large amounts of water after the material has been collected.[5] Prevent runoff from entering drains.[5]
Disposal Plan
Dispose of this compound in accordance with all applicable federal, state, and local regulations.[3]
-
Waste Material : Leave the chemical in its original container. Do not mix with other waste.
-
Containers : Handle uncleaned containers as you would the product itself. Completely emptied packages can be recycled.[6]
-
Environmental Protection : Do not discharge the material into waterways, drains, or sewers.[3][7]
Workflow and Emergency Logic
The following diagrams illustrate the standard handling workflow and the logical steps to take in an emergency situation.
Caption: Standard operating procedure for handling this compound.
Caption: Decision-making workflow for emergencies involving this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. swancorp.com.au [swancorp.com.au]
- 6. chemos.de [chemos.de]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
